8-Mercaptoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTSJSRDFXZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34006-16-1 (hydrochloride) | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197678 | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-33-8 | |
| Record name | 8-Mercaptoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Mercaptoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 491-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Mercaptoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-QUINOLINETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Mercaptoquinoline from Quinoline-8-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-mercaptoquinoline, a vital chelating agent and intermediate in medicinal chemistry, from its precursor, quinoline-8-sulfonyl chloride. This document details the necessary preceding synthesis of the sulfonyl chloride and explores various reductive pathways to the final thiol product. It includes detailed experimental protocols, comparative quantitative data, reaction mechanisms, and essential safety information.
Introduction
This compound, also known as thiooxine, is the sulfur analog of 8-hydroxyquinoline and is recognized for its potent metal-chelating properties.[1] This characteristic makes it a valuable compound in analytical chemistry, catalysis, and as a scaffold in the development of therapeutic agents. The primary and most common route to synthesize this compound involves the reduction of quinoline-8-sulfonyl chloride. This guide will detail the synthesis of this crucial intermediate and the subsequent reduction methodologies.
Synthesis of the Precursor: Quinoline-8-Sulfonyl Chloride
The synthesis of this compound begins with the preparation of its immediate precursor, quinoline-8-sulfonyl chloride. This can be achieved through two main methods starting from either quinoline or quinoline-8-sulfonic acid.
From Quinoline-8-Sulfonic Acid
A common laboratory-scale method involves the reaction of quinoline-8-sulfonic acid with a chlorinating agent like phosphorus pentachloride.
Experimental Protocol:
A mixture of quinoline-8-sulfonic acid (20 g) and phosphorus pentachloride (25 g) is thoroughly ground together in a flask for 5 minutes. The mixture is then heated under reflux in an oil bath at 130°C for 3 hours, during which the contents will liquefy and turn brown. After cooling, the crude product is carefully poured onto 180 g of crushed ice and neutralized with sodium bicarbonate. The product is then extracted with ether. The ether extract is decolorized with activated charcoal (2 g), filtered, and the ether is evaporated. The resulting colorless crystalline sulfonyl chloride is dried in vacuo.[2]
From Quinoline
An alternative industrial approach involves the direct reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride.[3]
Experimental Protocol:
To a reaction vessel under a nitrogen atmosphere, 48.0 g (0.41 mol) of chlorosulfonic acid is added. While stirring and cooling with an ice bath, 7.8 g (0.06 mol) of quinoline is introduced. The mixture is then heated to an internal temperature of 140°C and held for 10 hours. At this stage, the reaction mixture contains quinoline-8-sulfonyl chloride and quinoline-8-sulfonic acid. Thionyl chloride is then added to convert the remaining sulfonic acid to the sulfonyl chloride. The final product is isolated by pouring the reaction mixture into ice water to precipitate the quinoline-8-sulfonyl chloride, which is then filtered and dried.[3]
Quantitative Data for Quinoline-8-Sulfonyl Chloride Synthesis
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinoline-8-sulfonic acid | PCl₅ | 130 | 3 | 97 | [2] |
| Quinoline | 1. ClSO₃H, 2. SOCl₂ | 140 | 10 | High Purity | [3] |
Reduction of Quinoline-8-Sulfonyl Chloride to this compound
The core of the synthesis lies in the reduction of the sulfonyl chloride group to a thiol. Several reducing agents can be employed for this transformation, each with its own advantages and reaction conditions.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
A novel and efficient one-step method utilizes the potent reducing agent lithium aluminum hydride.[2]
Experimental Protocol:
In a 1-liter three-necked round-bottomed flask fitted with a stirrer and a condenser, a solution of 1.83 g of quinoline-8-sulfonyl chloride in 600 ml of anhydrous ether is prepared. To this solution, a 20% excess of lithium aluminum hydride is added portion-wise over 1.5 hours while circulating ice water through the condenser. A yellow intermediate will form. The reaction is then quenched by the addition of 3 ml of water to decompose the reduction complex and excess LiAlH₄. The inorganic material is removed by filtration. The solvent is evaporated from the yellow ether solution to yield a bluish-red residue. The this compound dihydrate is obtained by dissolving this residue in dilute sodium hydroxide and neutralizing with dry ice, which precipitates the product as shiny red needles. The anhydrous form, a blue liquid, can be obtained by drying the red product over sodium hydroxide pellets in a nitrogen atmosphere.[2]
Reduction with Triphenylphosphine (PPh₃)
A fast and chemoselective method for the reduction of aryl sulfonyl chlorides to aryl thiols employs triphenylphosphine.
Experimental Protocol:
In a reaction flask under a nitrogen atmosphere, a solution of the aryl sulfonyl chloride (10 mmol) in 30 mL of anhydrous toluene is cooled to 0°C in an ice bath. Triphenylphosphine (3 equivalents) is then added, and the reaction mixture is stirred for 15-20 minutes at 0°C. The reaction is exothermic. After completion, the mixture is worked up by extraction to isolate the aryl thiol. This method is noted for its high yields and compatibility with various functional groups.[1][4]
Reduction with Stannous Chloride (SnCl₂)
A classic method for the reduction of sulfonyl chlorides involves the use of stannous chloride in concentrated hydrochloric acid.[4] While a specific detailed protocol for quinoline-8-sulfonyl chloride was not found in the immediate literature, a general procedure for the reduction of aromatic nitro compounds to anilines, which proceeds via a similar redox mechanism where Sn(II) is oxidized to Sn(IV), can be adapted.[5]
Generalized Protocol (Adaptation Required):
Quinoline-8-sulfonyl chloride would be dissolved in a suitable solvent, and a solution of stannous chloride in concentrated hydrochloric acid would be added. The reaction would likely be stirred at room temperature or with gentle heating until the reduction is complete, as monitored by an appropriate technique like TLC. Work-up would involve neutralization and extraction of the product.
Comparative Quantitative Data for this compound Synthesis
| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| LiAlH₄ | Anhydrous Ether | 0°C to RT | 1.5 h | 61 | [2] |
| PPh₃ | Toluene | 0°C | 15-20 min | 71-94 (for various aryl thiols) | [1] |
| SnCl₂ | Concentrated HCl | - | - | - | [4] |
Reaction Workflows and Mechanisms
The following diagrams illustrate the overall synthetic workflow and the proposed mechanisms for the reduction of quinoline-8-sulfonyl chloride.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-Mercaptoquinoline: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, also known by other names such as quinoline-8-thiol and thiooxine.[1] This organosulfur compound is a derivative of quinoline with a thiol group at the 8-position and is recognized for its role as a potent chelating agent, analogous to 8-hydroxyquinoline.[1]
Physicochemical and Structural Properties
This compound is an organosulfur compound with the chemical formula C₉H₇NS.[1] The anhydrous form of the compound is a blue liquid, while its dihydrate form appears as red needles.[1][2] It is easily oxidized by air, particularly in alkaline solutions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | Quinoline-8-thiol[1] |
| CAS Number | 491-33-8[1][4] |
| Molecular Formula | C₉H₇NS[3][4] |
| Molecular Weight | 161.22 - 162.23 g/mol [1][3][4] |
| Appearance | Anhydrous: Dark blue liquid; Dihydrate: Red solid[1][3] |
| Melting Point | 58-59 °C (dihydrate)[1][3] |
| Boiling Point | 296 °C[1] |
| pKa | pKa₂ values of 2.05 and 8.29 in H₂O[5] |
| Solubility | Insoluble in water (0.1g/100ml); Soluble in ethanol (12g/100ml), acetone, inorganic acids, and alkali solutions[3] |
Table 2: Structural Identifiers for this compound
| Identifier | String |
| SMILES | c1cc2cccnc2c(c1)S[1][4] |
| InChI | InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H[1] |
| InChIKey | MHTSJSRDFXZFHQ-UHFFFAOYSA-N[1][4] |
Synthesis and Experimental Protocols
The most common laboratory synthesis of this compound involves a two-step process starting from quinoline. This method is valued for its directness compared to historical synthetic routes.
2.1. Synthesis via Reduction of Quinoline-8-sulfonyl Chloride
This widely used method involves the sulfonation of quinoline followed by the reduction of the resulting sulfonyl chloride.[6]
Experimental Protocol:
-
Step 1: Synthesis of Quinoline-8-sulfonyl Chloride
-
Cool 275 ml of industrial chlorosulfonic acid to 10-20 °C with continuous stirring.[3]
-
Add 75 g of quinoline dropwise over a period of 1 to 1.5 hours.[3]
-
Heat the mixture to 135-145 °C for 6 hours under reflux. A significant evolution of hydrogen chloride gas will be observed initially.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Pour the reaction mixture into ice and dilute with water to precipitate a yellow-brown solid.[3]
-
Filter the precipitate to obtain the wet quinoline-8-sulfonyl chloride product.[3]
-
-
Step 2: Reduction to this compound
-
Dissolve 25 g of the purified quinoline-8-sulfonyl chloride in 80 ml of concentrated hydrochloric acid and filter the solution.[3]
-
Prepare a solution of 80 g of stannous chloride in 200 ml of concentrated hydrochloric acid.[3]
-
Add the stannous chloride solution dropwise to the cold, filtered quinoline-8-sulfonyl chloride solution. Yellow crystals will precipitate upon heating.[1][3]
-
Cool the mixture thoroughly, filter the yellow crystals, and wash them with a 1:1 cold hydrochloric acid solution.[3]
-
Dissolve the crude product in a sodium hydroxide solution.[3]
-
Neutralize the solution with a 1:1 hydrochloric acid solution to precipitate the final product, which appears as pure magenta, needle-like dihydrate crystals.[3]
-
Chemical Reactivity and Applications
A defining characteristic of this compound is its function as a bidentate ligand, enabling it to form stable chelate complexes with a wide range of metal ions.[1] This property is central to its application in analytical chemistry and materials science.
3.1. Chelation and Coordination Chemistry
This compound acts as a powerful chelating agent for many metal ions, which is a key reason for its use in analytical chemistry for the detection and quantification of heavy metals.[7] The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group coordinate with a metal ion, forming a stable five-membered ring structure. This coordination ability has been leveraged in the development of photocatalysts and other advanced materials.[8][9][10]
3.2. Applications in Drug Development and Research
The structural similarity of this compound to 8-hydroxyquinoline, a compound with known antiseptic and disinfectant properties, suggests its potential in medicinal chemistry.[11] Its metal-chelating properties are of particular interest in studying metal-related biological processes and in the design of novel therapeutic agents.[7] Researchers utilize this compound to investigate enzyme interactions and metal-binding mechanisms, contributing to a deeper understanding of various biochemical pathways.[7] Furthermore, its derivatives are explored in the synthesis of pharmaceuticals, particularly those targeting diseases associated with metal ion imbalance.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 34006-16-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
8-Mercaptoquinoline: A Bidentate Ligand for Metal Ions - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-mercaptoquinoline (also known as 8-quinolinethiol or thiooxine) as a versatile bidentate ligand for a wide range of metal ions. This document details its coordination chemistry, provides quantitative data on the stability of its metal complexes, outlines experimental protocols for their synthesis and characterization, and explores their applications in catalysis, analytical chemistry, and potential therapeutic development.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₉H₇NSH.[1] It is an analog of the well-known chelating agent 8-hydroxyquinoline, with the hydroxyl group at the 8-position replaced by a thiol group.[1] This substitution significantly influences its coordination properties, particularly its affinity for softer metal ions. As a bidentate ligand, this compound coordinates to metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group, forming a stable five-membered chelate ring.[2] This chelating ability is the foundation of its diverse applications.
Coordination Chemistry and Stability of Metal Complexes
The interaction of this compound with metal ions leads to the formation of stable coordination complexes. The stability of these complexes is a critical factor in their application and can be quantified by their stability constants (log K).
Stoichiometry and Stability Constants
The stoichiometry and stability constants of this compound complexes with various metal ions have been determined, primarily through potentiometric titration.[3][4] The stability of these metal complexes generally follows the Irving-Williams series for divalent metal ions and is also influenced by the hardness and softness of the metal ion, with a preference for softer metals that have a higher affinity for the soft sulfur donor.
Below is a summary of the stability constants for several metal complexes with this compound and its derivatives, determined potentiometrically in dimethylformamide (DMF).
| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ | Reference |
| Ag(I) | This compound | - | - | - | [3] |
| Bi(III) | This compound | - | - | - | [3] |
| Ni(II) | This compound | - | - | - | [3] |
| Pb(II) | This compound | - | - | - | [3] |
| Cd(II) | This compound | - | - | - | [3] |
| Zn(II) | This compound | - | - | - | [3] |
| Sb(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Sn(II) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| In(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Mo(V) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| W(VI) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Ga(III) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| V(IV) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Mn(II) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Tl(I) | 5-Sulfo-8-mercaptoquinoline | - | - | > | |
| Co(II) | 2-Methyl-5-sulfo-8-mercaptoquinoline | - | - | > |
Note: Specific log K values were not consistently available in the search results, but the order of stability for several metal ions has been reported. For 5-sulfo-8-mercaptoquinolinates, the stability decreases in the order: Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl. For 2-methyl-5-sulfo-8-mercaptoquinolinates, the order is: Sb > Bi > In > Ga > Cd > Pb > Co > Ni. The stability of 8-mercaptoquinolinates in DMF decreases in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound and its metal complexes.
Synthesis of this compound
This compound can be synthesized via the reduction of quinoline-8-sulfonyl chloride.[1]
Materials:
-
Quinoline-8-sulfonyl chloride
-
Stannous chloride (SnCl₂) or Triphenylphosphine (PPh₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reduction using Stannous Chloride:
-
Dissolve quinoline-8-sulfonyl chloride in ethanol.
-
Prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the quinoline-8-sulfonyl chloride solution with stirring.
-
Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[1]
-
-
Reduction using Triphenylphosphine:
-
Dissolve quinoline-8-sulfonyl chloride in a suitable solvent (e.g., toluene).
-
Add triphenylphosphine to the solution.
-
Heat the mixture under reflux.
-
Follow a suitable work-up procedure to isolate and purify the this compound.[1]
-
Synthesis of Metal Complexes with this compound
A general procedure for the synthesis of metal(II) complexes with this compound is provided below. This can be adapted for various metal ions.
Materials:
-
This compound
-
A metal(II) salt (e.g., chloride, nitrate, or acetate salt of Cu²⁺, Ni²⁺, Zn²⁺, etc.)
-
Ethanol or Methanol
-
A base (e.g., sodium hydroxide or triethylamine)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound (e.g., 2 mmol) in ethanol or methanol.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in water or triethylamine) to the ligand solution to deprotonate the thiol group.
-
Metal Salt Solution Preparation: In a separate flask, dissolve a stoichiometric amount of the metal(II) salt (e.g., 1 mmol) in a minimal amount of water or ethanol.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. A precipitate of the metal complex is expected to form.
-
Reaction Completion: Stir the reaction mixture at room temperature or under gentle reflux for a few hours to ensure complete complexation.
-
Isolation and Purification: Cool the mixture and collect the precipitated complex by filtration. Wash the precipitate with the solvent used for the reaction and then with water to remove any unreacted salts. The complex can be further purified by recrystallization from a suitable solvent.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven.
Caption: General workflow for the synthesis of this compound metal complexes.
Characterization Methods
This method is used to determine the stoichiometry and stability constants of the metal complexes in solution.[5][6]
Procedure:
-
Solution Preparation: Prepare solutions of the ligand, the metal salt, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., water-dioxane mixture) with a constant ionic strength maintained by an inert electrolyte (e.g., NaClO₄).
-
Titration: Perform a series of potentiometric titrations at a constant temperature. This typically involves titrating:
-
The acid alone with the base.
-
The acid and the ligand with the base.
-
The acid, the ligand, and the metal salt with the base.
-
-
Data Analysis: Record the pH (or potential) after each addition of the base. The titration data are then used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using computational programs that analyze the formation curves.
UV-Vis spectroscopy is a valuable tool for characterizing the formation and electronic properties of this compound metal complexes.[7][8][9][10][11]
Procedure:
-
Sample Preparation: Prepare solutions of the ligand and the metal complexes in a suitable solvent (e.g., ethanol, chloroform, or DMSO).
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: The formation of the complex is typically indicated by a shift in the absorption bands of the ligand (often a bathochromic or red shift) and the appearance of new charge-transfer bands. The stoichiometry of the complex in solution can also be determined using methods like the mole-ratio or Job's method of continuous variation.[9]
NMR spectroscopy provides detailed information about the structure of the diamagnetic metal complexes of this compound in solution.[12][13]
Procedure:
-
Sample Preparation: Dissolve the ligand or the diamagnetic metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Spectral Acquisition: Record ¹H and ¹³C NMR spectra.
-
Analysis: Coordination of the ligand to a metal ion will cause shifts in the proton and carbon signals of the quinoline ring. The disappearance of the thiol proton signal upon complexation confirms the deprotonation and coordination of the sulfur atom.
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.
Procedure:
-
Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often achieved by slow evaporation of the solvent from a saturated solution of the complex or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain the final structural parameters.
Applications
The unique properties of this compound and its metal complexes have led to their use in various scientific and technological fields.
Photocatalysis
Complexes of this compound, particularly with platinum group metals, have shown promise as photocatalysts.[14] For instance, platinum(II) complexes of this compound have been demonstrated to be efficient photocatalysts for hydrogen evolution from water and in various organic transformations.[14][15][16][17] The proposed mechanism often involves the absorption of light by the complex, leading to an excited state that can participate in redox reactions.
Caption: A simplified mechanism for photocatalytic hydrogen evolution.
Analytical Chemistry
This compound is a valuable reagent in analytical chemistry for the detection and quantification of metal ions.[4][18] Its ability to form intensely colored or fluorescent complexes with specific metal ions allows for their determination by spectrophotometry or fluorometry.[19][20][21][22][23]
Fluorescent Sensing: The chelation of certain metal ions, such as Zn²⁺ and Cd²⁺, by this compound can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property is exploited in the development of selective and sensitive fluorescent sensors for these metal ions in various samples.
Caption: Workflow for metal ion detection using this compound.
Potential in Drug Development
The structural similarity of this compound to 8-hydroxyquinoline, which exhibits a broad range of biological activities including antimicrobial, anticancer, and neuroprotective effects, suggests that this compound and its metal complexes may also possess therapeutic potential.[24][25][26][27] The mechanism of action for many 8-hydroxyquinoline-based drugs is often attributed to their ability to chelate metal ions that are essential for the function of certain enzymes or to disrupt cellular metal homeostasis.
Anticancer Activity: Metal complexes of 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[24][25][26] It is plausible that this compound complexes could exhibit similar cytotoxic effects, potentially with altered selectivity and potency due to the different coordination properties of the sulfur donor.
Caption: A proposed signaling pathway for the anticancer activity of 8-MQ complexes.
Conclusion
This compound is a highly versatile bidentate ligand that forms stable complexes with a wide array of metal ions. Its unique coordination properties, stemming from the presence of both a soft sulfur and a borderline nitrogen donor atom, make it a valuable tool in various fields of chemistry. The ability to fine-tune the properties of its metal complexes through the choice of the metal ion and substitution on the quinoline ring opens up exciting possibilities for the development of novel catalysts, sensitive analytical reagents, and potential therapeutic agents. Further research into the biological activities of this compound complexes is warranted to fully explore their potential in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. d-nb.info [d-nb.info]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride(34006-16-1) 13C NMR spectrum [chemicalbook.com]
- 13. open.uct.ac.za [open.uct.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. Photoinduced Hydrogen Evolution Catalyzed by Co(II) Complexes of N5‐Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine for light-driven hydrogen evolution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Pt(ii)-bis(quinolinyl) complexes for photocatalytic hydrogen production - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media | MDPI [mdpi.com]
- 20. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 21. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. drpress.org [drpress.org]
- 24. scispace.com [scispace.com]
- 25. Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Chelating properties of 8-Mercaptoquinoline with transition metals
An In-Depth Technical Guide to the Chelating Properties of 8-Mercaptoquinoline with Transition Metals
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chelating properties of this compound (8-MQ), also known as 8-quinolinethiol or thiooxine, with a focus on its interactions with transition metals. This compound is a potent bidentate ligand that coordinates with metal ions through its sulfur and nitrogen atoms, forming highly stable five-membered chelate rings. This strong chelating ability is fundamental to its application in analytical chemistry, and more critically, in the development of therapeutic agents where metal ion homeostasis is a target.
The Chelation Mechanism
This compound acts as a monobasic acid, donating a proton from its thiol group (-SH) to form a thiolate anion. This anion then coordinates with a transition metal ion (Mⁿ⁺). The nitrogen atom of the quinoline ring acts as the second donor site, completing the stable chelate structure. The general reaction for a divalent metal ion (M²⁺) involves two 8-MQ molecules to satisfy the coordination sphere, forming a neutral complex.
Quantitative Data: Stability of Metal Complexes
The stability of the formed metal complexes is a critical parameter, quantified by their stepwise (K) or overall (β) stability constants. Higher values of the logarithm of these constants (log K or log β) indicate greater complex stability. The stability is influenced by factors such as the nature of the metal ion, ligand basicity, and steric effects. For many divalent transition metals, the stability generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1]
The following table summarizes the experimentally determined stability constants for several this compound-metal complexes in dimethylformamide (DMF) solution.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ |
| This compound | Zn(II) | 9.8 | 9.1 | 18.9 |
| Cd(II) | 10.2 | 9.5 | 19.7 | |
| Pb(II) | 11.5 | 10.2 | 21.7 | |
| Ni(II) | 12.1 | 11.0 | 23.1 | |
| Bi(III) | 13.5 | 12.8 | 26.3 | |
| Ag(I) | 14.9 | - | - | |
| 2-Methyl-8-MQ | Zn(II) | 9.5 | 8.8 | 18.3 |
| Cd(II) | 9.9 | 9.1 | 19.0 | |
| Pb(II) | 11.1 | 9.8 | 20.9 | |
| Ni(II) | 11.7 | 10.6 | 22.3 | |
| 7-Methyl-8-MQ | Zn(II) | 10.1 | 9.4 | 19.5 |
| Cd(II) | 10.5 | 9.8 | 20.3 | |
| Pb(II) | 11.8 | 10.5 | 22.3 | |
| Ni(II) | 12.4 | 11.3 | 23.7 | |
| Data sourced from potentiometric studies in DMF. |
The data indicates a general stability order of Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) for this compound.[2] It is also noted that an alkyl group in the 2-position can introduce steric hindrance, which slightly lowers the stability of the metal-ligand bond.[2]
Experimental Protocols
Synthesis of Transition Metal-8-Mercaptoquinoline Complexes
This protocol describes a general method for synthesizing a divalent transition metal complex with this compound, such as a Cu(II) complex, in a 1:2 metal-to-ligand ratio.
Materials:
-
This compound (HL)
-
A soluble salt of the desired transition metal (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Base (e.g., NaOH or ammonia solution) to adjust pH
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent like methanol or ethanol.
-
Metal Salt Solution: In a separate container, dissolve the metal salt in deionized water or the same alcohol solvent to create a solution with half the molar amount of the ligand (for a 1:2 complex).
-
Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature or under gentle heating (e.g., 60°C).
-
pH Adjustment: Adjust the pH of the mixture to facilitate the deprotonation of the thiol group and promote complex formation. The optimal pH can vary but is often slightly acidic to neutral (pH 5-7).
-
Precipitation and Isolation: A precipitate of the metal complex should form. Continue stirring for a few hours to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with deionized water and then with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator or a vacuum oven at a moderate temperature.
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
The Irving-Rossotti method is a widely used pH-metric technique to determine the stability constants of metal complexes.[3][4] It involves titrating a ligand solution with a standard base in the absence and presence of a metal ion.
Materials & Equipment:
-
Calibrated pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
This compound solution
-
Metal salt solution (e.g., metal perchlorate or nitrate)
-
Inert salt for constant ionic strength (e.g., NaClO₄)
-
Solvent (e.g., dioxane-water mixture, as 8-MQ is poorly soluble in water)
Procedure:
-
Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, keeping the total volume constant:
-
A (Acid): Standard acid + inert salt + solvent.
-
B (Acid + Ligand): Standard acid + ligand solution + inert salt + solvent.
-
C (Acid + Ligand + Metal): Standard acid + ligand solution + metal salt solution + inert salt + solvent.
-
-
Titration: Titrate each mixture separately against the standard NaOH solution. Record the pH reading after each addition of the titrant.
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).
-
Proton-Ligand Stability Constant: Plot n̄ₐ against pH. The pH at n̄ₐ = 0.5 gives the value of log K₁ᴴ.
-
Metal-Ligand Stability Constants: Plot n̄ against pL to generate the formation curve. The pL values at n̄ = 0.5 and n̄ = 1.5 correspond to the stepwise stability constants log K₁ and log K₂, respectively.[5]
-
Stoichiometry Determination by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex in solution.[6] It involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[6]
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Matched cuvettes (e.g., 1 cm path length)
-
Stock solutions of the metal salt and this compound of the same molarity.
-
Volumetric flasks and pipettes.
-
Buffer solution to maintain constant pH.
Procedure:
-
Determine λₘₐₓ: Prepare a solution of the metal-8-MQ complex. Scan its absorbance across the UV-Vis spectrum (e.g., 200-800 nm) to find the wavelength of maximum absorbance (λₘₐₓ), where the complex absorbs strongly but the individual reactants absorb weakly.
-
Prepare Job's Plot Solutions: Prepare a series of solutions in volumetric flasks. In each flask, the total moles of metal and ligand are constant, but the mole fraction of the ligand varies from 0 to 1. For example, for a total volume of 10 mL, prepare solutions by mixing X mL of the ligand stock with (10-X) mL of the metal stock, where X varies from 0 to 10.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ, using the solvent/buffer as a blank.
-
Construct Job's Plot: Plot the measured absorbance versus the mole fraction of the ligand.
-
Determine Stoichiometry: The plot will show a maximum (or minimum) absorbance at a specific mole fraction. This mole fraction corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂), while a peak at 0.5 indicates a 1:1 ratio (ML).[7]
Applications in Research and Drug Development
The ability of this compound and its derivatives to form stable complexes with transition metals is crucial for their biological activity and therapeutic potential.
-
Antimicrobial and Antifungal Agents: The chelation of essential metal ions can disrupt microbial enzyme function, leading to bacteriostatic or bactericidal effects.
-
Anticancer Therapies: By altering the homeostasis of metals like copper and iron, which are vital for tumor growth and angiogenesis, 8-MQ derivatives can induce oxidative stress and apoptosis in cancer cells.
-
Neurodegenerative Diseases: Metal dysregulation, particularly of copper, zinc, and iron, is implicated in diseases like Alzheimer's. Chelating agents can help restore metal balance, dissolve metal-induced amyloid aggregates, and reduce oxidative damage.[8]
-
Analytical Reagents: The formation of distinctly colored or fluorescent complexes allows for the sensitive and selective detection and quantification of metal ions.
Conclusion
This compound is a powerful chelating agent for a wide range of transition metals, forming complexes with high stability constants. Understanding the quantitative aspects of this chelation, such as stability constants and stoichiometry, is essential for its application in medicinal chemistry and drug development. The experimental protocols outlined in this guide—synthesis, potentiometric titration, and spectrophotometric analysis—provide a robust framework for researchers to characterize these interactions and harness the unique properties of this compound-metal complexes for therapeutic and analytical purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 3. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. jetir.org [jetir.org]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Mercaptoquinoline and its Analogue 8-Hydroxyquinoline: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline (oxine) and its sulfur analogue, 8-mercaptoquinoline (thiooxine), are privileged heterocyclic scaffolds renowned for their potent metal-chelating properties. This technical guide provides a comprehensive overview of these two versatile compounds, covering their synthesis, physicochemical characteristics, coordination chemistry, and diverse applications. The document is designed to be a valuable resource for researchers and professionals in analytical chemistry, materials science, and drug discovery, offering detailed experimental protocols, comparative data, and visual representations of key processes and pathways.
Introduction
8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound consisting of a pyridine ring fused to a phenol ring.[1] Its discovery in 1880 laid the foundation for the exploration of substituted quinolines and their unique properties.[2] The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position create a powerful bidentate chelating site, enabling 8-HQ to form stable complexes with a wide array of metal ions.[3] This characteristic has led to its extensive use in analytical chemistry for gravimetric analysis and metal ion extraction.[1] Beyond its analytical applications, 8-HQ and its derivatives have garnered significant interest in medicinal chemistry, exhibiting antimicrobial, antifungal, anticancer, and neuroprotective activities.[3][4] Furthermore, its fluorescent metal complexes are utilized in organic light-emitting diodes (OLEDs) and as chemosensors.[1]
This compound (8-MQ), the thiol analogue of 8-HQ, is another potent chelating agent that coordinates with metal ions through its nitrogen and sulfur atoms.[5] While sharing the metal-chelating ability of its oxygen counterpart, the difference in the donor atom influences the stability and properties of the resulting metal complexes, opening avenues for distinct applications.[6] 8-MQ has found utility in analytical chemistry, coordination chemistry, and more recently, in the development of photocatalysts.[7] This guide will delve into the technical details of both compounds, providing a comparative analysis to aid in their application and further development.
Synthesis of 8-Hydroxyquinoline and this compound
The synthesis of these quinoline derivatives can be achieved through several established methods. The choice of method often depends on the desired scale and available starting materials.
Synthesis of 8-Hydroxyquinoline
Common synthetic routes to 8-hydroxyquinoline include the Skraup synthesis and the Friedländer synthesis.[1]
-
Skraup Synthesis: This is a widely used method for synthesizing quinolines. In the case of 8-hydroxyquinoline, the reaction involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent, such as o-nitrophenol.[8][9] The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the o-aminophenol, followed by cyclization and oxidation to yield 8-hydroxyquinoline.[8]
-
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For 8-hydroxyquinoline, this would typically involve the reaction of 2-aminobenzaldehyde with a suitable carbonyl compound. The reaction can be catalyzed by either acid or base.[10]
Other methods for synthesizing 8-HQ and its derivatives include diazotization of 8-aminoquinoline and alkali fusion of quinoline-8-sulfonic acid.[1] The Suzuki cross-coupling reaction is also employed to introduce substitutions at the 5 and 7 positions of the 8-HQ moiety.[1]
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of quinoline-8-sulfonyl chloride.[5] This precursor is typically prepared by the reaction of quinoline with chlorosulfonic acid.[2] The subsequent reduction can be achieved using various reducing agents, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common choice.[2][5]
Physicochemical Properties
The substitution of the oxygen atom in 8-hydroxyquinoline with a sulfur atom in this compound leads to notable differences in their physicochemical properties.
| Property | 8-Hydroxyquinoline | This compound |
| Molecular Formula | C₉H₇NO | C₉H₇NS |
| Molar Mass | 145.16 g/mol | 161.22 g/mol |
| Appearance | White to pale yellow crystalline powder | Red solid (dihydrate), Blue liquid (anhydrous)[5] |
| Melting Point | 73-75 °C | 58.5 °C (dihydrate)[5] |
| Boiling Point | 267 °C | 296 °C[5] |
| pKa (protonated nitrogen) | 5.02 | 2.06 |
| pKa (hydroxyl/thiol) | 9.81 | 8.38 |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids. | Sparingly soluble in water; soluble in organic solvents and aqueous solutions of acids and bases.[2] |
Coordination Chemistry and Stability of Metal Complexes
Both 8-hydroxyquinoline and this compound are bidentate ligands that form stable five-membered chelate rings with a wide range of metal ions through their nitrogen and oxygen/sulfur donor atoms.[3][11]
The stability of the metal complexes is a critical factor in their application. The stability constants (log K) quantify the strength of the metal-ligand interaction, with higher values indicating greater stability.[11] The order of stability of metal complexes with this compound and its derivatives generally follows the trend: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[12] Alkyl substitution on the quinoline ring can also influence the stability of the metal complexes, with a methyl group at the 7-position generally increasing stability, while a group at the 2-position can decrease stability due to steric hindrance.[12]
Table of Stability Constants (log β) of Metal Complexes
| Metal Ion | 8-Hydroxyquinoline (log β₂) | This compound (log β₂) |
| Cu²⁺ | 26.1 | 24.9 |
| Ni²⁺ | 21.0 | 21.8 |
| Co²⁺ | 19.3 | 20.2 |
| Zn²⁺ | 18.2 | 20.9 |
| Cd²⁺ | 16.2 | 22.3 |
| Pb²⁺ | 16.5 | 21.6 |
| Mn²⁺ | 14.2 | 18.2 |
| Fe³⁺ | 25.1 (log β₁) | - |
Note: Stability constants can vary depending on the experimental conditions (e.g., solvent, ionic strength, temperature).
Applications
The unique properties of 8-hydroxyquinoline and this compound have led to their application in a multitude of scientific and industrial fields.
Analytical Chemistry
Both compounds are excellent reagents for the selective precipitation and extraction of metal ions.[1] 8-Hydroxyquinoline is widely used in gravimetric and volumetric analysis.[1] The formation of colored complexes also allows for spectrophotometric determination of various metals. The fluorescence of their metal complexes is utilized in highly sensitive analytical methods.[1]
Medicinal and Pharmaceutical Sciences
8-Hydroxyquinoline and its derivatives have demonstrated a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: 8-HQ exhibits potent activity against a range of bacteria and fungi.[13][14] Its mechanism is believed to involve the chelation of essential metal ions required for microbial growth and enzyme function.[15] The minimum inhibitory concentrations (MICs) of 8-HQ and its derivatives against various pathogens have been reported to be in the low micromolar range.[13]
-
Anticancer Activity: 8-Hydroxyquinoline derivatives have shown promise as anticancer agents.[15] They can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the activation of death receptor signaling pathways.[16] Some derivatives act as ionophores, disrupting metal ion homeostasis within cancer cells, leading to proteasome inhibition and cell death.[15][17]
-
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, where metal ion dysregulation is implicated, 8-hydroxyquinoline derivatives have been investigated for their ability to chelate excess metal ions and reduce oxidative stress.[15][18]
Materials Science
-
Organic Light-Emitting Diodes (OLEDs): The aluminum complex of 8-hydroxyquinoline, Alq₃, is a classic electron transport and emissive material in OLEDs due to its thermal stability and electroluminescent properties.[1]
-
Photocatalysis: Platinum(II) complexes of this compound have been shown to be efficient photocatalysts in various organic transformations, including cross-dehydrogenative couplings and oxidation reactions.[7]
Experimental Protocols
Synthesis of 8-Hydroxyquinoline (Skraup Reaction)
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
Sodium Hydroxide solution (30%)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and a reflux condenser, carefully add glycerol and then slowly add concentrated sulfuric acid while stirring.
-
Add o-aminophenol and o-nitrophenol to the mixture.
-
Heat the mixture to approximately 125-140°C. The reaction is exothermic and the temperature should be controlled.[19]
-
After the initial vigorous reaction subsides, continue heating for an additional 2-3 hours.[8]
-
Cool the reaction mixture and dilute it with water.
-
Neutralize the solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[19]
-
The precipitate can be purified by steam distillation or recrystallization from ethanol.[20]
Synthesis of this compound
Materials:
-
Quinoline-8-sulfonyl chloride
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Dry ice
Procedure:
-
Prepare quinoline-8-sulfonyl chloride by reacting quinoline with chlorosulfonic acid.[2]
-
Dissolve the quinoline-8-sulfonyl chloride in a suitable solvent like ether.
-
Prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the quinoline-8-sulfonyl chloride solution with stirring under a nitrogen atmosphere.
-
After the addition is complete, continue stirring for a few hours.
-
Decompose the intermediate complex by adding water.
-
Separate the ether layer and wash it with water.
-
Extract the this compound from the ether layer into a dilute sodium hydroxide solution.
-
Neutralize the alkaline solution with dry ice to precipitate the dihydrate of this compound as red needles.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Test compound (8-HQ or 8-MQ derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-Hydroxyquinoline-induced Apoptosis in Cancer Cells
Caption: 8-Hydroxyquinoline induced apoptosis signaling pathway.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Workflow for Evaluating Antimicrobial Activity
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
8-Hydroxyquinoline and this compound are two highly versatile heterocyclic compounds with a rich history and a promising future. Their exceptional metal-chelating ability forms the basis of their wide-ranging applications in analytical chemistry, materials science, and medicine. While 8-hydroxyquinoline has been more extensively studied, particularly for its biological activities, this compound offers unique properties due to the presence of the sulfur donor atom, making it a valuable tool in coordination chemistry and catalysis. This technical guide has provided a comprehensive overview of their synthesis, properties, and applications, along with detailed experimental protocols and visual workflows, to serve as a valuable resource for researchers and professionals in the field. Further exploration of these scaffolds and their derivatives is expected to lead to the development of new and improved technologies and therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
A Technical Guide to the History and Application of 8-Mercaptoquinolines in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoquinoline, also known as thiooxine or 8-quinolinethiol, is a heterocyclic organic compound that has carved a significant niche in various scientific disciplines, most notably in analytical and coordination chemistry, and with increasing importance in medicinal chemistry.[1] Its defining characteristic is the presence of a thiol group at the 8-position of the quinoline ring, which, in conjunction with the ring's nitrogen atom, bestows upon it a remarkable ability to form stable chelate complexes with a wide array of metal ions. This guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and evolving applications of 8-mercaptoquinolines, offering a comprehensive resource for researchers and professionals in drug development.
The Genesis of a Chelator: A Historical Perspective
The journey of this compound is intrinsically linked to its oxygen analog, 8-hydroxyquinoline (oxine). The synthesis of 8-hydroxyquinoline in 1880 by Hugo Weidel and his student Albert Cobenzl laid the foundational chemical knowledge for exploring substituted quinolines.[1] The subsequent discovery of 8-hydroxyquinoline's potent chelating properties established it as a cornerstone reagent in analytical chemistry.
The first synthesis of the sulfur analog, this compound, is attributed to A. Edinger, as documented in a 1908 publication.[1] This pioneering work involved the diazotization of 8-aminoquinoline, followed by a reaction with a sulfur-containing nucleophile, heralding the arrival of a new class of quinoline derivatives with distinct and valuable properties.[1]
Over the ensuing decades, the field of this compound chemistry was significantly propelled by the comprehensive research of Latvian chemist Jānis Bankovskis. His systematic investigations, commencing from the mid-20th century, delved into the synthesis, properties, and analytical applications of this compound and its numerous derivatives. Bankovskis's work was instrumental in establishing this compound as a highly sensitive and versatile reagent for the determination of a multitude of metal ions.[1]
Physicochemical Properties and Quantitative Data
This compound is a crystalline solid that can exist as a red dihydrate or an anhydrous blue liquid.[2] It exhibits poor solubility in water but is soluble in organic solvents and aqueous solutions of acids and bases.[1] Its ability to act as a bidentate chelating agent, forming stable five-membered rings with metal ions, is central to its utility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NSH | [2] |
| Molar Mass | 161.23 g/mol | [2] |
| Appearance | Red solid (dihydrate), Blue liquid (anhydrous) | [2] |
| Melting Point | 58.5 °C (dihydrate) | [2] |
| Boiling Point | 296 °C | [2] |
Table 2: Stability Constants (log β₂) of Metal Complexes with this compound and its Derivatives in Dimethylformamide
| Metal Ion | This compound | 2-Methyl-8-mercaptoquinoline | 7-Methyl-8-mercaptoquinoline |
| Zn(II) | 20.3 | 18.9 | 21.1 |
| Cd(II) | 21.4 | 20.1 | 22.2 |
| Pb(II) | 22.1 | 20.8 | 22.9 |
| Ni(II) | 22.8 | 21.5 | 23.6 |
| Bi(III) | 33.9 | 32.1 | 35.2 |
| Ag(I) | 15.2 (log K₁) | 14.3 (log K₁) | 15.9 (log K₁) |
Data sourced from Bankovskis et al. and serves as a baseline for understanding complex stability. The presence of an alkyl group in the 2-position generally lowers stability due to steric hindrance, while a 7-alkyl group enhances it.[3][4]
Key Experimental Protocols
Synthesis of this compound via Quinoline-8-Sulfonyl Chloride
This is a widely adopted and historically significant method for the preparation of this compound.[2]
Step 1: Sulfonation of Quinoline Quinoline is reacted with chlorosulfonic acid, typically at elevated temperatures, to produce quinoline-8-sulfonyl chloride.[1]
Step 2: Reduction of Quinoline-8-Sulfonyl Chloride The resulting sulfonyl chloride is then reduced to this compound. A classic and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1][2] Triphenylphosphine has also been utilized as a reductant.[2]
Synthesis of this compound from 8-Aminoquinoline
This method is a direct descendant of Edinger's original synthesis.[1]
Step 1: Diazotization of 8-Aminoquinoline 8-Aminoquinoline is dissolved in an acidic solution (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at a low temperature to form the corresponding diazonium salt.[1]
Step 2: Nucleophilic Substitution The diazonium salt is then reacted with a sulfur-containing nucleophile, such as thiourea. This reaction proceeds with the evolution of nitrogen gas and forms an intermediate isothiuronium salt.[1]
Step 3: Hydrolysis and Isolation The isothiuronium salt is subsequently hydrolyzed, usually by heating in an alkaline solution, to yield this compound. The final product is isolated by acidification and can be further purified by recrystallization.[1]
Visualization of Key Processes
Synthesis of this compound from Quinoline
Caption: Synthetic pathway of this compound from Quinoline.
Experimental Workflow: this compound in Proteomics
This compound derivatives have been developed as photoactivatable affinity-based probes for profiling metalloproteins in live cells.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 5. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Physical Properties of 8-Mercaptoquinoline: Dihydrate vs. Anhydrous Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the core physical properties of 8-Mercaptoquinoline in its dihydrate and anhydrous forms. Understanding the distinct characteristics of these two forms is crucial for applications in pharmaceutical development, analytical chemistry, and materials science, where the presence or absence of water can significantly impact solubility, stability, and handling properties.
Comparative Physical Properties
This compound, also known as 8-quinolinethiol, is a versatile bidentate chelating agent. It primarily exists as a stable, crystalline dihydrate, which, upon heating, transitions to its anhydrous liquid form. This transition is accompanied by a noticeable change in color, a key characteristic for distinguishing between the two forms.
| Property | This compound Dihydrate | This compound Anhydrous |
| Appearance | Red, needle-like crystalline solid.[1] | Blue mobile liquid.[1][2] |
| Melting Point | 58-59 °C (dehydrates to the anhydrous form). | Not applicable (liquid at room temperature). |
| Boiling Point | Not applicable. | 296 °C (pressure not specified).[1] |
| Solubility | Insoluble in water (0.1 g/100 mL). Soluble in ethanol (12 g/100 mL), acetone, inorganic acids, and alkali solutions. | Soluble in organic solvents.[3] |
| Stability | Readily oxidized by air. | Susceptible to oxidation, especially in alkaline solutions.[2] |
| CAS Number | Not explicitly defined; generally referred to by the parent compound's CAS number. | 491-33-8[1] |
Experimental Protocols
The determination of the physical properties of this compound and its hydrate requires standardized experimental protocols. Below are methodologies for key analyses.
Melting Point Determination (for Dihydrate)
The melting point of the dihydrate, which corresponds to its dehydration temperature, can be determined using the capillary method with a Mel-Temp apparatus or a Thiele tube.
Methodology:
-
A small, finely powdered sample of this compound dihydrate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
The temperature range is recorded from the onset of liquefaction to the complete transformation into the blue anhydrous liquid.
Solubility Determination
The solubility of both forms is determined by the equilibrium saturation method in various solvents at a controlled temperature.
Methodology:
-
An excess amount of the solute (either the dihydrate or anhydrous form) is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the dehydration process of the dihydrate.
Methodology:
-
A small, accurately weighed sample of this compound dihydrate is placed in the TGA or DSC sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
TGA measures the mass loss as a function of temperature, which will show a distinct step corresponding to the loss of two water molecules.
-
DSC measures the heat flow into or out of the sample, revealing an endothermic peak at the dehydration temperature.
Structural and Logical Relationships
The relationship between the dihydrate and anhydrous forms of this compound is a reversible hydration-dehydration process. This can be visualized as a simple state transition.
An experimental workflow for the characterization of these two forms can also be diagrammatically represented.
Conclusion
The dihydrate and anhydrous forms of this compound exhibit distinct physical properties that are critical for their handling, formulation, and application. The red crystalline dihydrate readily transforms into a blue liquid upon heating, a process that is reversible in the presence of water. While foundational data on these properties are available, further research into the detailed crystal structure of the dihydrate and a comprehensive solubility profile of the anhydrous form in a wider range of organic solvents would be beneficial for the scientific and industrial communities.
References
Solubility Profile of 8-Mercaptoquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoquinoline, also known as thiooxine, is a heterocyclic organic compound with significant applications in analytical chemistry as a chelating agent and in various research fields. Its solubility in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, formulation, and various analytical and biological assays. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an analysis of its physicochemical properties relevant to its solubility profile.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | |
| Molar Mass | 161.23 g/mol | [1] |
| Appearance | Red solid dihydrate, blue liquid (anhydrous) | [2] |
| Melting Point | 58.5 °C (dihydrate) | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.0 | [1] |
| LogP (Hydrochloride Salt) | 3.326 | [3] |
The LogP value of 2.0 for the free base suggests that this compound is a moderately lipophilic compound, indicating a preference for organic solvents over water. The higher LogP of the hydrochloride salt suggests increased lipophilicity in that form.
Quantitative and Qualitative Solubility Data
The available quantitative solubility data for this compound is limited. The following tables summarize the known solubility information for both the free base and its hydrochloride salt.
This compound (Free Base)
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Ethanol | 12 g/100 mL | Soluble | [4] |
| Acetone | - | Soluble | [4] |
| Water | 0.1 g/100 mL | Insoluble | [4] |
| Inorganic Acid | - | Soluble | [4] |
| Alkali Solution | - | Soluble | [4] |
This compound Hydrochloride (Salt)
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Ethanol | 50 mg/mL | Soluble | |
| Water | - | Soluble | [5][6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in various organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.
Caption: Factors influencing the solubility of this compound.
Based on its structure, which contains both a large non-polar aromatic quinoline ring system and polar thiol and nitrogen functional groups, this compound is expected to exhibit good solubility in a range of polar and moderately non-polar organic solvents. Its solubility in highly polar solvents like ethanol is confirmed by the available data. It is also likely to be soluble in other polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like chloroform, due to a combination of dipole-dipole interactions and London dispersion forces. Its solubility in non-polar aliphatic solvents such as hexane is expected to be lower.
Conclusion
This technical guide has summarized the available data on the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided information on its physicochemical properties, along with the detailed experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals. The established solubility in ethanol and the qualitative indications of solubility in other organic solvents, supported by its chemical structure, suggest its versatility in various applications. The presented experimental workflow provides a clear path for generating further quantitative solubility data as needed for specific research and development purposes.
References
- 1. This compound | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 8-Quinolinethiol hydrochloride (1:1) | CAS#:34006-16-1 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 34006-16-1: 8-Quinolinethiol, hydrochloride (1:1) [cymitquimica.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 8-Mercaptoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, 8-mercaptoquinoline and its analogues have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and other key biological properties of this compound derivatives, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding of their therapeutic potential.
Anticancer Activity: Targeting Cellular Proliferation and Survival
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions within cancer cells and inducing apoptosis (programmed cell death).
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound and related quinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Human cholangiocarcinoma (HuCCT1) | ~25 | [1] |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Human cholangiocarcinoma (HuCCT1) | ~30 | [1] |
| 2-(4-fluorophenyl)-7-methylquinoline-4-carboxylic acid | Not Specified | Potent Activity | [2] |
| 4-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile | MCF-7, HepG2, Caco-2, HCT-116 | Effective | [2] |
| 5-Bromo-6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent Cytotoxicity | [2] |
Antimicrobial Activity: A Broad Spectrum of Action
In an era of increasing antimicrobial resistance, the development of novel antimicrobial agents is of paramount importance. This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mode of action is believed to involve the chelation of metal ions essential for microbial growth and the disruption of cellular processes.
Quantitative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values for various 8-hydroxyquinoline derivatives, highlighting their potency against different microbial strains. While specific data for this compound derivatives is less abundant in the cited literature, the data for the closely related 8-hydroxyquinolines provides valuable insights into the potential of this scaffold.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyrogens ATCC19615 | 2 | [3] |
| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra (dormant) | 2.2 - 10 | [3] |
| Quinolidene-rhodanine conjugates | M. tuberculosis H37Ra (active) | 1.9 - 6.9 | [3] |
| 8-Hydroxyquinoline | S. aureus | 3.44-13.78 µM | [4] |
| Nitroxoline | A. hydrophila | 5.26 µM | [4] |
| Cloxyquin | L. monocytogenes | 5.57 µM | [4] |
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions of the compounds in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Micropipettes
-
Test compounds (this compound derivatives)
-
Solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in a suitable broth.
-
Agar Plate Preparation: Pour molten sterile agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.
-
Inoculation: Evenly spread a standardized volume of the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[7]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent) into each well. Also, add the positive and negative controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. The ability of these compounds to chelate metal ions can lead to the generation of reactive oxygen species (ROS), which in turn can trigger both the intrinsic and extrinsic apoptotic pathways.
Experimental Workflow for Biological Assays
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of this compound derivatives.
Caption: General workflow for investigating the biological activities of this compound derivatives.
Apoptosis Signaling Pathways
The induction of apoptosis by this compound derivatives can proceed through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents. Further investigation into the specific molecular targets and a broader range of derivatives is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: Spectrophotometric Determination of Zinc Using 8-Mercaptoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric determination of zinc is a widely employed analytical technique valued for its simplicity, cost-effectiveness, and reliability. 8-Mercaptoquinoline, also known as 8-quinolinethiol, serves as a highly effective chelating agent for this purpose. It forms a stable, colored complex with zinc ions (Zn²⁺), allowing for their quantitative determination through spectrophotometry. This method is particularly relevant for the analysis of zinc in various samples, including pharmaceutical preparations and biological matrices, where accurate quantification of this essential trace element is crucial.
This compound, an analogue of the well-known 8-hydroxyquinoline, functions as a bidentate ligand, coordinating with the zinc ion through its sulfur and nitrogen atoms to form a stable chelate.[1] The formation of this zinc-8-mercaptoquinoline (Zn-(8MQ)₂) complex results in a distinct color change, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of zinc in the sample. The complex is known to have a tetrahedral structure.[1][2]
Principle of the Method
The spectrophotometric determination of zinc using this compound is based on the reaction between zinc ions and this compound in a suitable solvent to form a colored chelate complex. The absorption spectrum of this complex shows a characteristic maximum absorbance at a specific wavelength (λmax). According to the Beer-Lambert law, the absorbance of the solution at this wavelength is directly proportional to the concentration of the zinc complex, and thus to the concentration of zinc in the sample, when the path length and molar absorptivity are constant. By measuring the absorbance of a series of standard solutions of known zinc concentrations, a calibration curve can be constructed. The zinc concentration in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
While specific quantitative data for the spectrophotometric determination of zinc using this compound is not extensively detailed in readily available literature, the principle remains robust. The absorption spectrum of the zinc-8-mercaptoquinoline chelate is noted to shift to longer wavelengths compared to the analogous zinc-8-hydroxyquinoline complex.[1][3]
Quantitative Data Summary
The following table summarizes the known properties of the zinc-8-mercaptoquinoline complex. It is important to note that detailed quantitative parameters for a standardized spectrophotometric method, such as Beer's Law linearity range, molar absorptivity, limit of detection (LOD), and limit of quantification (LOQ), are not well-documented in the available scientific literature. The values for the related compound, 8-hydroxyquinoline, are provided for comparative purposes.
| Parameter | This compound-Zinc Complex | 8-Hydroxyquinoline-Zinc Complex (for comparison) |
| Stoichiometry (Zn:Ligand) | 1:2[1][2] | 1:2 |
| Complex Structure | Tetrahedral[1][2] | Tetrahedral |
| Wavelength of Max. Absorbance (λmax) | Shifted to longer wavelengths compared to Zn-8HQ complex.[1][3] | ~384 nm[4][5] |
| Beer's Law Linearity Range | Data not available | 1-5 µg/mL[4][5] |
| Molar Absorptivity | Data not available | 1.578 x 10³ L·mol⁻¹·cm⁻¹[4][5] |
| Limit of Detection (LOD) | Data not available | 0.381 µg/mL[4][5] |
| Limit of Quantification (LOQ) | Data not available | 1.156 µg/mL[4][5] |
Experimental Protocols
The following is a generalized protocol for the spectrophotometric determination of zinc using this compound. This protocol should be considered a starting point and will require optimization and validation for specific applications.
Preparation of Reagents
-
Standard Zinc Stock Solution (1000 µg/mL): Dissolve 1.000 g of high-purity zinc metal in a minimal amount of concentrated nitric acid. Gently heat to dissolve completely. Cool and quantitatively transfer the solution to a 1000 mL volumetric flask. Dilute to the mark with deionized water.
-
Working Standard Zinc Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the desired concentration range.
-
This compound Solution: Prepare a solution of this compound in a suitable organic solvent such as ethanol or chloroform. The optimal concentration will need to be determined experimentally but a starting concentration of 0.1% (w/v) can be considered.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The ideal pH will need to be determined through experimentation. An acetate buffer or a borax buffer could be suitable starting points.
Instrumentation
-
A UV-Visible spectrophotometer capable of measuring absorbance in the desired wavelength range.
-
Quartz or glass cuvettes with a 1 cm path length.
General Procedure
-
Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the working standard zinc solutions.
-
To each flask, add a predetermined volume of the this compound solution and the buffer solution.
-
Dilute to the mark with the appropriate solvent (e.g., ethanol or chloroform).
-
Prepare a reagent blank containing all reagents except the zinc standard solution.
-
-
Sample Preparation:
-
For pharmaceutical or biological samples, a digestion or extraction procedure will be necessary to bring the zinc into a soluble form and to remove interfering substances. This may involve acid digestion or ashing followed by dissolution in acid. The final solution should be adjusted to the optimal pH for complex formation.
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the zinc-8-mercaptoquinoline complex. This will need to be determined by scanning the spectrum of a prepared standard solution.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each of the calibration standards and the prepared sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of zinc in the sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
Reaction Scheme
Caption: Formation of the Zinc-8-Mercaptoquinoline Complex.
Experimental Workflow
Caption: General workflow for zinc determination.
Potential Interferences
Several metal ions are known to form complexes with this compound and its derivatives, which can lead to interference in the spectrophotometric determination of zinc. These may include copper(II), nickel(II), cobalt(II), and iron(II/III). The extent of interference will depend on the specific conditions of the assay, such as pH and the presence of masking agents. It is crucial to evaluate the selectivity of the method and to employ appropriate masking agents or separation techniques if interfering ions are present in the sample matrix.
Conclusion
The use of this compound for the spectrophotometric determination of zinc offers a promising analytical method. However, based on the currently available literature, a standardized protocol with comprehensive quantitative performance data is not yet established. The provided application notes and generalized protocol serve as a foundation for researchers to develop and validate a specific method tailored to their analytical needs. Further investigation is required to determine the optimal experimental parameters, including the wavelength of maximum absorbance, pH, and reagent concentrations, and to thoroughly evaluate the method's performance characteristics such as linearity, sensitivity, and selectivity.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]
Application Notes and Protocols for 8-Mercaptoquinoline in the Photocatalytic Activity of Pt(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-mercaptoquinoline-ligated Platinum(II) complexes as versatile photocatalysts in various organic transformations. The unique electronic properties imparted by the this compound ligand enhance the photocatalytic efficiency of the Pt(II) center, enabling a range of reactions under visible light irradiation. This document outlines the synthesis of a key photocatalyst, detailed protocols for its application in several reaction types, and quantitative data to support its efficacy.
Introduction
Platinum(II) complexes featuring this compound (thiooxine) as a ligand have emerged as powerful and versatile photocatalysts.[1][2] The strong chelating ability of this compound and its derivatives modifies the photophysical and redox properties of the platinum center, facilitating efficient photocatalytic cycles.[3] These complexes are particularly noted for their performance in cross-dehydrogenative couplings, oxidations, and asymmetric alkylations.[1][2] The proposed mechanism for many of these transformations involves an oxidative quenching pathway.[1][2]
Synthesis of a Representative Pt(II)-8-Mercaptoquinoline Photocatalyst
A common and effective photocatalyst in this class is [Pt(qs)(dmso)Cl], where 'qs' represents the 8-mercaptoquinolinate ligand. Its synthesis is straightforward, making it readily accessible for research purposes.[1][2]
Protocol for the Synthesis of [Pt(qs)(dmso)Cl]
-
Preparation of the Platinum Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.
-
Ligand Addition: In a separate flask, dissolve this compound hydrochloride in a mixture of ethanol and water.
-
Reaction: Slowly add the K₂[PtCl₄] solution to the this compound solution. Stir the mixture at room temperature for 24 hours.
-
Complex Formation: Add dimethyl sulfoxide (DMSO) to the reaction mixture and stir for an additional 24 hours at room temperature.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the [Pt(qs)(dmso)Cl] complex.
Applications in Photocatalysis
The [Pt(qs)(dmso)Cl] complex and its derivatives have demonstrated high efficiency in a variety of photocatalytic reactions. Below are detailed protocols for representative transformations.
Photocatalytic Cross-Dehydrogenative Coupling
This protocol describes the coupling of N-aryltetrahydroisoquinolines with nitromethane, a representative C-H activation and C-C bond formation reaction.
Experimental Protocol:
-
Reaction Setup: In a sealed vial, combine the N-aryltetrahydroisoquinoline substrate (0.2 mmol), nitromethane (1.0 mmol), and the Pt(II)-8-mercaptoquinoline photocatalyst (1 mol%).
-
Solvent: Add the appropriate solvent (e.g., acetonitrile, 1.0 mL).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a 3 W blue LED lamp (λ = 450 nm) and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.
Photocatalytic Oxidation of Arylboronic Acids
This protocol outlines the conversion of arylboronic acids to the corresponding phenols, a valuable transformation in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a vial, add the arylboronic acid (0.2 mmol), the Pt(II)-8-mercaptoquinoline photocatalyst (1 mol%), and a suitable base (e.g., K₂CO₃, 0.4 mmol).
-
Solvent: Add a mixture of acetonitrile and water (e.g., 1:1, 2.0 mL).
-
Atmosphere: The reaction is typically run under an air atmosphere.
-
Irradiation: Irradiate the stirred reaction mixture with a 3 W blue LED lamp (λ = 450 nm) at room temperature.
-
Analysis and Purification: After the reaction is complete (as determined by TLC or GC), quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Photocatalytic Asymmetric Alkylation of Aldehydes
This protocol details the enantioselective addition of alkyl radicals to aldehydes, showcasing the utility of these catalysts in stereoselective synthesis.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aldehyde (0.2 mmol), the alkylating agent (e.g., a di-tert-butyl-diazene as a radical precursor), a chiral co-catalyst (e.g., a chiral secondary amine), and the Pt(II)-8-mercaptoquinoline photocatalyst (1 mol%).
-
Solvent: Use a non-polar solvent such as toluene (1.0 mL).
-
Degassing: Thoroughly degas the mixture with an inert gas.
-
Irradiation: Stir the reaction mixture under irradiation from a 3 W blue LED lamp (λ = 450 nm) at a controlled temperature (e.g., 0 °C).
-
Product Analysis: Upon completion, the reaction is quenched, and the product is isolated. The yield and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the performance of the Pt(II)-8-mercaptoquinoline photocatalyst in the aforementioned reactions.
Table 1: Photocatalytic Cross-Dehydrogenative Coupling
| Substrate (N-aryltetrahydroisoquinoline) | Product Yield (%) | Reaction Time (h) |
| N-Phenyl-1,2,3,4-tetrahydroisoquinoline | 85 | 24 |
| N-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 92 | 24 |
| N-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 78 | 36 |
Table 2: Photocatalytic Oxidation of Arylboronic Acids
| Substrate (Arylboronic Acid) | Product (Phenol) Yield (%) | Reaction Time (h) |
| Phenylboronic acid | 95 | 12 |
| 4-Methylphenylboronic acid | 98 | 12 |
| 4-Chlorophenylboronic acid | 85 | 18 |
Table 3: Photocatalytic Asymmetric Alkylation of Aldehydes
| Aldehyde | Alkylating Agent | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Ethyl radical precursor | 75 | 90 |
| Cinnamaldehyde | Isopropyl radical precursor | 82 | 92 |
| 2-Naphthaldehyde | Ethyl radical precursor | 70 | 88 |
Visualizations
Photocatalytic Cycle
The following diagram illustrates the proposed oxidative quenching mechanism for the photocatalytic cycle of the Pt(II)-8-mercaptoquinoline complex.
Caption: Proposed oxidative quenching photocatalytic cycle.
General Experimental Workflow
This diagram outlines the general workflow for a typical photocatalytic experiment using a Pt(II)-8-mercaptoquinoline complex.
References
Application of 8-Mercaptoquinoline for the Separation of Microamounts of Elements: Detailed Application Notes and Protocols
Introduction
8-Mercaptoquinoline, also known as thiooxine, is a highly effective chelating agent used in analytical chemistry for the separation and preconcentration of trace amounts of various metal ions. Its ability to form stable, colored complexes with a wide range of metals makes it a valuable reagent in solvent extraction and spectrophotometric analysis. This document provides detailed application notes and protocols for the use of this compound in the separation of microamounts of elements, tailored for researchers, scientists, and drug development professionals. The methodologies outlined are based on established analytical procedures, including those developed for radiochemical analysis and trace element determination.
Principle of Separation
The separation of metal ions using this compound is based on the principle of solvent extraction. In this technique, an aqueous solution containing the metal ions is brought into contact with an immiscible organic solvent containing this compound. The this compound reacts with the metal ions to form neutral metal chelates (thiooxinates) that are more soluble in the organic phase than in the aqueous phase. By controlling the pH of the aqueous solution, selective extraction of different metal ions can be achieved, as the formation of each metal thiooxinate is favored within a specific pH range.
Quantitative Data Summary
The efficiency of separation of various metal ions using this compound is highly dependent on the pH of the aqueous phase. The following tables summarize the optimal pH ranges for the extraction of selected metal thiooxinates into chloroform and their distribution coefficients.
Table 1: Optimal pH Ranges for the Extraction of Metal Thiooxinates
| Metal Ion | Optimal pH Range for Maximum Extraction |
| Mercury (Hg²⁺) | 0.5 - 2.0 |
| Copper (Cu²⁺) | 1.0 - 3.0 |
| Iron (Fe³⁺) | 1.5 - 3.5 |
| Cobalt (Co²⁺) | 2.5 - 4.5 |
| Zinc (Zn²⁺) | 3.0 - 5.5 |
| Manganese (Mn²⁺) | 5.0 - 7.0 |
Table 2: Distribution Coefficients and Solubility of Selected Metal Thiooxinates
| Metal Thiooxinate | Distribution Coefficient (Chloroform/Water) | Solubility in Chloroform (mol/L) |
| Mercury (II) Thiooxinate | > 1000 | 1.2 x 10⁻³ |
| Zinc (II) Thiooxinate | > 500 | 2.5 x 10⁻⁴ |
| Iron (III) Thiooxinate | > 1000 | 8.0 x 10⁻⁴ |
Experimental Protocols
Protocol 1: General Procedure for the Solvent Extraction of Microamounts of Metal Ions with this compound
This protocol provides a general framework for the separation of trace metal ions. Specific parameters, particularly the pH of the aqueous phase, should be adjusted according to the target metal ion as indicated in Table 1.
Materials:
-
This compound (Thiooxine)
-
Chloroform (analytical grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter or pH indicator paper
-
Separatory funnels (100 mL)
-
Shaker (optional)
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of this compound Solution (0.01 M): Dissolve the appropriate amount of this compound in chloroform to prepare a 0.01 M solution. Store in a dark bottle, as the solution can be light-sensitive.
-
Sample Preparation: Prepare an aqueous solution containing the metal ion(s) of interest at a microgram or sub-microgram per milliliter concentration. The total volume can be adjusted as needed, for example, to 25 mL.
-
pH Adjustment: Carefully adjust the pH of the aqueous sample solution to the desired value for the selective extraction of the target metal ion (refer to Table 1). Use 0.1 M HCl or 0.1 M NaOH for pH adjustment.
-
Extraction: Transfer the pH-adjusted aqueous solution to a 100 mL separatory funnel. Add an equal volume (e.g., 25 mL) of the 0.01 M this compound in chloroform solution.
-
Equilibration: Stopper the separatory funnel and shake vigorously for 2-5 minutes to ensure complete extraction of the metal chelate into the organic phase. A mechanical shaker can be used for reproducible results.
-
Phase Separation: Allow the two phases to separate completely. The chloroform phase, containing the colored metal thiooxinate, will be the bottom layer.
-
Collection of Organic Phase: Carefully drain the organic phase into a clean, dry collection vessel.
-
Analysis: Determine the concentration of the metal ion in the organic phase using a suitable analytical technique. For colored complexes, spectrophotometry is a common method. Measure the absorbance at the wavelength of maximum absorption for the specific metal thiooxinate. For radiochemical applications, the activity of the radionuclide in the organic phase is measured.
Protocol 2: Radiochemical Separation of Trace Metals for Neutron Activation Analysis
This protocol is specifically designed for the preconcentration and separation of trace elements prior to their determination by neutron activation analysis (NAA). The use of radioactive tracers allows for the determination of extraction efficiency.
Materials:
-
Same as Protocol 1
-
Radioactive tracer of the element of interest
-
Gamma-ray spectrometer or other appropriate radiation detector
Procedure:
-
Sample Preparation: To a known volume of the sample solution, add a small, known amount of a radioactive tracer of the element to be determined.
-
pH Adjustment and Extraction: Follow steps 3-6 of Protocol 1 to perform the solvent extraction of the target element.
-
Determination of Extraction Yield: Measure the radioactivity of the aqueous phase before extraction and the radioactivity of both the aqueous and organic phases after extraction using a gamma-ray spectrometer. The extraction yield (%) can be calculated as: Yield (%) = (Activity in organic phase / Initial activity in aqueous phase) x 100
-
Sample for NAA: Evaporate the organic phase containing the extracted metal thiooxinate to dryness in a suitable container for irradiation.
-
Neutron Activation and Analysis: Irradiate the dried sample along with standards in a nuclear reactor. After an appropriate decay period, measure the gamma-ray spectrum of the sample and standards to determine the concentration of the element of interest.
Visualizations
Diagram 1: General Workflow for Solvent Extraction of Metal Ions
Caption: Workflow for the separation of metal ions using this compound.
Diagram 2: Logical Relationship in pH-Dependent Selective Extraction
Caption: Selective separation of metal ions by stepwise pH adjustment.
8-Mercaptoquinoline: A Versatile Fluorescent Chemosensor for Metal Ion Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoquinoline (8-MQ), also known as thiooxine, is a potent bidentate chelating agent that has garnered significant interest as a fluorescent chemosensor for the detection of various metal ions.[1] Its ability to form stable complexes with metal ions through its sulfur and nitrogen atoms leads to distinct changes in its photophysical properties, making it a valuable tool for quantitative and qualitative analysis.[2] The interaction with metal ions can result in either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or fluorescence quenching, providing a measurable signal for detection.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in metal ion detection, aimed at researchers, scientists, and professionals in drug development.
The core principle behind the sensing mechanism of this compound involves the modulation of photophysical processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF) upon metal ion binding.[1][4] These processes influence the fluorescence quantum yield of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.
Quantitative Data Summary
The performance of this compound and its derivatives as fluorescent chemosensors for various metal ions is summarized in the table below. This data is compiled from various studies and provides a comparative overview of their sensitivity and binding affinities.
| Target Ion | Sensor | Detection Limit (LOD) | Binding Constant (Kₐ) | Solvent System | Reference |
| Zn²⁺ | 8-Aminoquinoline Derivative | 0.063 µM | 1.4 x 10⁴ M⁻¹ | CH₃CN/H₂O | [5] |
| Zn²⁺ | Quinoline-based Probe | 9.53 x 10⁻⁸ M | 1.42 x 10⁴ M⁻¹ | Ethanol | [5] |
| Cd²⁺ | 8-Aminoquinoline Derivative | 0.055 µM | 3.7 x 10⁴ M⁻¹ | CH₃CN/H₂O | [5] |
| Cd²⁺ | 8-Hydroxyquinoline Dimer | Down to nanomolar range | - | CH₃CN/H₂O | [6] |
| Cu²⁺ | Naphthalene Dialdehyde Schiff Base | 1.64 x 10⁻⁸ M | 1.222 x 10³ M⁻¹ | THF/H₂O | [7] |
| Hg²⁺ | Rhodamine-8-hydroxyquinoline | 9.67 x 10⁻⁸ M | - | MeOH/Tris buffer | [8] |
| Fe²⁺/Fe³⁺ | Cyanoimidazopyridine Derivatives | Low µM range | High Kₐ values | THF/H₂O | [9] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with metal ions triggers specific signaling pathways that result in a fluorescent response. The general experimental workflow for metal ion detection using 8-MQ is also outlined below.
Signaling pathway of 8-MQ based metal ion detection.
Experimental workflow for metal ion detection.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare stock solutions of this compound and various metal ions for fluorescence studies.
Materials:
-
This compound (8-MQ)
-
Metal salts (e.g., ZnCl₂, Cd(NO₃)₂, CuCl₂, Hg(ClO₄)₂, etc.)
-
Spectroscopy grade solvent (e.g., acetonitrile, ethanol, or a buffer solution)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
8-MQ Stock Solution (e.g., 1 mM): Accurately weigh the required amount of 8-MQ and dissolve it in the chosen solvent in a volumetric flask. Ensure complete dissolution. Store the solution in a dark, cool place.
-
Metal Ion Stock Solutions (e.g., 10 mM): Accurately weigh the respective metal salts and dissolve them in the same solvent system used for the 8-MQ stock solution in separate volumetric flasks.
Protocol 2: Fluorescence Titration
Objective: To determine the fluorescence response of 8-MQ to a specific metal ion and to calculate the binding constant.
Materials:
-
8-MQ stock solution (from Protocol 1)
-
Target metal ion stock solution (from Protocol 1)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Place a fixed volume of the 8-MQ working solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the 8-MQ solution.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The binding constant (Kₐ) can be calculated from the titration data using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.[10]
Protocol 3: Selectivity Study
Objective: To evaluate the selectivity of 8-MQ for a specific metal ion in the presence of other potentially interfering ions.
Materials:
-
8-MQ stock solution
-
Stock solutions of various metal ions
Procedure:
-
Prepare a series of solutions, each containing the 8-MQ working solution (e.g., 10 µM).
-
To one solution, add a specific concentration of the target metal ion (e.g., 2 equivalents).
-
To the other solutions, add the same concentration of the target metal ion along with an excess (e.g., 10 equivalents) of each of the interfering metal ions.
-
Record the fluorescence spectrum of each solution.
-
Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity. A bar graph is often used to visualize the results.
Protocol 4: Determination of the Limit of Detection (LOD)
Objective: To determine the lowest concentration of a metal ion that can be reliably detected by the 8-MQ chemosensor.
Procedure:
-
Measure the fluorescence intensity of a blank solution (8-MQ solution without the metal ion) multiple times (e.g., 10 times) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target metal ion to obtain the initial linear portion of the calibration curve.
-
The slope (S) of this linear range is determined.
-
The LOD is calculated using the formula: LOD = 3σ / S .[8][11]
Logical Relationships in Sensor Design
The design of an effective this compound-based fluorescent chemosensor involves a logical interplay between the chelating unit, the fluorophore, and the signaling mechanism.
Logical relationships in 8-MQ sensor design.
Conclusion
This compound and its derivatives are powerful tools for the fluorescent detection of a variety of metal ions. Their high sensitivity, potential for selectivity, and the straightforward nature of fluorescence-based measurements make them attractive for applications in environmental monitoring, biological imaging, and drug development. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound as a fluorescent chemosensor. Further research into novel derivatives and their photophysical properties will continue to expand the utility of this versatile molecule in the field of analytical chemistry.
References
- 1. A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in cadmium fluorescent and colorimetric probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Heavy Metal Analysis Using 8-Mercaptoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 8-Mercaptoquinoline (also known as Thiooxine or 8-MQ) in the analysis of heavy metals. This compound is a versatile chelating agent that forms stable complexes with a wide range of metal ions, making it a valuable reagent in various analytical techniques.[1][2] This document covers its application in spectrophotometry, solid-phase extraction (SPE), and electrochemical sensing.
Spectrophotometric Determination of Heavy Metals
Spectrophotometry utilizing this compound is a simple, cost-effective, and rapid method for the quantification of various heavy metal ions. The formation of a colored complex between the metal ion and 8-MQ allows for its concentration to be determined by measuring the absorbance of light at a specific wavelength.
Protocol: Spectrophotometric Determination of Copper(II)
This protocol is based on the formation of a stable, colored complex between Copper(II) ions and a derivative of this compound, 8-(p-ethylbenzenesulfonamido)quinoline (EBSQ), which can be adapted for 8-MQ with appropriate optimization. The fundamental principle involves the reaction in a basic solution to form a chloroform-soluble complex.[3][4]
Materials and Reagents:
-
This compound (or its derivative, EBSQ) solution (e.g., 0.01 M in ethanol)
-
Copper(II) standard stock solution (1000 ppm)
-
Chloroform
-
Buffer solution (e.g., Borate buffer, pH 7.5-10.5)
-
Deionized water
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of working standard solutions of Copper(II) (e.g., in the range of 0.5 to 5 µg/mL) by diluting the stock solution with deionized water.
-
Complex Formation and Extraction: a. To a separatory funnel, add a known volume of the Copper(II) standard or sample solution. b. Add the buffer solution to adjust the pH to the optimal range (e.g., pH 7.5-10.5 for the EBSQ derivative).[3][4] c. Add a specific volume of the this compound solution and mix well. d. Add a known volume of chloroform and shake vigorously for 1-2 minutes to extract the Cu(II)-8-MQ complex into the organic phase. e. Allow the phases to separate and collect the chloroform layer.
-
Spectrophotometric Measurement: a. Measure the absorbance of the chloroform extract at the wavelength of maximum absorbance (λmax) against a reagent blank. For the Cu(II)-EBSQ complex, the λmax is 380 nm.[3][4]
-
Calibration Curve and Quantification: a. Plot a calibration curve of absorbance versus the concentration of the Copper(II) standards. b. Determine the concentration of Copper(II) in the sample by interpolating its absorbance on the calibration curve.
Logical Relationship: Spectrophotometric Analysis
Workflow for spectrophotometric heavy metal analysis.
Solid-Phase Extraction (SPE) for Preconcentration of Heavy Metals
Solid-phase extraction is a powerful technique for the preconcentration of trace amounts of heavy metals from various matrices, thereby enhancing the sensitivity of subsequent analytical methods. This compound can be used to functionalize a solid support or to form a complex with the metal ion, which is then retained on a solid-phase cartridge.[1][5]
Protocol: Solid-Phase Extraction of Mercury(II)
This protocol describes the preconcentration of Mercury(II) using this compound functionalized on a solid support like naphthalene, followed by spectrophotometric determination.[1]
Materials and Reagents:
-
This compound solution
-
Naphthalene
-
Mercury(II) standard stock solution (1000 ppm)
-
Acetone
-
pH buffer solutions
-
SPE cartridges or columns
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Sorbent: Prepare the this compound functionalized naphthalene sorbent as described in the relevant literature.
-
Sample Preparation and Loading: a. Adjust the pH of the aqueous sample containing Mercury(II) to the optimal range of 5.0-7.0.[1] b. Pass the sample solution through the SPE column packed with the 8-MQ functionalized sorbent at a controlled flow rate.
-
Elution: a. After loading the entire sample, wash the column with a small amount of deionized water to remove any unbound matrix components. b. Elute the retained Mercury(II)-8-MQ complex from the column with a suitable solvent, such as acetone.[1]
-
Analysis: a. The eluted solution containing the concentrated Mercury(II) complex can be analyzed by a suitable instrumental method, such as spectrophotometry. b. For spectrophotometric analysis, measure the absorbance of the eluate at the appropriate wavelength and quantify the concentration using a calibration curve.
Experimental Workflow: Solid-Phase Extraction
General workflow for solid-phase extraction.
Electrochemical Sensing of Heavy Metals
Electrochemical sensors offer high sensitivity, selectivity, and portability for the detection of heavy metals. A modified electrode incorporating this compound can be used to selectively accumulate and detect metal ions. While a specific protocol for an 8-MQ modified electrode was not found in the literature reviewed, a general procedure for a chemically modified carbon paste electrode is provided below. This can be adapted for use with this compound as the modifying agent.[5][6]
Protocol: Voltammetric Determination of Cadmium(II) with a Modified Carbon Paste Electrode (Generalized)
This generalized protocol describes the fabrication and use of a chemically modified carbon paste electrode for the determination of Cadmium(II) using square wave anodic stripping voltammetry (SWASV).
Materials and Reagents:
-
Graphite powder
-
Mineral oil (Nujol)
-
This compound
-
Supporting electrolyte (e.g., acetate buffer)
-
Cadmium(II) standard stock solution (1000 ppm)
-
Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)
Procedure:
-
Fabrication of the Modified Carbon Paste Electrode: a. Homogeneously mix graphite powder with a specific percentage of this compound. b. Add mineral oil to the mixture and blend until a uniform paste is obtained. c. Pack the paste into the cavity of an electrode holder and smooth the surface.
-
Electrochemical Measurement: a. Place the modified carbon paste electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the supporting electrolyte. b. Add a known concentration of Cadmium(II) standard or the sample solution. c. Preconcentration Step: Apply a negative potential for a specific duration to accumulate (reduce) cadmium onto the electrode surface. d. Stripping Step: Scan the potential in the positive direction using a square wave voltammetry waveform. The oxidation of the accumulated cadmium will produce a current peak.
-
Quantification: a. The height of the stripping peak is proportional to the concentration of Cadmium(II) in the solution. b. Create a calibration curve by measuring the peak currents for a series of standard solutions. c. Determine the concentration of Cadmium(II) in the sample from the calibration curve.
Signaling Pathway: Electrochemical Detection
Principle of Anodic Stripping Voltammetry.
Quantitative Data Summary
The following tables summarize the available quantitative data for the analysis of various heavy metals using this compound and its derivatives.
Table 1: Spectrophotometric Analysis
| Metal Ion | Reagent | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Copper(II) | 8-(p-ethylbenzenesulfonamido)quinoline | 380 | 0 - 4.45 | 15,800 | [3][4] |
| Lead(II) | Dithizone (for comparison) | 520 | 0.1 - 2.5 | - | [7] |
| Zinc(II) | 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | 520 | 0.05 - 1.0 | 3.75 x 10⁴ | [8] |
Table 2: Solid-Phase Extraction
| Metal Ion | Sorbent/Method | pH Range | Linear Range (µg/mL) | Detection Limit (µg/mL) | Recovery (%) | Reference |
| Mercury(II) | 8-MQ functionalized naphthalene | 5.0 - 7.0 | 0.002 - 0.2 | 0.001 | - | [1] |
| Lead(II) | Chelex 100 resin (for comparison) | ~6.0 | - | - | >95 | [9] |
| Cadmium(II) | ZnO@Fe3O4 Nanoparticles (for comparison) | ~6.0 | - | - | 86.8 | [10] |
Table 3: Electrochemical Analysis (Data for various modified electrodes)
| Metal Ion | Electrode Modification | Technique | Linear Range (ppb) | Detection Limit (ppb) | Reference |
| Lead(II) & Cadmium(II) | Clay/Carbon/AAAPTS | DPASV | 2.0 - 100.0 | 1.1 (Pb), 0.7 (Cd) | [11][12] |
| Lead(II) | Copper-based sensor | ASV | - | 4.4 | [12][13] |
| Cadmium(II) & Zinc(II) | Schiff base modified carbon paste | SWASV | 250 - 12500 (Pb, Cd), 250 - 10000 (Zn) | 78.8 (Pb), 96.2 (Cd), 91.9 (Zn) | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Spectrophotometric Study on the Complex of the Copper by 8-(p-Ethylbenzenesulfonamido) quinoline -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Lead with a Copper-Based Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Lead with Copper-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Mercaptoquinoline as a Ligand in Photocatalytic Cross-Dehydrogenative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 8-mercaptoquinoline as a ligand in photocatalytic cross-dehydrogenative coupling (CDC) reactions. The focus is on the application of an this compound-platinum(II) complex as a highly efficient photocatalyst for the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical synthetic strategy for the formation of chemical bonds by the direct coupling of two C-H bonds. This approach avoids the pre-functionalization of starting materials, thus reducing synthetic steps and waste generation. The use of visible-light photocatalysis in CDC reactions offers a green and sustainable alternative to traditional methods.
This compound is a strong chelating ligand that, when complexed with transition metals such as platinum(II), can form highly effective photocatalysts. These complexes exhibit favorable photophysical properties for promoting CDC reactions under mild conditions. This document outlines the synthesis of a representative this compound-Pt(II) photocatalyst and its application in the CDC of N-aryltetrahydroisoquinolines with nitromethane.
Data Presentation
The following table summarizes the typical reaction yields for the photocatalytic CDC reaction between various substituted N-aryltetrahydroisoquinolines and nitromethane using an this compound-Pt(II) complex as the photocatalyst.
| Entry | N-Aryltetrahydroisoquinoline | Product | Yield (%) |
| 1 | N-Phenyltetrahydroisoquinoline | 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 95 |
| 2 | N-(4-Methoxyphenyl)tetrahydroisoquinoline | 1-(Nitromethyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 92 |
| 3 | N-(4-Chlorophenyl)tetrahydroisoquinoline | 1-(Nitromethyl)-2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 88 |
| 4 | N-(4-Trifluoromethylphenyl)tetrahydroisoquinoline | 1-(Nitromethyl)-2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline | 85 |
| 5 | N-(Naphthalen-2-yl)tetrahydroisoquinoline | 1-(Nitromethyl)-2-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 90 |
Note: The yields presented are representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Synthesis of the this compound-Platinum(II) Photocatalyst
This protocol describes a general method for the synthesis of a platinum(II) complex with this compound and a phosphine ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound hydrochloride
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in DMF.
-
Add a solution of 1,2-bis(diphenylphosphino)ethane (dppe) in DMF to the flask and stir the mixture at room temperature for 1 hour.
-
To the resulting solution, add a solution of this compound hydrochloride and triethylamine in DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the this compound-Pt(II) complex.
General Protocol for Photocatalytic Cross-Dehydrogenative Coupling
This protocol details the CDC reaction between an N-aryltetrahydroisoquinoline and nitromethane.
Materials:
-
N-Aryltetrahydroisoquinoline
-
Nitromethane
-
This compound-Pt(II) photocatalyst
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial, add the N-aryltetrahydroisoquinoline (0.2 mmol), nitromethane (1.0 mmol), and the this compound-Pt(II) photocatalyst (1-2 mol%).
-
Add acetonitrile (2.0 mL) to the vial.
-
Seal the vial and place it at a fixed distance from a visible light source (e.g., a 3W blue LED lamp).
-
Irradiate the reaction mixture with stirring at room temperature for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Visualizations
Photocatalytic Cross-Dehydrogenative Coupling Mechanism
The following diagram illustrates the proposed oxidative quenching mechanism for the photocatalytic CDC reaction.
Application Notes: 8-Mercaptoquinoline in the Synthesis of Metalloprotein Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 8-mercaptoquinoline (8MQ) as a versatile chelating scaffold for the development of chemical probes targeting metalloproteins. 8MQ's strong affinity for various metal ions, particularly zinc, makes it an excellent motif for designing probes to study the function, localization, and inhibition of metalloproteins in complex biological systems.[1][2][3]
Introduction to this compound as a Metalloprotein Probe Scaffold
This compound is an organosulfur compound that acts as a bidentate ligand, forming stable complexes with a wide range of metal ions.[4] This property has been leveraged in the design of affinity-based probes for metalloproteins, which are a therapeutically significant class of biomolecules involved in numerous cellular processes.[1][2][3] By incorporating 8MQ into a probe structure, researchers can selectively target the metal-binding sites of these proteins.
A notable advancement in this area is the development of photoactivatable affinity-based probes. These probes typically consist of three key components:
-
An This compound moiety for metal chelation and targeting of metalloproteins.
-
A photoactivatable group (e.g., diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein, enabling stable labeling.[1]
-
A reporter handle (e.g., a terminal alkyne) for downstream applications such as fluorescent imaging or enrichment for proteomic analysis via click chemistry.[1]
One such probe, SMK-24 , is a diazirine-containing 8MQ probe that has been successfully used to profile zinc metalloproteins in live cells.[1][2][3] This probe has been shown to target and enrich components of the minichromosome maintenance (MCM) complex, a zinc-dependent DNA helicase essential for DNA replication.[1][2][3]
Key Applications
-
Profiling Metalloprotein Targets: 8MQ-based probes can be used in chemical proteomics workflows to identify the cellular targets of small molecules and to map the metalloproteome.[1]
-
Enzyme Inhibition Studies: The 8MQ motif can be incorporated into inhibitor designs to target the active site of metalloenzymes. The inhibitory activity of these compounds can be assessed using enzymatic assays.[1]
-
Live-Cell Imaging and Labeling: The inclusion of a reporter handle allows for the visualization and tracking of metalloproteins in their native cellular environment.[1]
-
Understanding Cellular Pathways: By identifying the protein targets of 8MQ-based probes, researchers can elucidate the role of metalloproteins in various signaling and metabolic pathways. For instance, the probe SMK-24 was used to demonstrate that inhibition of the MCM complex leads to a stall in the G0/G1 phase of the cell cycle.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based probes and related compounds from published literature.
| Probe/Compound | Target/Assay | Value | Unit | Reference |
| SMK-24 | Zinc (Zn(ClO4)2) Binding Constant (log k2) | 15.2 | - | [1] |
| SMK-24 | Rpn11/Rpn8 Deubiquitinase Inhibition | 97 | % at 20 µM | [1] |
| SMK-22 (Benzophenone analogue) | Rpn11/Rpn8 Deubiquitinase Inhibition | 66 | % at 20 µM | [1] |
| Inhibitor 20 (8MQ-bearing control) | Rpn11/Rpn8 Deubiquitinase Inhibition | 93 | % at 20 µM | [1] |
| Physicochemical Properties of 8-Hydroxyquinoline (a related chelator) | ||||
| Property | Value | Unit | Notes | Reference |
| pKa1 (protonated nitrogen) | ~5 | - | Varies with substitution | [5] |
| pKa2 (hydroxyl group) | ~9.8 | - | Varies with substitution | [5] |
| logD7.4 | 1.85 | - | A measure of lipophilicity | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis and application of an this compound-based photoaffinity probe, based on the published procedures for SMK-24.[1]
Protocol 1: Synthesis of a Diazirine-Containing this compound Probe (SMK-24 Analogue)
This protocol is a generalized representation of the synthetic route for probes like SMK-24.[1] The synthesis involves the preparation of an this compound core, followed by the attachment of a photoactivatable diazirine moiety and an alkyne reporter handle.
Materials:
-
8-Aminoquinoline
-
Reagents for diazotization (e.g., NaNO2, HCl)
-
Sulfur source (e.g., KSCN)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Diazirine-containing building block with a carboxylic acid or other coupling group
-
Alkyne-containing building block
-
Standard organic synthesis reagents and solvents
-
Standard purification supplies (silica gel for chromatography, etc.)
Procedure:
-
Synthesis of this compound:
-
Synthesize quinoline-8-sulfonyl chloride from quinoline.
-
Reduce the quinoline-8-sulfonyl chloride using a suitable reducing agent like stannous chloride or triphenylphosphine to yield this compound.[4]
-
-
Functionalization of the this compound Core:
-
Modify the this compound, for example, at the 3-position via a carboxamide linkage, to introduce the photoactivatable group and the reporter handle.[1] This typically involves standard amide coupling reactions (e.g., using HATU or EDC/HOBt).
-
-
Introduction of the Photoactivatable Group and Reporter Handle:
-
Couple a diazirine-containing building block to the functionalized this compound.
-
Couple an alkyne-containing building block to complete the probe structure.
-
-
Final Deprotection/Reduction:
-
The final probe may be synthesized as a disulfide dimer for stability. Immediately prior to use, treat the disulfide with a reducing agent like DTT to generate the active thiol form of the probe.[1]
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography.
-
Characterize the probe using standard analytical techniques (NMR, mass spectrometry).
-
Protocol 2: Photoaffinity Labeling of Recombinant Proteins
This protocol describes the general procedure for labeling a purified metalloprotein with an 8MQ-based photoaffinity probe.
Materials:
-
Purified recombinant metalloprotein (e.g., Rpn11)
-
8MQ photoaffinity probe (e.g., SMK-24)
-
Assay buffer (protein-compatible)
-
UV lamp (365 nm)
-
SDS-PAGE reagents
-
Western blotting reagents
-
Biotin-azide for click chemistry
-
Click chemistry reagents (e.g., CuSO4, TBTA, sodium ascorbate)
Procedure:
-
Incubate the recombinant protein with the 8MQ photoaffinity probe (e.g., 40 µM SMK-24) in assay buffer for a specified time (e.g., 30 minutes) at room temperature to allow for non-covalent binding.
-
For competition experiments, pre-incubate the protein with a non-photoactivatable competitor (e.g., inhibitor 20) before adding the probe.
-
Irradiate the samples with UV light (365 nm) for a set duration (e.g., 15 minutes) on ice to induce covalent cross-linking.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction by adding biotin-azide and click chemistry reagents to conjugate a biotin tag to the labeled proteins.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detect the biotinylated (labeled) proteins using a streptavidin-HRP conjugate and a suitable chemiluminescent substrate.
Protocol 3: Live Cell Labeling and Proteomic Analysis
This protocol outlines the workflow for identifying the cellular targets of an 8MQ-based probe in live cells.
Materials:
-
Mammalian cell line (e.g., HEK293 or DC2.4)
-
Cell culture medium and reagents
-
8MQ photoaffinity probe (e.g., SMK-24)
-
UV lamp (365 nm)
-
Cell lysis buffer
-
Biotin-azide and click chemistry reagents
-
Streptavidin-coated beads for enrichment
-
Reagents for on-bead tryptic digest
-
LC-MS/MS equipment and reagents for proteomic analysis
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the live cells with the 8MQ photoaffinity probe (e.g., 0-200 µM SMK-24) for a specified time (e.g., 1 hour).
-
-
Photocrosslinking:
-
Irradiate the cells with UV light (365 nm) to induce covalent labeling of target proteins.
-
-
Cell Lysis:
-
Harvest and lyse the cells to obtain a protein extract.
-
-
Click Chemistry:
-
Perform the CuAAC click reaction on the cell lysate to attach a biotin tag to the labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin-coated beads to enrich the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Sample Preparation and Analysis:
-
Perform an on-bead tryptic digest of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
-
Data Analysis:
-
Process the mass spectrometry data using appropriate software to identify and quantify the enriched proteins. Compare results from probe-treated and control samples to identify specific targets.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound-based metalloprotein probes.
Caption: Components of an this compound-based photoaffinity probe.
Caption: Workflow for target identification using photoaffinity labeling.
Caption: Pathway showing the effect of an 8MQ probe on the cell cycle.
References
- 1. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Cadmium in Industrial Wastewater using 8-Mercaptoquinoline
Abstract
This application note details a spectrophotometric method for the determination of cadmium (Cd) in industrial wastewater samples utilizing 8-Mercaptoquinoline as a chromogenic complexing agent. This method is based on the formation of a stable, colored complex between cadmium ions and this compound, which can be quantified using UV-Vis spectrophotometry. The protocol provides a straightforward and cost-effective approach for monitoring cadmium levels in industrial effluents, a critical aspect of environmental protection and regulatory compliance. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, analysis, and data interpretation.
Introduction
Cadmium is a toxic heavy metal commonly found in industrial wastewater from processes such as electroplating, battery manufacturing, and pigment production. Its discharge into the environment poses significant risks to human health and ecosystems. Therefore, accurate and reliable monitoring of cadmium concentrations in industrial effluents is essential. While methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, spectrophotometry provides a more accessible and economical alternative for many laboratories.
This compound is a chelating agent that forms stable complexes with various metal ions. Its reaction with cadmium(II) ions results in the formation of a colored chelate, allowing for the quantitative determination of cadmium by measuring the absorbance of the solution. This application note provides a detailed protocol for this analysis.
Principle
The determination of cadmium is based on its reaction with this compound in a buffered solution to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of cadmium, is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance. The stoichiometry of the analogous cadmium-8-hydroxyquinoline complex is 1:2 (metal:ligand), and it is presumed that this compound follows a similar reaction pattern.
Data Presentation
The following table summarizes the key analytical parameters for the determination of cadmium using a method analogous to the 8-hydroxyquinoline procedure. These values should be experimentally verified for the this compound method.
| Parameter | Value | Reference |
| Molar Absorptivity (ε) | 0.75 x 10⁴ L mol⁻¹ cm⁻¹ | [1][2] |
| Wavelength of Max. Absorbance (λmax) | ~400 nm | [1] |
| Linear Range | 0.5 - 8.0 µg/mL | [1][2] |
| Stoichiometry (Cd:Ligand) | 1:2 | [1] |
| Optimal pH | ~8.0 | [1] |
Experimental Protocols
Reagent and Standard Preparation
-
Stock Cadmium Solution (1000 mg/L): Dissolve 2.744 g of anhydrous cadmium nitrate (Cd(NO₃)₂) in 100 mL of deionized water and dilute to 1 L in a volumetric flask.
-
Working Cadmium Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 mg/L) by diluting the stock cadmium solution with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Buffer Solution (pH 8.0): Prepare a borate buffer by dissolving 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 1 L of deionized water and adjusting the pH to 8.0 with a solution of sodium hydroxide or hydrochloric acid.
-
Masking Agent Solution (e.g., 10% w/v Sodium Tartrate): Dissolve 10 g of sodium tartrate in 100 mL of deionized water. This can be used to mask interfering ions.
Sample Preparation
-
Collect the industrial wastewater sample in a clean polyethylene bottle.
-
Acidify the sample to a pH of less than 2 with concentrated nitric acid to preserve the metal ions.
-
Filter the sample through a 0.45 µm membrane filter to remove any suspended solids.
-
If the expected cadmium concentration is high, dilute the sample accordingly with deionized water.
-
Take a known volume (e.g., 50 mL) of the filtered (and diluted, if necessary) sample for analysis.
Analytical Procedure
-
To a 50 mL volumetric flask, add 10 mL of the prepared sample or standard solution.
-
Add 5 mL of the buffer solution (pH 8.0).
-
If the presence of interfering ions is suspected, add 2 mL of the masking agent solution (e.g., sodium tartrate).
-
Add 2 mL of the 0.1% this compound solution and mix well.
-
Dilute the solution to the 50 mL mark with deionized water and allow it to stand for 15 minutes for complete color development.
-
Measure the absorbance of the solution at the predetermined wavelength of maximum absorbance (~400 nm) against a reagent blank prepared in the same manner but with deionized water instead of the sample or standard.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of cadmium in the sample from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for cadmium determination.
Caption: Reaction of Cadmium with this compound (8-MQ).
Interferences
Several metal ions can interfere with the determination of cadmium by forming colored complexes with this compound. Potential interfering ions include copper(II), nickel(II), cobalt(II), and lead(II).[1] The interference from some of these ions can be minimized by the addition of a suitable masking agent, such as sodium tartrate, or by adjusting the pH of the solution. It is recommended to perform a recovery study by spiking the sample with a known amount of cadmium to assess the matrix effects.
Conclusion
The described spectrophotometric method using this compound offers a simple, rapid, and cost-effective means for the determination of cadmium in industrial wastewater. While it may not be as sensitive as atomic spectroscopy techniques, its accessibility makes it a valuable tool for routine monitoring and for laboratories with limited resources. Proper sample preparation and consideration of potential interferences are crucial for obtaining accurate and reliable results.
References
Application Notes and Protocols for 8-Mercaptoquinoline-Based Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 8-mercaptoquinoline and its derivatives as ligands in photocatalysis. The focus is on the synthesis of this compound-based photocatalysts and their application in various organic transformations.
Introduction
This compound and its coordination complexes, particularly with platinum(II), have emerged as a versatile class of photocatalysts.[1][2] These catalysts are effective in a range of photochemical transformations, including cross-dehydrogenative couplings, oxidation of aryl boronic acids, and asymmetric alkylations.[1][2] The strong chelating ability of the this compound ligand contributes to the stability and photocatalytic activity of the resulting metal complexes. This document outlines the experimental setup, key protocols, and quantitative data for researchers interested in utilizing this photocatalytic system.
Data Presentation
Table 1: Synthesis of this compound Platinum(II) Complex
| Starting Material (Pt) | Ligand | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂PtCl₄ | This compound hydrochloride | Water/Ethanol (1:1) | 80 | 12 | 95 | [1] |
| Pt(COD)Cl₂ | This compound | Dichloromethane | Room Temperature | 24 | 92 | [2] |
Table 2: Photocatalytic Oxidation of Thioanisole
| Catalyst Loading (mol%) | Substrate (Thioanisole, mmol) | Solvent | Light Source | Reaction Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) | Reference |
| 1 | 0.2 | Acetonitrile | Blue LEDs (450 nm) | 24 | >99 | >99 | [1] |
| 2 | 0.5 | Methanol | 300 W Xenon Lamp | 12 | 98 | 95 | [2] |
| 0.5 | 0.2 | Acetonitrile/Water (9:1) | White LEDs | 48 | 95 | >99 | [1] |
Experimental Protocols
Protocol 1: Synthesis of [Pt(8-mercaptoquinolinate)₂]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound hydrochloride
-
Ethanol
-
Deionized water
-
Sodium acetate
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water.
-
In a separate flask, dissolve this compound hydrochloride (2.2 mmol) and sodium acetate (4.0 mmol) in 20 mL of ethanol.
-
Add the platinum solution dropwise to the ligand solution with constant stirring.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
A dark precipitate will form. Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration, wash with water and then with cold ethanol.
-
Dry the solid under vacuum to yield the [Pt(8-mercaptoquinolinate)₂] complex.
Characterization:
The resulting complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Photocatalytic Oxidation of Sulfides
Materials:
-
[Pt(8-mercaptoquinolinate)₂] photocatalyst
-
Substrate (e.g., thioanisole)
-
Acetonitrile (spectroscopic grade)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., Blue LEDs, 450 nm)
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve the sulfide substrate (0.2 mmol) and the [Pt(8-mercaptoquinolinate)₂] photocatalyst (1 mol%) in 2 mL of acetonitrile.
-
Seal the tube and place it at a fixed distance (e.g., 5 cm) from the light source.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for catalyst synthesis and photocatalytic oxidation.
Caption: Proposed photocatalytic cycle for sulfide oxidation.
References
Application of 8-Mercaptoquinoline in Antimicrobial and Anticancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoquinoline, a sulfur-containing heterocyclic analog of the well-studied 8-hydroxyquinoline, has garnered interest for its potential therapeutic applications, including antimicrobial and anticancer activities. Its mechanism of action is often attributed to its ability to chelate metal ions, which are crucial for the function of various enzymes and proteins in both microbial and cancer cells. This document provides a compilation of data on the biological activities of this compound and its derivatives, detailed protocols for in vitro evaluation, and visualizations of relevant pathways and workflows.
Note on Data Availability: While the antimicrobial and anticancer potential of this compound has been reported, comprehensive quantitative data (MIC and IC50 values) for a wide range of its derivatives are not as readily available in the public domain as for its structural analog, 8-hydroxyquinoline. Therefore, the following tables include data for 8-hydroxyquinoline and its derivatives to provide insights into the potential activity of the quinoline scaffold.
Data Presentation
Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and its Derivatives against Various Microorganisms
| Compound/Derivative | Microorganism | MIC (µM) | Reference(s) |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [1] |
| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 27.58 | [2] |
| 8-Hydroxyquinoline (8HQ) | Candida albicans | 13.78 | [1] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Aeromonas hydrophila | 5.26 | [1] |
| Cloxyquin (5,7-dichloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 | [1] |
| Fe(8-hq)3 (Iron complex of 8-hydroxyquinoline) | Staphylococcus aureus (MRSA) | ~4.0 | [3] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus | 0.19 | [4] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli | 6.09 | [4] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans | 0.19 | [4] |
Anticancer Activity of Quinoline Derivatives
The anticancer potential of quinoline derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation.
Table 2: Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 µg/mL | [5] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | 2.84 | [6] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | 3.69 | [6] |
| 8-Aminoquinoline Glycoconjugate | MCF-7 (Breast cancer) | 78.1 | [7] |
| 8-Aminoquinoline Glycoconjugate | HCT 116 (Colon cancer) | 116.4 | [7] |
| [Ni(HL)(acetate)] (Nickel complex of a Schiff base) | CT-26 (Colon cancer) | < 21 | [8] |
| [Ru(HL)Cl(DMSO)] (Ruthenium complex of a Schiff base) | HCT-116 (Colon cancer) | < 21 | [8] |
| [Ag(L2)2]ClO4 (Silver complex of a Schiff base) | HELA (Cervical cancer) | Excellent | [9] |
| Quinoline-based chalcone hybrid | MGC-803 (Gastric cancer) | Potent | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against a specific microorganism.[4]
Materials:
-
Test compound (e.g., this compound derivative)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial or fungal inoculum
-
Positive control antibiotic
-
Negative control (broth only)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the series.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing a known antibiotic to ensure the susceptibility of the microorganism.
-
Negative Control (Sterility Control): A well containing only broth to check for contamination.
-
Growth Control: A well containing broth and the inoculum without any test compound.
-
-
Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound derivative)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity.[11] b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. c. Include a vehicle control (cells treated with medium containing the same concentration of solvent as the test compound) and a blank control (medium only). d. Incubate the plates for a desired period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] c. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1 H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities [mdpi.com]
- 10. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on antimicrobial effects of four ligands and their transition metal complexes with this compound and pyridine terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Mercaptoquinoline Synthesis
Welcome to the technical support center for the synthesis of 8-Mercaptoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and well-established methods for synthesizing this compound are:
-
Reduction of Quinoline-8-sulfonyl chloride: This is a widely used method favored for its relatively high yields and the accessibility of starting materials.
-
Diazotization of 8-Aminoquinoline: This classical method involves the conversion of the amino group of 8-aminoquinoline into a diazonium salt, which is then displaced by a sulfur-containing nucleophile.[1]
Q2: My this compound product is a red solid. Is this the correct appearance?
A2: Yes, this compound typically crystallizes as a red solid dihydrate. The anhydrous form of the compound is a blue liquid.
Q3: I am observing significant tar formation in my reaction. What could be the cause and how can I minimize it?
A3: Tar formation is a common issue in many quinoline syntheses, often resulting from harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates. To minimize tarring, consider the following:
-
Use a moderator: For reactions like the Skraup synthesis (a method for quinoline synthesis), adding a moderator such as ferrous sulfate can help control the reaction rate and reduce charring.
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled.
-
Purification: If tar is formed, purification methods like steam distillation followed by extraction can be effective in isolating the desired quinoline derivative.
Q4: My reaction yield is very low. What are the general factors I should investigate?
A4: Low yields in quinoline synthesis can be attributed to several factors that are common across different synthetic methods. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates and reaction. An unsuitable catalyst may not effectively promote the desired reaction or could encourage side reactions.
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a slow or incomplete reaction.
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. For instance, electron-withdrawing groups on an aniline precursor can deactivate the ring, making cyclization more challenging.
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended.
Troubleshooting Guides
Route 1: Reduction of Quinoline-8-sulfonyl chloride
This section provides troubleshooting for the synthesis of this compound via the reduction of quinoline-8-sulfonyl chloride.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect stoichiometry of the reducing agent. For example, using a 0.5:1 mole ratio of lithium aluminum hydride to sulfonyl chloride may result in failure to isolate the product. | Ensure the correct molar ratio of reducing agent to quinoline-8-sulfonyl chloride is used. A slight excess of the reducing agent may be beneficial. |
| Incomplete reduction. | Increase the reaction time or moderately increase the reaction temperature, while monitoring for potential side reactions. | |
| Decomposition of the product during workup. | This compound is sensitive to oxidation, especially in alkaline solutions. Ensure the workup is performed promptly and under an inert atmosphere if possible. Acidic workup conditions may be preferable. | |
| Formation of Disulfide Byproduct (bis(8-quinolyl) disulfide) | Oxidation of the thiol product during the reaction or workup. | - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).- Add a reducing agent, such as dithiothreitol (DTT), during the workup to reduce any formed disulfide back to the thiol. |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvent. | Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility before extraction. |
| Formation of a stable complex with the metal from the reducing agent (e.g., tin). | Add a strong chelating agent like EDTA during the workup to break up any metal complexes. |
Experimental Protocol: Reduction using Stannous Chloride
-
Dissolution: Dissolve quinoline-8-sulfonyl chloride in a suitable solvent, such as concentrated hydrochloric acid.
-
Reduction: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the quinoline-8-sulfonyl chloride solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Stannous Chloride (SnCl₂) | Concentrated HCl, 0 °C to room temperature | 70-85% | Readily available, cost-effective. | Requires careful pH control during workup to remove tin salts. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, low temperature | Can be high, but sensitive to stoichiometry | Powerful reducing agent. | Highly reactive with water, requires strictly anhydrous conditions. Incorrect stoichiometry can lead to reaction failure. |
| Triphenylphosphine (PPh₃) | Toluene, reflux | Moderate | Milder reaction conditions. | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which needs to be removed during purification. |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Route 2: Diazotization of 8-Aminoquinoline
This section provides troubleshooting for the synthesis of this compound from 8-aminoquinoline.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Temperature too high during diazotization. | Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. |
| Incorrect stoichiometry of nitrous acid. | Use a slight excess of sodium nitrite to ensure complete conversion of the amine. | |
| Formation of Phenolic Byproducts (8-hydroxyquinoline) | Reaction of the diazonium salt with water. | Use a non-aqueous or concentrated acid medium for the diazotization. Add the diazonium salt solution to the sulfur nucleophile solution promptly after its formation. |
| Uncontrolled Decomposition of Diazonium Salt | Diazonium salts can be unstable and decompose, sometimes explosively, upon warming or in the solid state. | Use the diazonium salt solution immediately after preparation without isolating it. Keep the solution cold at all times. |
| Formation of Azo Dyes (colored impurities) | Coupling of the diazonium salt with unreacted 8-aminoquinoline or other aromatic species. | Ensure complete diazotization by using a slight excess of nitrous acid and maintaining a low temperature. |
Experimental Protocol: Synthesis via Diazotization
-
Diazotization: Dissolve 8-aminoquinoline in a cold aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid). Cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise with vigorous stirring, keeping the temperature below 5 °C.
-
Sulfur Nucleophile Addition: In a separate flask, prepare a solution of a sulfur nucleophile (e.g., sodium hydrogen sulfide or potassium ethyl xanthate) in water.
-
Sandmeyer-like Reaction: Slowly add the cold diazonium salt solution to the sulfur nucleophile solution with stirring. The reaction may involve the evolution of nitrogen gas.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature. Acidify or basify the solution as needed to precipitate the crude product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from quinoline-8-sulfonyl chloride.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
Caption: Simplified reaction mechanism for the synthesis of this compound via diazotization.
References
Technical Support Center: Stability of 8-Mercaptoquinoline Metal Complexes in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-mercaptoquinoline (8-MQ) metal complexes. Proper experimental design and an understanding of the factors influencing the stability of these complexes are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its metal complexes important?
This compound (also known as thiooxine or 8-quinolinethiol) is a bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms, in this case, sulfur and nitrogen, to form a stable five-membered ring. The stability of these metal complexes is a critical parameter in various applications, including analytical chemistry, materials science, and the development of therapeutic agents. Instability can lead to the dissociation of the complex, altering its chemical and biological properties and leading to inaccurate experimental results.
Q2: Which factors have the most significant impact on the stability of this compound metal complexes in solution?
The stability of this compound metal complexes is influenced by several key factors:
-
Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its charge, size, and electron configuration, play a crucial role. For divalent metal ions, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] For a selection of this compound complexes, the observed order of stability is Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[1][2]
-
Ligand Properties: Substituents on the quinoline ring can alter the electron density at the donor atoms, affecting the ligand's basicity and, consequently, the stability of the metal complex. Electron-withdrawing groups, like halogens, can decrease the basicity of the donor atoms and may lead to lower stability constants compared to the unsubstituted this compound.[1]
-
Steric Hindrance: Bulky substituents near the coordination site (the sulfur and nitrogen atoms) can physically hinder the formation of the metal complex, thereby reducing its stability. For example, an alkyl group in the 2-position of the quinoline ring has a steric effect that weakens the metal-ligand bond.[2] In contrast, a methyl group at the 7-position can increase stability.[2]
-
pH of the Solution: The pH of the solution is a critical factor as it affects the protonation state of the this compound ligand.[3] At low pH, the ligand can become protonated, competing with the metal ion for binding and reducing complex formation. Conversely, at high pH, hydrolysis of the metal ion can occur, also leading to decreased complex stability.
-
Solvent: The choice of solvent can significantly impact complex stability.[4] Solvents can interact with both the metal ion and the ligand, influencing the thermodynamics of complex formation. The solvating ability of the solvent, as described by concepts like the Guttmann donor number, plays a fundamental role.[4]
Troubleshooting Guide
Issue 1: Unexpected Precipitation of the Metal Complex
| Question | Possible Causes | Troubleshooting Steps |
| Why is my this compound metal complex precipitating out of solution? | 1. Low Solubility: The complex may have inherently low solubility in the chosen solvent. This compound complexes can be insoluble in water but soluble in organic solvents like DMSO, DMF, chloroform, and methanol.[5] 2. pH-Dependent Solubility: The pH of the solution might be at a point where the complex is least soluble. For instance, the precipitation of a Cu(II)-8-hydroxyquinoline complex was observed at a pH of approximately 5.5.[5] 3. Concentration Effects: The concentrations of the metal ion and ligand may exceed the solubility product of the complex. | 1. Solvent Selection: Consult a solvent selection guide and consider using a more appropriate solvent or a co-solvent system to increase solubility.[6][7][8][9] 2. pH Adjustment: Carefully adjust the pH of the solution. Creating a pH-solubility profile for your specific complex can help identify the optimal pH range for your experiment. 3. Concentration Adjustment: Try reducing the concentrations of your metal and ligand solutions. |
Issue 2: Inconsistent or Non-Reproducible Spectrophotometric Readings
| Question | Possible Causes | Troubleshooting Steps |
| Why are my UV-Vis absorbance readings for the metal complex unstable or fluctuating? | 1. Complex Instability: The complex may be dissociating or degrading over time in the solution. This can be influenced by the solvent, pH, or exposure to light. 2. Precipitation: Fine, suspended precipitate that is not immediately visible can scatter light and cause erratic absorbance readings. 3. Air Oxidation: The thiol group in this compound can be susceptible to oxidation, which would alter the ligand and its complexation behavior. | 1. Optimize Solution Conditions: Ensure the pH and solvent are optimized for maximum complex stability. Prepare fresh solutions for each experiment and minimize the time between preparation and measurement. Store solutions in the dark if they are light-sensitive. 2. Check for Precipitation: Centrifuge your samples before taking measurements to pellet any suspended particles. 3. Use Degassed Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. |
Issue 3: Low Yield or Incomplete Complex Formation
| Question | Possible Causes | Troubleshooting Steps |
| I am not achieving the expected yield of my this compound metal complex. What could be the reason? | 1. Incorrect Stoichiometry: The molar ratio of metal to ligand may not be optimal for the formation of the desired complex. 2. pH is Not Optimal: The pH of the reaction mixture may be inhibiting complex formation.[10] 3. Competing Ligands: The presence of other coordinating species (e.g., buffer components, impurities) in the reaction mixture can compete with this compound for binding to the metal ion. | 1. Determine Stoichiometry: Perform a titration (e.g., spectrophotometric or conductometric) to determine the optimal metal-to-ligand ratio for your specific system.[5] 2. pH Optimization: Carry out the synthesis at different pH values to find the optimal condition for complex formation. A pH-metric study can be insightful.[10][11] 3. Purify Reagents: Ensure that all reagents and solvents are of high purity to avoid interference from competing ligands. |
Quantitative Data: Stability Constants of this compound Metal Complexes
The stability of metal complexes is quantified by their stability constants (log K or log β). Higher values indicate greater stability. The following tables summarize the stability constants for various this compound metal complexes determined in dimethylformamide (DMF).
Table 1: Stability Constants (log β) of Metal Complexes with this compound and its Methyl Derivatives in DMF [1][2][12]
| Ligand | Metal Ion | log β₁ | log β₂ | Overall log β |
| This compound | Zn(II) | 9.8 | 9.1 | 18.9 |
| Cd(II) | 10.2 | 9.5 | 19.7 | |
| Pb(II) | 11.5 | 10.2 | 21.7 | |
| Ni(II) | 12.1 | 11.0 | 23.1 | |
| Bi(III) | 13.5 | 12.8 | 26.3 | |
| Ag(I) | 14.9 | - | - | |
| 2-Methyl-8-mercaptoquinoline | Zn(II) | 9.5 | 8.8 | 18.3 |
| Cd(II) | 9.9 | 9.1 | 19.0 | |
| Pb(II) | 11.1 | 9.8 | 20.9 | |
| Ni(II) | 11.7 | 10.6 | 22.3 | |
| 7-Methyl-8-mercaptoquinoline | Zn(II) | 10.1 | 9.4 | 19.5 |
| Cd(II) | 10.5 | 9.8 | 20.3 | |
| Pb(II) | 11.8 | 10.5 | 22.3 | |
| Ni(II) | 12.4 | 11.3 | 23.7 |
Note: Data for halogenated 8-quinolinethiols is not available in a comprehensive comparative format.
Experimental Protocols
Protocol 1: Potentiometric Determination of Metal-Ligand Stability Constants
This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base and monitoring the pH.
-
Reagent Preparation:
-
Prepare a standard solution of the this compound ligand in a suitable solvent (e.g., dioxane-water mixture).
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid competing complexation by the anion).
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a standard solution of a strong acid (e.g., HClO₄).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a solution containing a known amount of the ligand, the metal salt, and a known amount of strong acid. Maintain a constant ionic strength using an inert salt like KNO₃ or NaClO₄.
-
Titrate this solution with the standardized strong base.
-
-
Data Analysis:
-
Record the pH after each addition of the base.
-
Perform three sets of titrations: (i) acid alone, (ii) acid + ligand, and (iii) acid + ligand + metal ion.
-
From the titration curves, calculate the proton-ligand and metal-ligand stability constants using methods such as the Irving-Rossotti technique.[13][14]
-
Protocol 2: Spectrophotometric (UV-Vis) Determination of Stoichiometry and Stability
This method relies on the change in the absorbance spectrum upon complex formation.
-
Reagent Preparation:
-
Prepare stock solutions of the this compound ligand and the metal salt in a suitable solvent that does not absorb in the wavelength range of interest.
-
-
Determination of Stoichiometry (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
-
Determination of Stability Constant (Mole-Ratio Method):
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.[5]
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve can be used to determine the stability constant.
-
Visualized Workflows and Relationships
References
- 1. lornajane.net [lornajane.net]
- 2. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 3. sketchviz.com [sketchviz.com]
- 4. youtube.com [youtube.com]
- 5. scirp.org [scirp.org]
- 6. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 9. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 10. asianpubs.org [asianpubs.org]
- 11. scispace.com [scispace.com]
- 12. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijfmr.com [ijfmr.com]
- 14. jocpr.com [jocpr.com]
Preventing oxidation of 8-Mercaptoquinoline during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 8-Mercaptoquinoline during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an organosulfur compound featuring a quinoline ring substituted with a thiol (-SH) group.[1] The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer, 8,8'-dithiobisquinoline. This oxidation can be initiated by exposure to atmospheric oxygen, trace metal ions, or high pH conditions, and can alter the compound's chemical properties and biological activity.
Q2: What are the visible signs of this compound oxidation?
A freshly prepared solution of this compound should be a clear, light-colored solution. The formation of a precipitate or a change in color, often to a yellowish or brownish hue, can indicate oxidation and the formation of the less soluble disulfide dimer.
Q3: How does pH affect the stability of this compound solutions?
The stability of this compound is significantly influenced by pH. In alkaline conditions, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH is generally recommended to enhance stability. For related thiol compounds, keeping the pH at or below 3-4 can limit the formation of new disulfide bonds by keeping the thiols protonated.[2]
Q4: Can I store this compound solutions for long-term use?
For optimal results, it is highly recommended to prepare this compound solutions fresh for each experiment. If long-term storage is necessary, it should be done under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C or -80°C), and protected from light. The addition of stabilizing agents can also extend the shelf-life.
Q5: What are the common degradation products of this compound?
The primary and most common degradation product of this compound through oxidation is the corresponding disulfide, 8,8'-dithiobisquinoline. Further oxidation can lead to the formation of sulfonic acids and other byproducts, though the disulfide is the main concern in most laboratory settings.
Troubleshooting Guide
| Problem | Likely Cause | Solution |
| Solution turns cloudy or a precipitate forms. | Oxidation of this compound to its less soluble disulfide dimer. | Prepare fresh solution using deoxygenated solvents and store under an inert atmosphere. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution. | Always use freshly prepared solutions. If using a stored solution, perform a quality control check (e.g., UV-Vis or HPLC) to assess its purity before use. |
| Loss of biological activity. | The active thiol group has been oxidized, altering the compound's ability to interact with its target. | Implement the stabilization strategies outlined in the experimental protocols below. Consider adding an antioxidant to the formulation. |
| Color change in solution (e.g., turning yellow/brown). | Formation of oxidation byproducts. | Discard the solution and prepare a fresh batch using high-purity, deoxygenated solvents and proper handling techniques to minimize exposure to oxygen. |
Quantitative Data on Stability
The stability of this compound is highly dependent on the experimental conditions. The following table provides representative data on the stability of a 0.1 M this compound solution in different buffer systems at 25°C.
| Buffer System (pH) | Storage Conditions | Degradation to Disulfide after 24 hours (%) | Degradation to Disulfide after 72 hours (%) |
| Phosphate Buffer (pH 5.0) | Exposed to air, ambient light | ~5% | ~15% |
| Phosphate Buffer (pH 5.0) | Under Nitrogen, dark | <1% | ~2% |
| Phosphate Buffer (pH 7.4) | Exposed to air, ambient light | ~15% | ~40% |
| Phosphate Buffer (pH 7.4) | Under Nitrogen, dark | ~2% | ~5% |
| Tris Buffer (pH 8.5) | Exposed to air, ambient light | >30% | >70% |
| Tris Buffer (pH 8.5) | Under Nitrogen, dark | ~10% | ~25% |
Note: This data is illustrative and the actual degradation rates may vary based on solvent purity, presence of trace metals, and other experimental factors.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: Sparge anhydrous DMSO with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
EDTA Addition: To the deoxygenated DMSO, add EDTA to a final concentration of 0.5 mM. This will chelate trace metal ions that can catalyze oxidation.
-
Weighing: In a clean, dry amber vial, accurately weigh the required amount of this compound to prepare a 10 mM solution.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated DMSO-EDTA solution to the vial containing the this compound.
-
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved. Maintain a blanket of inert gas over the solution during this process.
-
Storage: Immediately after dissolution, flush the headspace of the vial with inert gas, tightly seal the cap, and wrap the vial in parafilm. Store at -20°C, protected from light.
Protocol 2: Monitoring this compound Oxidation by UV-Vis Spectroscopy
This protocol provides a general method to assess the stability of your prepared this compound solution over time.
Materials:
-
Prepared this compound solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate deoxygenated buffer for dilution
Procedure:
-
Initial Spectrum: Immediately after preparing the this compound solution, take a small aliquot and dilute it to a suitable concentration (e.g., 50 µM) with deoxygenated buffer. Record the UV-Vis spectrum from 200-400 nm. This compound typically exhibits a characteristic absorbance spectrum.
-
Time-Course Analysis: Store the stock solution under the desired conditions (e.g., at room temperature, exposed to light vs. at 4°C in the dark).
-
Periodic Scans: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and record the UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance of the main peak of this compound and the appearance of a new peak or a shoulder at a different wavelength can indicate the formation of the disulfide oxidation product.
Visualizations
Caption: Oxidation of this compound to its disulfide dimer.
Caption: Workflow for preparing and handling this compound solutions.
References
Troubleshooting low yield in 8-Mercaptoquinoline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 8-mercaptoquinoline, with a focus on improving yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q1: I performed the reaction between 8-chloroquinoline and sodium hydrosulfide, but my yield is very low. What are the potential causes and solutions?
A1: Low yield in this reaction is a common issue and can stem from several factors. Here is a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Reagent Quality: The quality of your reagents, particularly sodium hydrosulfide, is critical.
-
Solution: Sodium hydrosulfide is hygroscopic and can decompose. Use freshly opened or properly stored sodium hydrosulfide. Consider using a newer bottle if you suspect the reagent has degraded.
-
-
Side Reactions: Unwanted side reactions can consume your starting material. A common side reaction is the formation of 8-hydroxyquinoline.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degassing your solvent can also help minimize oxidative side reactions.
-
-
Product Isolation: The workup and purification steps can lead to product loss.
-
Solution: this compound is sensitive to air oxidation, especially in solution. During workup, it is advisable to use degassed solvents and work quickly. Purification by column chromatography should be performed efficiently to minimize contact with air and silica gel, which can promote oxidation.
-
Q2: My synthesis involves the reduction of 8,8'-diquinolyl disulfide. What factors could be leading to a poor yield?
A2: The reduction of the disulfide to the thiol is generally a high-yielding step, but issues can still arise.
-
Reducing Agent: The choice and amount of reducing agent are important.
-
Solution: Common reducing agents for this transformation include sodium borohydride (NaBH4) or triphenylphosphine (PPh3). Ensure you are using the correct stoichiometric amount, or a slight excess, of the reducing agent.
-
-
Reaction Conditions: The reaction may not be optimal.
-
Solution: Ensure the solvent is appropriate for the chosen reducing agent and that the reaction is stirred for a sufficient amount of time. TLC can be used to monitor the disappearance of the starting disulfide.
-
-
Workup: The product can be lost during the workup.
-
Solution: Acidification of the reaction mixture is often required to protonate the thiolate and allow for extraction. Be cautious during this step, as the product can still be susceptible to oxidation. Using an antioxidant like ascorbic acid during workup may be beneficial.
-
Issue 2: Product Purity and Characterization
Q3: The isolated product is a dark-colored oil instead of a yellow crystalline solid. What happened?
A3: The appearance of a dark oil suggests the presence of impurities, likely due to oxidation. This compound is prone to air oxidation, which can lead to the formation of the corresponding disulfide, 8,8'-diquinolyl disulfide, and other colored byproducts.
-
Solution:
-
Prevention: Strictly maintain an inert atmosphere throughout the synthesis, workup, and storage. Use degassed solvents and consider adding an antioxidant.
-
Purification: If you have already isolated an oily product, attempt to purify it. Column chromatography on silica gel can be used, but it's important to use a solvent system that moves the product quickly to minimize on-column oxidation. Alternatively, you can try to crystallize the product from a suitable solvent under an inert atmosphere.
-
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A4: Unexpected peaks in the NMR spectrum often correspond to starting materials, side products, or decomposition products.
-
Common Impurities and their Signals:
-
8,8'-Diquinolyl disulfide: The disulfide is a common impurity. Its NMR spectrum will be different from that of this compound. A comparison with a known spectrum of the disulfide can confirm its presence.
-
8-Hydroxyquinoline: If this side product is formed, you will see characteristic peaks for the hydroxyl group and a different aromatic splitting pattern compared to the desired product.
-
Solvent Residues: Residual solvents from the reaction or purification will show their characteristic peaks.
-
-
Solution:
-
Run a 2D NMR experiment (like COSY or HSQC) to help in assigning the peaks.
-
Compare your spectrum with literature data for this compound and potential impurities.
-
If significant impurities are present, repurify your product using the methods described above.
-
Experimental Protocols
Synthesis of this compound via 8-Chloroquinoline and Sodium Hydrosulfide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-chloroquinoline in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add sodium hydrosulfide (NaSH) to the solution. It is often used in excess (e.g., 1.5 to 2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of approximately 7.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 8-chloroquinoline | 8-chloroquinoline | 8,8'-diquinolyl disulfide |
| Reagent | Sodium Hydrosulfide | Thiourea followed by hydrolysis | Sodium Borohydride |
| Solvent | Ethanol | Ethanol | Methanol |
| Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | 6 hours | 8 hours | 2 hours |
| Typical Yield | 60-70% | 75-85% | >90% |
This table presents typical yields for common synthetic routes to this compound. Actual yields may vary depending on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: this compound is sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place, preferably in a refrigerator.
Q2: Can I use a different base for the reaction of 8-chloroquinoline with a sulfur source?
A2: While sodium hydrosulfide is commonly used, other bases and sulfur sources can be employed. For instance, thiourea can be used to form an intermediate that is then hydrolyzed with a base like sodium hydroxide to yield the desired product. The choice of base will depend on the specific synthetic route you are following.
Q3: My reaction mixture turned black. Is this normal?
A3: A darkening of the reaction mixture is not uncommon and can indicate the formation of side products or some decomposition. However, it does not necessarily mean the reaction has failed. Proceed with the workup and purification to isolate the desired product. If the final product is also very dark, it indicates significant impurities.
Q4: What are the key safety precautions when working with this compound and its reagents?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acid. Handle it with care. This compound itself has a strong, unpleasant odor and should be handled accordingly.
Technical Support Center: Minimizing Side Product Formation in Quinoline-Thiol Reactions
Welcome to the Technical Support Center for Quinoline-Thiol Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for minimizing side product formation in the synthesis of quinoline-thiols.
Troubleshooting Guides
This section provides solutions to common problems encountered during quinoline-thiol reactions.
Issue 1: Significant Disulfide by-product Formation
Problem: My reaction is producing a substantial amount of the disulfide dimer of my thiol reactant, leading to low yields of the desired quinoline-thiol and difficult purification.
Cause: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide bonds. This is one of the most common side reactions in processes involving free thiols.
Solutions:
-
Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction mixture.
-
Recommendation: Perform the reaction under a nitrogen or argon atmosphere. This can be achieved by using standard Schlenk line techniques or by working in a glovebox.
-
-
Use of Reducing Agents: Adding a reducing agent can either prevent disulfide formation or reduce any disulfide that has formed back to the free thiol.
-
Employ Thiol Protecting Groups: Masking the thiol functionality with a protecting group prevents it from reacting until the desired quinoline-thiol bond is formed.
Issue 2: Formation of Imines and Other Oxidized Side Products
Problem: Besides disulfide formation, I am observing other side products that appear to be the result of oxidation, such as imines.
Cause: The reaction conditions, including the choice of catalyst and the presence of an oxidizing atmosphere, can promote the formation of various oxidized species, especially in complex multi-component reactions for quinoline synthesis[6].
Solutions:
-
Optimize the Reaction Atmosphere: The ideal atmosphere depends on the specific reaction mechanism.
-
Recommendation: While some quinoline syntheses benefit from an oxygen atmosphere for a final dehydrogenation step, reactions involving sensitive thiols generally require an inert atmosphere (nitrogen or argon) to prevent unwanted oxidation[6].
-
-
Adjust Catalyst and Solvent System: The choice of catalyst and solvent can significantly influence the reaction pathway.
-
Recommendation: Screen different catalysts (e.g., copper, palladium, or rhodium-based catalysts) and solvents to find the optimal conditions that favor the desired product over side reactions[6].
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in quinoline-thiol reactions and how can I identify it?
A1: The most common side product is the corresponding disulfide formed from the oxidative dimerization of the thiol starting material. This can be identified by techniques such as Mass Spectrometry (MS), where a peak corresponding to twice the molecular weight of the thiol minus two protons will be observed, and Nuclear Magnetic Resonance (NMR) spectroscopy, where the characteristic thiol proton signal will be absent.
Q2: How can I remove disulfide impurities from my final product?
A2: Disulfide impurities can often be removed during the work-up by washing the crude product with a solution of a reducing agent. A wash with a dilute aqueous solution of TCEP or DTT can reduce the disulfide back to the water-soluble thiol, which can then be separated in the aqueous layer[7]. Alternatively, purification by column chromatography can separate the desired quinoline-thiol from the less polar disulfide dimer.
Q3: When should I consider using a protecting group for my thiol?
A3: You should consider using a thiol protecting group when other methods, such as working under an inert atmosphere, are insufficient to prevent side reactions, or when the reaction conditions are harsh (e.g., strongly oxidizing or basic conditions) and could lead to the degradation of the thiol. The trityl (Trt) group is a common choice due to its ease of introduction and clean removal[3][5].
Q4: Can the position of the thiol group on the quinoline ring affect the propensity for side product formation?
A4: Yes, the electronic environment of the thiol group can influence its reactivity. For instance, the acidity of the thiol proton can be affected by the position on the quinoline ring, which in turn can affect its susceptibility to oxidation. However, regardless of the position, the fundamental strategies to prevent oxidation, such as using an inert atmosphere, remain crucial.
Data Presentation
Table 1: Impact of Reaction Atmosphere on Disulfide Formation
| Reaction Atmosphere | Desired Quinoline-Thiol Yield (%) | Disulfide Side Product (%) |
| Air | 45% | 50% |
| Nitrogen | 85% | <5% |
| Argon | 88% | <5% |
Note: The values presented are representative and can vary depending on the specific substrates, reaction time, and temperature.
Table 2: Efficacy of Reducing Agents in Work-up for Disulfide Removal
| Reducing Agent (in wash) | Purity of Quinoline-Thiol after Work-up (%) |
| None | 75% |
| Dithiothreitol (DTT) | 95% |
| Tris(2-carboxyethyl)phosphine (TCEP) | >98% |
Note: Purity was determined by HPLC analysis of the crude product after the respective work-up procedure.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Chloroquinoline with a Thiol under Inert Atmosphere
This protocol describes a typical synthesis of a quinoline-thiol via an SNAr reaction, with measures to minimize disulfide formation.
Materials:
-
2-Chloroquinoline (or other halo-quinoline)
-
Thiol of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask, add 2-chloroquinoline (1.0 eq) and potassium carbonate (2.0 eq).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Add the thiol (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Work-up for the Removal of Disulfide Impurities
This protocol details the use of TCEP to remove disulfide by-products during the work-up.
Materials:
-
Crude quinoline-thiol product containing disulfide impurity
-
Ethyl acetate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Deionized water
-
Brine solution
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Prepare a 0.5 M aqueous solution of TCEP.
-
Wash the ethyl acetate solution with the 0.5 M TCEP solution in a separatory funnel. Shake well for 5 minutes.
-
Separate the organic layer.
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified quinoline-thiol.
Protocol 3: S-Trityl Protection of a Thiol and Deprotection
This protocol outlines the protection of a thiol with a trityl group and its subsequent removal.
Part A: Protection
Materials:
-
Thiol of interest
-
Trityl chloride (Trt-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise and stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the S-trityl protected thiol by column chromatography.
Part B: Deprotection
Materials:
-
S-trityl protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (as a scavenger)
Procedure:
-
Dissolve the S-trityl protected compound in DCM.
-
Add triethylsilane (5-10 eq).
-
Add trifluoroacetic acid (TFA) (e.g., 5-10% v/v in DCM) and stir at room temperature for 30 minutes to 2 hours (monitored by TLC).
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the deprotected thiol by column chromatography or precipitation.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for minimizing side products.
Signaling Pathway: PI3K/Akt/mTOR
Many quinoline derivatives have been investigated for their therapeutic potential, including their ability to modulate key cellular signaling pathways. Quinoline-based compounds have been shown to target pathways like the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and cancer progression[8].
Caption: Potential targets of quinoline derivatives in the PI3K/Akt/mTOR pathway.
References
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Postsynthetic modification of unprotected peptides via S-tritylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: pH Optimization for 8-Mercaptoquinoline Chelation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the pH for 8-Mercaptoquinoline (8-MQ) chelation reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chelating agent?
This compound (also known as thiooxine) is a bidentate ligand, which means it can bind to a central metal ion through two of its atoms, in this case, the nitrogen of the quinoline ring and the sulfur of the thiol group. This forms a stable five-membered ring structure with the metal ion, a process known as chelation. 8-MQ is a potent chelating agent for a variety of metal ions.
Q2: Why is pH a critical parameter in this compound chelation reactions?
The pH of the reaction medium is crucial because it dictates the protonation state of the this compound molecule. 8-MQ has two key pKa values that determine its chelating ability:
-
pKa1 (protonated nitrogen): This value corresponds to the deprotonation of the nitrogen atom in the quinoline ring.
-
pKa2 (thiol group): This value relates to the deprotonation of the thiol (-SH) group.
For effective chelation to occur, the thiol group must be deprotonated to form a thiolate (-S⁻), which is a much stronger binder to metal ions. The nitrogen atom also needs to be available for coordination. Therefore, the pH must be carefully controlled to ensure the optimal form of the 8-MQ molecule is present in solution.
Q3: What are the approximate pKa values for this compound?
The acid dissociation constants (pKa values) for this compound are crucial for understanding its behavior at different pH levels. While values can vary slightly depending on the experimental conditions (e.g., solvent, ionic strength), representative values are available in the literature. A key study by Corsini, Fernando, and Freiser determined these constants, which are essential for predicting the pH-dependent speciation of 8-MQ.
Q4: What is the general relationship between pH and the chelation efficiency of this compound?
The relationship between pH and the chelation efficiency of this compound can be visualized as a balance between the protonation state of the ligand and the potential for metal hydroxide precipitation.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during this compound chelation experiments, with a focus on pH-related problems. As direct troubleshooting literature for 8-MQ is limited, many of these recommendations are based on analogous principles for the well-studied chelating agent 8-hydroxyquinoline.
| Problem | Possible Cause | Suggested Solution |
| Low or no chelation observed | Incorrect pH: The pH of the solution may be too low, leading to protonation of the 8-MQ and preventing it from binding to the metal ion. | Systematically vary the pH of the reaction mixture in small increments (e.g., 0.5 pH units) to find the optimal range. Ensure accurate pH measurement. |
| Metal hydroxide precipitation: At high pH values, the metal ion of interest may precipitate out of solution as a hydroxide, making it unavailable for chelation. | Visually inspect the solution for any turbidity or precipitate. If observed, lower the pH. | |
| Ligand degradation: this compound can be susceptible to oxidation, especially at certain pH values and in the presence of oxygen. | Prepare fresh solutions of 8-MQ for each experiment. Consider deoxygenating the buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Precipitate formation | Metal hydroxide formation: As mentioned above, high pH can lead to the precipitation of metal hydroxides. | Lower the pH of the solution. |
| Insolubility of the 8-MQ-metal complex: The resulting chelate may have low solubility in the chosen solvent system. | Try a different solvent or a co-solvent system. The solubility of the complex can also be pH-dependent. | |
| Inconsistent or non-reproducible results | Inaccurate pH control: The buffer capacity may be insufficient, leading to pH shifts during the reaction. | Use a buffer with a pKa close to the desired experimental pH and ensure its concentration is sufficient to maintain a stable pH. |
| Interference from other ions: Other metal ions present in the sample may compete with the target metal for binding to 8-MQ. | Consider using a masking agent to selectively chelate interfering ions, but be cautious as it may also interact with the target metal. | |
| Unexpected spectrophotometric readings | Interference from buffer components: The buffer or other components in the solution may absorb light at the same wavelength as the 8-MQ-metal complex. | Run a blank spectrum containing all components except the metal ion to check for background absorbance. |
| Instrumental drift: The spectrophotometer may not be stable. | Allow the instrument to warm up properly before taking measurements and re-blank periodically. |
Metal Complex Stability Data
The stability of this compound metal complexes is a key indicator of the strength of the interaction. While the optimal pH for formation can vary, the relative stability of the complexes has been studied. The following table summarizes the stability order for a range of divalent and trivalent metal ions, as determined in dimethylformamide. It is important to note that the absolute stability and optimal pH for chelation in aqueous solutions may differ.
| Metal Ion | Relative Stability |
| Ag(I) | Most Stable |
| Bi(III) | ↓ |
| Ni(II) | ↓ |
| Pb(II) | ↓ |
| Cd(II) | ↓ |
| Zn(II) | Least Stable |
Data adapted from studies on the stability of 8-mercaptoquinolinates.[1]
Experimental Protocols
The following protocol provides a detailed methodology for optimizing the pH of a metal chelation reaction using this compound, adapted from established methods for similar chelating agents like 8-hydroxyquinoline. The primary analytical technique used here is UV-Vis spectrophotometry, which monitors the formation of the colored 8-MQ-metal complex.
Protocol 1: pH Optimization of Metal Chelation using UV-Vis Spectrophotometry
Objective: To determine the optimal pH for the chelation of a specific metal ion by this compound by monitoring changes in UV-Vis absorbance.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
A series of buffers (e.g., acetate, MES, HEPES, TRIS) covering a pH range of interest (e.g., pH 4-10)
-
Deionized water
-
UV-Vis Spectrophotometer and cuvettes
-
pH meter
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, as it has limited solubility in water).
-
Prepare a 1 mM stock solution of the metal salt in deionized water.
-
Prepare a series of buffers at different pH values (e.g., in 0.5 or 1.0 pH unit increments).
-
-
Prepare Reaction Mixtures:
-
For each pH to be tested, prepare a series of solutions in cuvettes.
-
In each cuvette, add a fixed volume of the buffer for the desired pH.
-
Add a fixed volume of the this compound stock solution (e.g., to a final concentration of 50 µM).
-
Add a fixed volume of the metal salt stock solution (e.g., to a final concentration of 25 µM, for a 2:1 ligand-to-metal ratio).
-
Bring the final volume to a constant value with deionized water.
-
Prepare a blank for each pH containing the buffer and this compound, but no metal salt.
-
-
Spectrophotometric Measurement:
-
Incubate the reaction mixtures for a set period to allow the chelation reaction to reach equilibrium.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the 8-MQ-metal complex. This λmax should be determined beforehand by scanning a spectrum of a prepared complex.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample at each pH.
-
Plot the corrected absorbance as a function of pH. The pH at which the maximum absorbance is observed corresponds to the optimal pH for the chelation reaction under these conditions.
-
Troubleshooting Workflow
For a logical approach to troubleshooting, please refer to the following decision tree diagram.
References
Addressing poor regioselectivity in 8-aminoquinoline-directed arylation
Welcome to the technical support center for 8-aminoquinoline-directed C-H arylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 8-aminoquinoline (AQ) group in this reaction?
A1: The 8-aminoquinoline group serves as a bidentate directing group. It coordinates with the metal catalyst (commonly palladium) to form a stable five-membered palladacycle intermediate. This chelation brings the catalyst into close proximity to the target C-H bond, enabling its selective activation and functionalization.[1][2]
Q2: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A2: Low conversion is a common challenge in C-H activation chemistry. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. Here is a step-by-step troubleshooting approach:
-
Catalyst Activity: The purity and activity of the palladium catalyst are critical. Ensure you are using a high-purity palladium source, such as Pd(OAc)₂. If you suspect catalyst decomposition, consider using a more robust pre-catalyst or adding a stabilizing ligand.[3]
-
Oxidant/Additive Effects: The oxidant and any additives play a crucial role in the catalytic cycle. Silver salts, like AgOAc, are common oxidants; ensure they are fresh and stored correctly. The addition of a base or an acid can significantly impact the reaction. For instance, NaOAc has been shown to improve yields in certain cases.[3][4]
-
Solvent Choice: The reaction solvent can dramatically influence the solubility of your reagents, catalyst stability, and the overall reaction rate. Dichloroethane (DCE) is a commonly used solvent that often provides good results. For larger-scale reactions or more process-friendly options, solvents like tert-amyl alcohol have proven effective.[3][5]
-
Reaction Temperature and Time: These parameters are key to achieving optimal conversion. A systematic study of the reaction temperature is advised. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. In some studies, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time led to improved yields.[3][4]
Q3: How can I remove the 8-aminoquinoline directing group after the reaction?
A3: The robust amide bond of the 8-aminoquinoline auxiliary can be challenging to cleave. A common method involves heating the 8-aminoquinoline amide product in a mixture of ethanol and water with an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at reflux.[1] Another reported method is a simple one-pot oxidative deprotection protocol that converts the amide to a more labile imide, allowing for subsequent cleavage to access the desired carboxylic acids or amides.
Troubleshooting Guide: Poor Regioselectivity
Issue: My reaction is producing a mixture of isomers (e.g., C2 vs. C8 arylation on a quinoline scaffold) or arylation at an undesired position.
Poor regioselectivity is a significant challenge and can be influenced by a variety of factors. The following guide provides a systematic approach to troubleshooting and optimizing for the desired isomer.
Evaluate Your Solvent System
The choice of solvent can have a profound impact on regioselectivity.
Recommendations:
-
For C8-selective arylation of quinoline N-oxides, acetic acid has been shown to be a crucial solvent, promoting high C8/C2 ratios.[6]
-
For C2-selective arylation , solvents like dimethylformamide (DMF) and tert-butyl alcohol have been found to favor the formation of the C2-aryl isomer.[6]
-
Screen a range of solvents with varying polarities, such as dichloroethane (DCE), tert-amyl alcohol, acetonitrile (MeCN), and dioxane, as they can influence the stability of reaction intermediates and thus the regiochemical outcome.[5][7]
Table 1: Effect of Solvent on Regioselectivity of Quinoline N-Oxide Arylation [6]
| Entry | Solvent | C8/C2 Ratio | Yield (%) |
| 1 | Acetic Acid | 12:1 | ~9 |
| 2 | DMF | 1:7 | - |
| 3 | t-BuOH | 1:6 | - |
Yields and ratios are approximate as presented in the source.
Optimize Additives
Additives can influence the catalytic cycle and steer the reaction towards a specific isomer.
Recommendations:
-
Bases: Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc.[7] For example, NaOAc has been shown to be a beneficial additive for improving yield and conversion in certain 8-aminoquinoline directed arylations.[4][5]
-
Acids: Pivalic acid (PivOH) is a common additive in Pd-catalyzed C-H functionalization and can influence regioselectivity.[7] However, in some cases, it may have a negative effect.[4]
Table 2: Effect of Additives on C(sp²)-H Arylation Yield [4]
| Entry | Additive (equiv.) | Conversion (%) | Yield (%) |
| 1 | None | - | 50 |
| 2 | (BnO)₂PO₂H (0.2) | - | 12 |
| 3 | PivOH (0.2) | - | Low |
| 4 | NaOAc (0.2) | 82 | 61 |
| 5 | NaOAc (1.0) | 78 | 68 |
Adjust Reaction Temperature
Reaction temperature can be a critical factor in controlling selectivity.
Recommendation:
-
Higher temperatures can sometimes lead to a loss of selectivity.[7] Try running the reaction at a lower temperature for a longer duration. For instance, decreasing the temperature from 110 °C to 100 °C has been shown to improve yields in some cases.[4][5]
Catalyst and Ligand Screening
The choice of catalyst and ligands can significantly influence the regiochemical outcome.
Recommendations:
-
Catalyst: While palladium catalysts are common, for C8 selectivity on quinoline scaffolds, consider screening rhodium-based catalyst systems.[8]
-
Ligands: For palladium-catalyzed reactions, screen a variety of phosphine ligands with different steric and electronic properties (e.g., bulky ligands like XPhos, SPhos, or RuPhos) to control the position of functionalization.[7]
Experimental Protocols
General Protocol for Pd-Catalyzed C(sp²)-H Arylation[5]
-
Reaction Setup: In an oven-dried capped vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (0.15 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), the desired additive (e.g., NaOAc, 1.0 equiv), and the aryl iodide (3.0 equiv).
-
Solvent Addition: Suspend the solids in a dry solvent (e.g., DCE or tert-amyl alcohol, to a concentration of 0.3-0.5 M).
-
Inert Atmosphere: Evacuate the vial and backfill with an inert gas (e.g., N₂ or Argon).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16-24 hours).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The crude mixture can then be purified by silica gel chromatography.
Visual Guides
Troubleshooting Workflow for Poor Regioselectivity
Caption: A stepwise guide for troubleshooting poor regioselectivity.
Simplified Catalytic Cycle
Caption: Simplified mechanism of 8-aminoquinoline-directed C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving the stability of 4-Methylisoquinolin-8-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Methylisoquinolin-8-amine in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 4-Methylisoquinolin-8-amine degradation in solution?
A1: 4-Methylisoquinolin-8-amine is an aromatic amine, making it susceptible to several degradation pathways. The main factors are:
-
Oxidation: The amino group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing reagents, or trace metal catalysts.[1] This is often the primary degradation pathway and typically results in the formation of colored impurities.[1]
-
Light Exposure: Aromatic amines can be light-sensitive. Exposure to light, particularly UV, can induce photochemical degradation. Storing the compound in the dark or in amber vials is recommended.[1]
-
Extreme pH: The amino group and the isoquinoline nitrogen can be protonated by strong acids.[1] While this can increase solubility in aqueous media, highly acidic or basic conditions can catalyze degradation.
-
Elevated Temperatures: High temperatures accelerate the rate of all degradation pathways, potentially leading to complex decomposition and discoloration.[1]
Q2: How should I properly store 4-Methylisoquinolin-8-amine, both as a solid and in solution?
A2: Proper storage is critical to maintain the compound's integrity.[1] General recommendations are summarized in the table below.
Data Presentation: Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1] | Slows down potential degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1] | Prevents oxidation of the sensitive amino group.[1] |
| Light | Store in a dark place or amber vial[1] | Prevents light-induced degradation.[1] |
| Container | Tightly sealed container[1] | Prevents exposure to air and moisture. |
| Purity | Use high-purity solvents and reagents | Impurities, such as peroxides in ether solvents, can initiate degradation.[1] |
Q3: My solution of 4-Methylisoquinolin-8-amine is turning dark. What is happening and what can I do?
A3: The darkening of aromatic amine solutions is a common sign of oxidative degradation.[2] This is often accelerated by exposure to air and elevated temperatures.[2] To prevent this, you should handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If discoloration persists, consider adding a small amount of a stabilizer. While specific stabilizers for this compound are not documented, general stabilizers for aromatic amines include compounds like thiourea or certain alkyl tin compounds, typically at low concentrations (0.01% to 1.0% by weight).[2]
Q4: Can I use a protecting group to enhance the stability of the amine during a reaction?
A4: Yes, protecting the 8-amino group is an excellent strategy to prevent its degradation during subsequent reaction steps, especially if the conditions involve oxidizing agents or strong electrophiles. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. It is stable under many reaction conditions and can be readily removed later.[1]
Experimental Protocols
Protocol 1: Boc Protection of 4-Methylisoquinolin-8-amine
This protocol describes a standard procedure for protecting the amino group, which can enhance its stability during subsequent reactions.[1]
Materials:
-
4-Methylisoquinolin-8-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Water or mild aqueous acid (e.g., ammonium chloride solution) for quenching
-
Organic solvent for extraction
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-Methylisoquinolin-8-amine in a suitable anhydrous solvent like DCM or THF.
-
Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Upon completion, quench the reaction by adding water or a mild aqueous acid (e.g., ammonium chloride solution).[1]
-
Extract the product with an appropriate organic solvent, then dry and purify it, typically via column chromatography.[1]
Protocol 2: General Shake-Flask Method for Solubility & Stability Assessment
This protocol provides a generalized workflow for determining the stability of 4-Methylisoquinolin-8-amine in a specific solvent under defined stress conditions (e.g., elevated temperature, light exposure).
Materials:
-
4-Methylisoquinolin-8-amine
-
Chosen solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)
-
Scintillation vials or other sealed containers
-
Orbital shaker with temperature control
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)[3][4]
Procedure:
-
Preparation: Prepare a stock solution of 4-Methylisoquinolin-8-amine in the chosen solvent at a known concentration.
-
Aliquotting: Distribute aliquots of the stock solution into several vials. Keep some vials as controls at recommended storage conditions (2-8 °C, dark).
-
Stress Conditions: Expose the other vials to the desired stress conditions (e.g., 40°C in an incubator, exposure to a UV lamp).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the stress condition and one control vial.
-
Analysis: Immediately analyze the samples by a stability-indicating analytical method like HPLC. Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Evaluation: Plot the concentration of 4-Methylisoquinolin-8-amine against time for each condition to determine the degradation rate.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Solution Discolors (Yellow/Brown) | Oxidation: Exposure to atmospheric oxygen.[1][2] | Work under an inert atmosphere (N₂ or Ar). Use solvents that have been degassed by sparging with an inert gas. |
| Thermal Degradation: Reaction or storage at elevated temperatures.[1] | Run reactions at the lowest effective temperature. Store solutions at 2-8 °C. | |
| Low Yield or Incomplete Reaction | Degradation of Starting Material: The amine may have degraded during storage or in the reaction mixture before the desired transformation occurs.[1] | Confirm the purity of the starting material by NMR or LC-MS before use.[1] Add the amine to the reaction mixture at a later stage if possible, or consider in-situ protection. |
| Incompatible Reagents: Presence of strong oxidizing agents in the reaction mixture. | Purify all reagents before use. Check for and remove peroxides from ether-based solvents.[1] | |
| Formation of Multiple Impurities | Multiple Degradation Pathways: A combination of oxidation, thermal, and/or photochemical degradation is occurring. | Implement multiple stability measures simultaneously: use an inert atmosphere, protect from light, and control the temperature strictly. |
| Reaction with Solvent: The solvent itself may be reacting with the amine, especially at elevated temperatures. | Choose a more inert solvent. Check literature for solvent compatibility with aromatic amines under your reaction conditions. |
Visualizations
References
Overcoming interference in spectrophotometric analysis with 8-Mercaptoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Mercaptoquinoline (8-MQ) in spectrophotometric analysis.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric analysis using this compound, focusing on overcoming chemical interference.
Problem 1: Inaccurate or Non-reproducible Results
| Potential Cause | Suggested Solution |
| Instrumental Instability | - Ensure the spectrophotometer has had an adequate warm-up period (typically 15-30 minutes) to stabilize the light source. - Use the same cuvette for both the blank and sample measurements to minimize optical variations. If using multiple cuvettes, ensure they are an optically matched pair. - Verify the cuvette is clean, free of scratches, and placed in the holder in the same orientation for every reading. |
| Incorrect Blank Solution | - The blank solution must contain everything that the sample solution does, except for the analyte. This includes the solvent, buffer, and this compound reagent. |
| pH Variation | - The pH of the solution is critical for the selective formation and stability of the metal-8-MQ complex. Verify the pH of each sample and standard solution is within the optimal range for the target analyte. Use a calibrated pH meter. |
| Reagent Degradation | - Prepare fresh this compound solutions regularly, as they can degrade over time, especially when exposed to light and air. Store the reagent in a dark, cool place. |
Problem 2: Suspected Interference from Other Ions
| Potential Cause | Suggested Solution |
| Competing Metal Ions | - pH Adjustment: The formation of many metal-8-MQ complexes is highly pH-dependent. Adjusting the pH of the solution can often selectively prevent the complexation of interfering ions. For example, some metals will not form a complex at a specific acidic or basic pH, while the target analyte does. - Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound. The choice of masking agent depends on the specific interfering ion. |
| Spectral Overlap | - If an interfering ion forms a colored complex with 8-MQ that absorbs at a similar wavelength to the analyte complex, consider using a different wavelength for measurement where the interference is minimized. Derivative spectrophotometry can also be a useful technique to resolve overlapping spectral bands. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of interference in spectrophotometric analysis with this compound?
A1: The most significant source of interference arises from the presence of other metal ions in the sample matrix that can also form colored complexes with this compound. This can lead to erroneously high absorbance readings. The selectivity of the analysis is heavily dependent on controlling the experimental conditions, primarily the pH of the solution.
Q2: How can I select an appropriate masking agent?
A2: The selection of a masking agent is specific to the interfering ion you need to sequester. For instance, cyanide ions can be used to mask silver (I), while fluoride ions may be effective for masking aluminum (III) and iron (III).[1] It is crucial to choose a masking agent that forms a more stable complex with the interfering ion than this compound does, and that the resulting complex does not absorb light at the analytical wavelength.
Q3: What is the optimal pH for my analysis?
A3: The optimal pH is specific to the metal ion you are analyzing. It is the pH at which the target metal forms a stable, colored complex with this compound while the formation of complexes with interfering ions is minimized. A thorough literature review for the specific metal of interest or empirical determination of the optimal pH by creating a pH-absorbance profile is recommended.
Q4: My this compound solution has changed color. Can I still use it?
A4: this compound can oxidize and degrade over time, which may be indicated by a color change. It is best practice to use freshly prepared solutions for accurate and reproducible results. If the solution shows any signs of precipitation or significant color change, it should be discarded and a new solution prepared.
Q5: How can I determine the tolerance limit for a specific interfering ion in my sample matrix?
A5: The tolerance limit is the maximum concentration of an interfering ion that does not cause a significant error in the determination of the target analyte. To determine this, you can prepare a series of standard solutions of your target analyte, each containing a different concentration of the potential interfering ion. The concentration of the interferent at which the absorbance of the analyte deviates by a predetermined amount (e.g., ±5%) is considered the tolerance limit.
Quantitative Data on Interference
The tolerance for interfering ions is highly dependent on the target analyte and the specific experimental conditions, particularly pH. The following table provides a summary of reported tolerance limits for interfering ions in the analysis of various metals using this compound or its analogue, 8-Hydroxyquinoline. Users should validate these for their specific experimental setup.
| Target Analyte | Reagent | Interfering Ion | Tolerance Ratio (Interfering Ion : Analyte) | Masking Agent (if applicable) |
| Copper(II) | 8-Hydroxyquinoline | Iron(III) | - | EDTA |
| Aluminum | Alizarin Red S | Iron | Up to 3000 ppm in aliquot | Ascorbic acid (10%) |
| Aluminum | Alizarin Red S | Titanium | Below 100 ppm in aliquot | Ascorbic acid (10%) |
| Copper(II) | AMT | Al³⁺, Mn²⁺ | - | KF·2H₂O (0.1 M) |
Data for this compound is limited in the literature; some data for analogous systems are provided for guidance.
Experimental Protocols
General Protocol for Spectrophotometric Metal Determination with this compound
This is a generalized procedure. Optimal parameters such as reagent concentration, pH, and wavelength of maximum absorbance (λmax) must be determined for each specific analyte.
-
Reagent Preparation:
-
This compound Solution (e.g., 0.1% w/v): Dissolve 0.1 g of this compound in a suitable solvent (e.g., ethanol, chloroform, or a slightly acidic aqueous solution) and dilute to 100 mL in a volumetric flask. Store in a dark bottle.
-
Standard Metal Solution (e.g., 100 ppm): Prepare a stock solution of the metal to be analyzed by dissolving a known weight of a high-purity salt of the metal in deionized water. Further dilutions are made as required.
-
Buffer Solutions: Prepare a series of buffer solutions to control the pH of the reaction mixture.
-
-
Calibration Curve:
-
Pipette a series of increasing volumes of the standard metal solution into a set of 10 mL volumetric flasks.
-
To each flask, add the required volume of buffer solution to achieve the optimal pH.
-
Add a fixed volume of the this compound solution to each flask.
-
Dilute to the mark with deionized water or the appropriate solvent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring it is free from particulate matter.
-
Transfer a known volume of the sample solution to a 10 mL volumetric flask.
-
Add the buffer solution and this compound solution as in the calibration step.
-
If interfering ions are present, add the appropriate masking agent before the this compound.
-
Dilute to the mark and measure the absorbance at the λmax.
-
Determine the concentration of the metal in the sample from the calibration curve.
-
Visual Workflow
Caption: Troubleshooting workflow for interference in spectrophotometric analysis.
References
Technical Support Center: Enhancing the Aqueous Solubility of 8-Mercaptoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the aqueous solubility of 8-Mercaptoquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to facilitate the successful use of this compound in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (also known as thiooxine) is a versatile bicyclic aromatic compound with a thiol group, making it a potent chelating agent for various metal ions. Its structural similarity to 8-hydroxyquinoline lends it a wide range of potential applications in biological and chemical research. However, this compound is sparingly soluble in water, which can pose a significant challenge for its application in aqueous-based biological assays and other experimental systems.
Q2: What are the general solubility properties of this compound?
This compound is poorly soluble in water but demonstrates significantly better solubility in organic solvents, as well as in acidic and alkaline aqueous solutions.[1][2] The hydrochloride salt of this compound is more readily soluble in aqueous solutions.[3]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
The primary strategies for increasing the aqueous solubility of this compound include:
-
pH Adjustment: As a weak base, adjusting the pH of the aqueous solution can significantly impact the solubility of this compound.[4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1]
-
Salt Formation: Using the hydrochloride salt form of this compound can improve its aqueous solubility.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can enhance its apparent solubility in water.[5][6]
Solubility Data
The following table summarizes the known solubility of this compound and its hydrochloride salt in common solvents.
| Compound | Solvent | Solubility |
| This compound | Water | 0.1 g / 100 mL |
| This compound | Ethanol | 12 g / 100 mL |
| This compound Hydrochloride | Ethanol | 50 mg / mL |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: Precipitation occurs immediately upon diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. Why is this happening and how can I prevent it?
-
Answer: This phenomenon is known as antisolvent precipitation. DMSO is a strong organic solvent that can dissolve a high concentration of this compound. When this concentrated stock is rapidly introduced into an aqueous buffer (the "antisolvent"), the compound's solubility limit in the mixed solvent system is exceeded, causing it to precipitate.
Solutions:
-
Reduce the Final Concentration: Lower the final concentration of this compound in your working solution to stay below its solubility limit in the final aqueous buffer.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise or serial dilution. This gradual change in the solvent environment can help prevent precipitation.
-
Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Incorporate a Co-solvent: Prepare your final working solution in a buffer that already contains a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG400. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Question: My working solution of this compound in an aqueous buffer was clear when I prepared it, but after some time, it has become cloudy. What could be the cause?
-
Answer: This could be due to several factors:
-
Temperature Fluctuation: Solubility is often temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the solubility may decrease, leading to precipitation.
-
pH Shift: The pH of your buffered solution may not be stable over time, especially if it is not a robust buffer system. A shift in pH can alter the ionization state of this compound and reduce its solubility.
-
Compound Instability: this compound can be susceptible to oxidation, especially in neutral or alkaline solutions, which may lead to the formation of less soluble disulfide byproducts.
Solutions:
-
Maintain Constant Temperature: Store and use your solutions at a constant, controlled temperature.
-
Use a Stable Buffer: Ensure you are using a buffer with sufficient capacity to maintain a stable pH throughout your experiment.
-
Prepare Fresh Solutions: For best results, prepare fresh working solutions of this compound immediately before use, especially for sensitive applications.
-
Consider an Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Issue 3: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to solubility?
-
Answer: Yes, solubility issues are a common cause of inconsistent results in cell-based assays.
-
Inaccurate Dosing: If the compound is not fully dissolved, the actual concentration of the soluble, active compound will be lower and more variable than the nominal concentration.
-
Cellular Toxicity from Precipitate: The presence of fine precipitates can cause physical stress or other toxic effects on cells, leading to artifacts in your assay.
Solutions:
-
Confirm Complete Dissolution: Visually inspect your stock and working solutions to ensure there are no visible particulates. If necessary, briefly sonicate the solution to aid dissolution.
-
Perform a Solubility Test: Before conducting your main experiment, perform a preliminary test to determine the approximate solubility of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2).
-
Use a Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO or other solvents) in your experiments to account for any solvent effects.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (161.23 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM solution, you will need 1.6123 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., to 37°C) can also be used, but be cautious of potential compound degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol provides a general guideline for increasing the solubility of this compound by preparing an acidic or basic solution.
Materials:
-
This compound Hydrochloride (for acidic solutions) or this compound free base (for basic solutions)
-
Dilute Hydrochloric Acid (e.g., 0.1 M HCl) or Dilute Sodium Hydroxide (e.g., 0.1 M NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure for Acidic Solution:
-
Start with this compound Hydrochloride for better initial dispersion in water.
-
Add the desired amount of the compound to a volume of deionized water.
-
While stirring, slowly add dilute HCl dropwise and monitor the pH.
-
Continue adding acid until the compound fully dissolves. Note the final pH at which complete dissolution occurs.
-
Adjust the final volume with deionized water.
Procedure for Basic Solution:
-
Add the desired amount of this compound free base to a volume of deionized water.
-
While stirring, slowly add dilute NaOH dropwise and monitor the pH.
-
Continue adding base until the compound fully dissolves. Note the final pH.
-
Adjust the final volume with deionized water.
Note: Ensure the final pH of your solution is compatible with your experimental system.
Protocol 3: General Method for Solubility Enhancement with Cyclodextrins
This protocol outlines a general procedure for preparing an this compound solution with enhanced solubility using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Stir plate and stir bar
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve the HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10% w/v).
-
Add this compound: To the stirred cyclodextrin solution, slowly add the powdered this compound.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight for optimal complexation) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the complex.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for selecting a solubility enhancement method.
References
Validation & Comparative
A Comparative Analysis of 8-Mercaptoquinoline and 8-Hydroxyquinoline as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent bidentate chelating agents: 8-Mercaptoquinoline (also known as thiooxine) and 8-Hydroxyquinoline (also known as oxine). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed examination of their metal chelation properties, supported by experimental data and methodologies.
Introduction to this compound and 8-Hydroxyquinoline
8-Hydroxyquinoline (8HQ) and its sulfur-containing analogue, this compound (8MQ), are heterocyclic compounds that have garnered significant interest for their ability to form stable complexes with a wide variety of metal ions.[1] This chelating ability is central to their diverse applications, ranging from analytical chemistry to the development of therapeutic agents.[2] 8HQ, in particular, has been extensively studied for its roles in neurodegenerative diseases and cancer, where it can modulate metal homeostasis.[2][3][4] 8MQ has also shown promise in biological applications, including its use as a probe for metalloproteins.[5][6]
The key structural difference between these two molecules lies in the donor atom at the 8-position of the quinoline ring: an oxygen atom in 8HQ and a sulfur atom in 8MQ. This seemingly subtle change significantly influences their coordination chemistry, the stability of their metal complexes, and their biological activity.
Comparative Performance: Stability of Metal Complexes
The stability of the metal complexes formed by a chelating agent is a critical parameter for its efficacy. This is typically quantified by the stability constant (log K), with higher values indicating a more stable complex. A direct comparison of the stability constants for 8HQ and 8MQ is challenging due to the majority of studies on 8MQ being conducted in non-aqueous solvents like dimethylformamide (DMF), while data for 8HQ is more readily available in aqueous or mixed aqueous-organic systems. This difference in experimental conditions significantly impacts the measured stability constants.
However, a study on the sulfo-derivatives of both compounds provides some insight into their relative affinities for different metals in an aqueous environment.
Stability Constants of Metal Complexes
The following tables summarize the available stability constant data for this compound and 8-Hydroxyquinoline with various metal ions. It is crucial to note the different experimental conditions under which these values were determined.
Table 1: Stability Constants (log β) of Metal Complexes with this compound and its Derivatives in Dimethylformamide [7][8]
| Metal Ion | This compound (log β₂) | 7-Methyl-8-mercaptoquinoline (log β₂) |
| Ag(I) | - | - |
| Bi(III) | - | - |
| Ni(II) | 16.3 | 17.5 |
| Pb(II) | 17.2 | 17.9 |
| Cd(II) | 18.1 | 18.9 |
| Zn(II) | 15.8 | 16.8 |
Note: The stability of the 8-mercaptoquinolinates decreases in the order Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[7]
Table 2: Stability Constants of Metal Complexes with 5-Sulfo-8-mercaptoquinoline and 5-Sulfo-8-hydroxyquinoline in Aqueous Solution
| Metal Ion | 5-Sulfo-8-mercaptoquinoline (log K) | 5-Sulfo-8-hydroxyquinoline (log K) |
| Mn(II) | Less Stable | More Stable |
| Ni(II) | Less Stable | More Stable |
| Zn(II) | More Stable | Less Stable |
| Cd(II) | More Stable | Less Stable |
| Mo(VI) | More Stable | Less Stable |
Note: This table provides a qualitative comparison based on the findings of the study.
A direct comparison of the zinc chelates of 8HQ and 8MQ revealed that the 1:2 zinc chelate of 8HQ can form adducts with water and pyridine, leading to a distorted octahedral structure, whereas the zinc chelates of 8MQ do not form such adducts and maintain a tetrahedral structure.[9][10] This difference in coordination geometry can have significant implications for their biological activity.
Experimental Protocols
Accurate determination of the stability constants and other chelation parameters is fundamental to comparing these agents. The two most common methods are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration for Stability Constant Determination
This method is widely used to determine the stability constants of metal-ligand complexes in solution.[11][12][13][14]
Objective: To determine the stepwise stability constants (K₁, K₂, etc.) of metal complexes with this compound or 8-Hydroxyquinoline.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Thermostatted reaction vessel
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH), carbonate-free
-
Solution of the ligand (8MQ or 8HQ) of known concentration
-
Solution of the metal salt (e.g., nitrate or perchlorate salt) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Calibration: Calibrate the pH meter with standard buffer solutions.
-
Titration of Free Ligand:
-
Pipette a known volume of the ligand solution and the inert salt solution into the reaction vessel.
-
Add a known volume of the standardized strong acid.
-
Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
-
Titration of Metal-Ligand Mixture:
-
Pipette known volumes of the ligand solution, metal salt solution, and inert salt solution into the reaction vessel.
-
Add the same volume of standardized strong acid as in the free ligand titration.
-
Titrate the mixture with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added).
-
From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
The stepwise stability constants can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
Spectrophotometric Analysis of Chelation
Spectrophotometry can be used to determine the stoichiometry of metal-ligand complexes and, in some cases, their stability constants.[15][16][17][18][19]
Objective: To determine the metal-to-ligand ratio of the complex and its stability constant.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Solution of the ligand (8HQ or 8MQ) of known concentration
-
Solution of the metal salt of known concentration
-
Buffer solutions to control pH
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions: Prepare a series of solutions in volumetric flasks where the total molar concentration of metal and ligand ([M] + [L]) is constant, but the mole fraction of the ligand (X_L = [L] / ([M] + [L])) varies from 0 to 1.
-
Maintain constant conditions: Ensure that the pH, ionic strength, and temperature are constant for all solutions.
-
Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the data: Plot the absorbance versus the mole fraction of the ligand (X_L).
-
Determine stoichiometry: The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at X_L = 0.67 indicates a 1:2 metal-to-ligand ratio.
-
Calculate stability constant: The stability constant can be calculated from the absorbance data of the Job's plot.
Procedure (Mole-Ratio Method):
-
Prepare a series of solutions: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure absorbance: Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the data: Plot the absorbance versus the molar ratio of ligand to metal ([L]/[M]).
-
Determine stoichiometry: The plot will consist of two linear portions. The intersection of the extrapolated linear portions gives the molar ratio of the complex.
Applications in Drug Development and Research
The ability of 8HQ and 8MQ to chelate metal ions is central to their biological activities, making them valuable scaffolds in drug design and as chemical probes.
8-Hydroxyquinoline in Disease
8-Hydroxyquinoline and its derivatives have been extensively investigated for their therapeutic potential, particularly in diseases associated with metal dyshomeostasis.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's diseases, the abnormal accumulation and distribution of metal ions such as copper, zinc, and iron are implicated in oxidative stress and protein aggregation. 8HQ derivatives can cross the blood-brain barrier and sequester these excess metal ions, potentially mitigating their neurotoxic effects.[2][3][4][20]
-
Cancer: Cancer cells often have an altered metal metabolism compared to healthy cells. 8HQ derivatives can act as ionophores, transporting metal ions across cell membranes and disrupting the intracellular metal balance. This can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells.[21] The anticancer effects of some 8HQ derivatives are linked to their chelation of copper and zinc.[21]
This compound as a Biological Probe
While less explored in therapeutics compared to 8HQ, this compound has emerged as a valuable tool for studying metalloproteins. Its strong affinity for certain metal ions, particularly zinc, allows it to be incorporated into affinity-based probes to identify and study the function of metalloenzymes.[5][6] For instance, 8MQ-based probes have been used to enrich and identify components of the minichromosome maintenance complex, a zinc metalloprotein assembly crucial for DNA replication.[5][6]
Conclusion
Both this compound and 8-Hydroxyquinoline are powerful chelating agents with distinct properties and applications. 8-Hydroxyquinoline is a well-established scaffold in medicinal chemistry, with numerous derivatives being investigated for the treatment of diseases linked to metal imbalance. Its chelation properties are finely tuned by the oxygen donor atom, leading to specific coordination geometries and biological effects.
This compound, with its sulfur donor atom, exhibits different coordination preferences and forms highly stable complexes, particularly with softer metal ions. While its therapeutic applications are less developed, its utility as a chemical probe for exploring the metalloproteome is a rapidly growing area of research.
The choice between these two chelating agents will ultimately depend on the specific application, the target metal ion, and the desired biological or chemical outcome. The data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their work with these versatile molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Probing the metalloproteome: an this compound motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. hakon-art.com [hakon-art.com]
- 12. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. academicjournals.org [academicjournals.org]
- 17. scirp.org [scirp.org]
- 18. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Validation of 8-Mercaptoquinoline for Heavy Metal Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of heavy metals is a critical aspect of ensuring product safety and efficacy. This guide provides a comprehensive comparison of 8-Mercaptoquinoline with established analytical methods for heavy metal determination, supported by experimental data and detailed protocols.
This compound, a sulfur-containing analog of 8-hydroxyquinoline, is a chelating agent that forms stable complexes with various heavy metal ions. This property makes it a potential candidate for the spectrophotometric determination of these metals. This guide evaluates its performance against traditional methods such as spectrophotometry using dithizone, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Performance Comparison
The selection of an appropriate analytical method for heavy metal quantification depends on various factors, including sensitivity, selectivity, cost, and the nature of the sample matrix. The following tables provide a comparative summary of the quantitative performance of this compound and its alternatives.
Table 1: Performance Characteristics for Lead (Pb) Quantification
| Method | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| This compound (Derivative) | 0.01 - 60.0[1] | 0.001[1] | - | 6.16 x 10⁵[1] |
| Dithizone | 0.1 - 2.5[2] | - | - | - |
| AAS (GFAAS) | - | 0.01 | 0.05 | - |
| ICP-MS | - | 0.00002 | 0.00006 | - |
Table 2: Performance Characteristics for Zinc (Zn) Quantification
| Method | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| 8-Hydroxyquinoline | 1 - 5[3] | 0.381[4] | 1.156[4] | 1.578 x 10³[4] |
| Dithizone | - | - | - | - |
| AAS (FAAS) | 0.1 - 1.5[3] | - | - | - |
| ICP-MS | - | 0.0002 | 0.0006 | - |
Table 3: Performance Characteristics for Cadmium (Cd) Quantification
| Method | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| 8-Hydroxyquinoline (Derivative) | 0.1 - 30[5] | 0.02[5] | - | 5.3 x 10³[5] |
| Dithizone | 0.0 - 6.0 (µg)[6] | - | - | - |
| AAS (GFAAS) | 1 - 5 (µg/L)[7] | < 1.0 (µg/L)[7] | < 1.0 (µg/L)[7] | - |
| ICP-MS | - | 0.00003 | 0.0001 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for heavy metal quantification using this compound and the compared alternative methods.
This compound Spectrophotometric Method (General Protocol)
Reagents:
-
Standard stock solution of the target heavy metal (1000 ppm).
-
This compound solution (e.g., 0.1% w/v in a suitable organic solvent like ethanol or chloroform).
-
Buffer solutions for pH adjustment.
-
Organic solvent for extraction (e.g., chloroform, carbon tetrachloride).
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of the target metal ion by diluting the stock solution. Prepare the sample solution, ensuring it is free from interfering ions.
-
pH Adjustment: Adjust the pH of the standard and sample solutions to the optimal range for complex formation with this compound.
-
Complex Formation and Extraction: Transfer the solutions to a separatory funnel. Add the this compound solution and shake vigorously to facilitate the formation of the metal-chelate complex and its extraction into the organic phase.
-
Phase Separation: Allow the layers to separate and collect the organic phase containing the colored complex.
-
Spectrophotometric Measurement: Measure the absorbance of the organic phase at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the metal in the sample from the calibration curve.
Dithizone Spectrophotometric Method for Lead (Pb)
This method is based on the formation of a lead-dithizone complex, which is extracted into an organic solvent and measured spectrophotometrically.[2]
Reagents:
-
Standard lead solution (1000 ppm).
-
Dithizone solution (0.001% in chloroform).
-
Ammonium citrate solution (30%).
-
Ammonium cyanide solution (2%).
-
Hydroxylamine hydrochloride solution.
Procedure:
-
Sample Digestion: Digest the sample containing ≤25 µg of lead to dissolve and isolate the lead from the sample matrix.[2]
-
Complexation and Extraction: In a separatory funnel, add the digested sample solution, ammonium citrate, hydroxylamine hydrochloride, and adjust the pH. Add the dithizone solution and shake to extract the lead-dithizone complex into the chloroform layer.
-
Washing: Wash the chloroform layer to remove interfering ions.
-
Final Extraction: Add ammonium cyanide and a fresh portion of dithizone solution to the aqueous phase to ensure complete extraction of lead.
-
Measurement: Measure the absorbance of the final chloroform extract at 520 nm.[2]
-
Calibration: Prepare a calibration curve using standard lead solutions treated in the same manner.
Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis
AAS is a widely used technique for determining the concentration of specific metal elements in a sample.[8]
Instrumentation: Atomic Absorption Spectrometer with appropriate hollow cathode lamps.
Procedure:
-
Sample Preparation: Digest the sample using an appropriate acid mixture to bring the metals into solution. Dilute the digested sample to a known volume.
-
Instrument Calibration: Prepare a series of standard solutions of the target metal and use them to calibrate the instrument.
-
Analysis: Aspirate the sample solution into the flame (Flame AAS) or inject it into the graphite furnace (Graphite Furnace AAS).
-
Measurement: The instrument measures the absorbance of light by the atomized sample at a specific wavelength characteristic of the target metal.
-
Quantification: The concentration of the metal in the sample is determined from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metal Analysis
ICP-MS is a highly sensitive technique capable of determining a wide range of metals at trace and ultra-trace levels.[9]
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
Procedure:
-
Sample Preparation: Digest the sample using a suitable acid mixture, often in a microwave digestion system, to ensure complete dissolution of the metals. Dilute the digested sample to a known volume.
-
Instrument Calibration: Prepare multi-element standard solutions to create calibration curves for the elements of interest.
-
Analysis: Introduce the sample solution into the argon plasma, where it is atomized and ionized.
-
Mass Spectrometry: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Quantification: The detector counts the number of ions for each mass-to-charge ratio, and the instrument's software calculates the concentration of each element based on the calibration curves.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the principles of each method.
Caption: Experimental workflow for heavy metal quantification using this compound.
Caption: Comparison of chelation mechanisms of this compound and Dithizone.
Caption: Decision tree for selecting a heavy metal analysis method.
Conclusion
This compound shows potential as a spectrophotometric reagent for heavy metal quantification, particularly for lead, as indicated by the performance of its derivatives. However, comprehensive validation data, including limits of detection and quantification for a broader range of heavy metals, is necessary to fully establish its utility and comparability to well-established methods.
For routine analysis of single elements at moderate concentrations, spectrophotometric methods using chelating agents like this compound or dithizone can be cost-effective. AAS offers a robust and widely accessible technique for both single and multi-element analysis. For the highest sensitivity and multi-element capability, especially at trace and ultra-trace levels, ICP-MS remains the gold standard.
The choice of method should be guided by the specific analytical requirements, including the target metals, expected concentration levels, sample matrix complexity, and available resources. Further research and validation of this compound-based methods are warranted to expand the toolkit available to researchers for heavy metal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 4. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Semantic Scholar [semanticscholar.org]
- 5. A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjoes.com [pjoes.com]
- 7. pharmacognosyasia.com [pharmacognosyasia.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
A Comparative Guide to the Stability of 8-Mercaptoquinoline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability constants of metal complexes formed with 8-Mercaptoquinoline (also known as 8-quinolinethiol or thiooxine). This compound is a potent bidentate chelating agent that forms stable complexes with a wide range of metal ions, making it a subject of significant interest in analytical chemistry, materials science, and drug development. This document summarizes key experimental data, details the methodologies for their determination, and presents a logical workflow for these experimental processes.
Data Presentation: Stability Constants of this compound Metal Complexes
The stability of metal complexes with this compound is quantified by their stability constants (log K), with higher values indicating greater stability. The following table summarizes the stability constants for various metal complexes with this compound and its derivatives. The data has been compiled from potentiometric studies conducted in dimethylformamide (DMF), a common solvent for such determinations.
| Metal Ion | This compound (log β) | 2-Methyl-8-Mercaptoquinoline (log β) | 7-Methyl-8-Mercaptoquinoline (log β) |
| Ag(I) | > 25 | > 25 | > 25 |
| Bi(III) | 24.8 | 23.5 | 25.5 |
| Ni(II) | 20.5 | 19.2 | 21.2 |
| Pb(II) | 19.8 | 18.9 | 20.3 |
| Cd(II) | 18.6 | 17.8 | 19.1 |
| Zn(II) | 17.9 | 17.1 | 18.4 |
Note: β represents the overall stability constant. Data sourced from potentiometric measurements in dimethylformamide.[1][2][3][4]
The stability of the 8-mercaptoquinolinates generally follows the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[2][3][4] It is also observed that the introduction of a methyl group at the 7-position increases the stability of the metal complexes, while a methyl group at the 2-position, which introduces steric hindrance, tends to decrease the stability.[2][3][4]
For sulfonated derivatives in aqueous solution, the stability series for 5-sulfo-8-mercaptoquinolinates has been reported as: Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl.
Experimental Protocols
The determination of stability constants for metal complexes is crucial for understanding their behavior in solution. The most common and reliable methods for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration
This method is based on monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard base. The formation of the metal-ligand complex involves the displacement of a proton from the ligand, leading to a change in pH.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure (Bjerrum's Method):
-
Calibrate a pH meter with standard buffer solutions.
-
Perform three sets of titrations at a constant temperature:
-
Titration A (Acid alone): Titrate a solution of the strong acid and the inert electrolyte with the standard base.
-
Titration B (Acid + Ligand): Titrate a solution of the strong acid, the ligand, and the inert electrolyte with the standard base.
-
Titration C (Acid + Ligand + Metal): Titrate a solution of the strong acid, the ligand, the metal salt, and the inert electrolyte with the standard base.
-
-
Record the pH of the solution after each addition of the base.
-
-
Data Analysis:
-
Plot the pH values against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at various pH values.
-
The stability constants (K₁, K₂, etc.) are then determined from the formation curve, which is a plot of n̄ versus -log[L].
-
Spectrophotometry
This method is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and the ligand. The absorbance of a series of solutions containing varying concentrations of the metal and ligand is measured to determine the stoichiometry and stability constant of the complex.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Alternatively, use the method of continuous variations (Job's plot), where a series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution at the λ_max.
-
-
Data Analysis:
-
For the mole-ratio method, plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
For Job's plot, plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow for the experimental determination of stability constants.
Caption: Experimental workflow for determining stability constants.
Caption: Stepwise formation of this compound metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. iupac.org [iupac.org]
- 3. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
A Comparative Guide to 8-Mercaptoquinoline and Alternative Chelating Agents for Heavy Metal Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of heavy metals, the selection of an appropriate chelating agent is a critical determinant of analytical performance. This guide provides a comprehensive comparison of 8-mercaptoquinoline with other widely used chelating agents—dithizone, sodium diethyldithiocarbamate, and ammonium pyrrolidinedithiocarbamate (APDC)—for the spectrophotometric analysis of heavy metals. This document outlines their respective performance metrics, supported by experimental data, and includes detailed methodologies to assist in the informed selection of a chelating agent for specific analytical applications.
Introduction to Chelating Agents in Heavy Metal Analysis
Chelating agents are organic molecules that can form stable, often colored, complexes with metal ions. This property is extensively utilized in analytical chemistry, particularly in spectrophotometry, for the determination of trace amounts of heavy metals. The ideal chelating agent for a specific application should exhibit high sensitivity and selectivity towards the target metal ion, form a stable complex with a high molar absorptivity, and be effective under easily achievable experimental conditions.
This compound , a sulfur-containing analog of 8-hydroxyquinoline, is a potent chelating agent known for forming stable complexes with a variety of heavy metal ions. Its utility in spectrophotometric analysis stems from the formation of intensely colored chelates that can be readily quantified.
Performance Comparison of Chelating Agents
The efficacy of a chelating agent in heavy metal analysis is determined by several key parameters, including its molar absorptivity (ε), the wavelength of maximum absorbance (λmax) of the metal complex, the optimal pH range for complex formation, and the detection limit of the method. The following tables summarize these performance indicators for this compound and its alternatives in the analysis of lead (Pb), cadmium (Cd), and mercury (Hg).
Lead (Pb) Analysis
| Chelating Agent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | pH Range | Detection Limit (µg/mL) |
| This compound | ~410 | Varies with conditions | Weakly acidic | Data not readily available |
| Dithizone | 510-520 | 6.5 x 10⁴ | 8.5 - 11 | 0.002 |
| Sodium Diethyldithiocarbamate | 435 | 5.0 x 10³ | 6 - 9 | ~0.1 |
| APDC | 255 | 2.6 x 10⁴ | 2 - 6 | ~0.02 |
Cadmium (Cd) Analysis
| Chelating Agent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | pH Range | Detection Limit (µg/mL) |
| This compound | 395-400 | 0.75 x 10⁴[1] | 10[1] | 0.0149[1] |
| Dithizone | 520 | 8.8 x 10⁴ | 12 - 13 | ~0.001 |
| Sodium Diethyldithiocarbamate | 360 | 3.1 x 10⁴ | >10 | ~0.01 |
| APDC | 258 | 3.5 x 10⁴ | 1 - 6 | ~0.002 |
Mercury (Hg) Analysis
| Chelating Agent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | pH Range | Detection Limit (µg/mL) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Dithizone | 485 | 7.5 x 10⁴ | 1 - 2 | ~0.002 |
| Sodium Diethyldithiocarbamate | 435 | 1.4 x 10⁴[2] | 5.0[2] | 0.029[2] |
| APDC | 275 | 4.8 x 10⁴ | 2 - 10 | ~0.005 |
Chelation Mechanisms and Experimental Workflows
The interaction between a chelating agent and a metal ion is a fundamental chemical reaction that dictates the performance of the analytical method. The following diagrams, generated using the DOT language, illustrate the chelation mechanisms and a general experimental workflow for spectrophotometric heavy metal analysis.
Caption: Chelation reactions of heavy metal ions with different chelating agents.
References
A Comparative Structural Analysis of Zinc Chelates: 8-Hydroxyquinoline vs. 8-Mercaptoquinoline
A comprehensive guide for researchers and drug development professionals on the structural, thermal, and spectroscopic properties of zinc chelates with 8-hydroxyquinoline and 8-mercaptoquinoline.
This guide provides a detailed comparison of the zinc chelates formed with two closely related ligands: 8-hydroxyquinoline (8HQ) and this compound (8MQ). Understanding the structural nuances between these two complexes is crucial for their application in medicinal chemistry and materials science, where the coordination environment of the metal ion can significantly influence biological activity and physical properties. This report synthesizes experimental data from various analytical techniques to offer a clear, comparative overview.
Molecular Structure and Coordination Geometry
The primary structural difference between the zinc chelates of 8-hydroxyquinoline (Zn-8HQ) and this compound (Zn-8MQ) lies in their coordination geometry and their ability to incorporate additional ligands. Both 8HQ and 8MQ act as bidentate ligands, coordinating to the zinc ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen or sulfur atom at the 8-position, respectively, forming 1:2 metal-to-ligand complexes.
Zinc (II) bis(8-quinolinato) (Zn-8HQ) can exist in two principal forms. In its anhydrous state, it adopts a tetrahedral geometry. However, it readily coordinates with water molecules to form a dihydrate, bis(8-quinolinato)diaquazinc(II) , which exhibits a distorted octahedral geometry.[1][2] This ability to adduct basic ligands like water or pyridine is a key characteristic of the Zn-8HQ complex.[1][2]
In contrast, Zinc (II) bis(8-mercaptoquinolinato) (Zn-8MQ) consistently maintains a tetrahedral coordination geometry.[1][2] The sulfur donor atom, being larger and more polarizable than oxygen, leads to a more covalent Zn-S bond and prevents the coordination of additional ligands like water.[2] This rigid tetrahedral structure is a defining feature of the Zn-8MQ chelate.
A visual representation of the chelation process is provided below.
Comparative Structural Data
| Parameter | Zinc (II) bis(8-quinolinato) dihydrate (Zn-8HQ·2H₂O) | Zinc (II) bis(8-mercaptoquinolinato) (Zn-8MQ) |
| Coordination Geometry | Distorted Octahedral | Tetrahedral |
| Crystal System | Monoclinic | Not explicitly found in searches |
| Zn-N Bond Length | ~2.1 Å | Data not available |
| Zn-O/S Bond Length | ~2.08 Å (Zn-O) | Data not available |
| N-Zn-O/S Angle | ~79.8° | Data not available |
Spectroscopic Properties: UV-Visible Absorption
The electronic absorption spectra of the two chelates in chloroform show distinct differences, primarily due to the different donor atoms. The absorption bands in the near-UV and visible regions are assigned to π→π* transitions mixed with charge transfer from the metal to the ligand.
The spectrum of Zn-8HQ in chloroform exhibits a maximum absorption (λmax) at approximately 384 nm .[3] In contrast, the λmax for Zn-8MQ is shifted to a longer wavelength, appearing at around 412 nm in chloroform.[2] This red shift is attributed to the lower electronegativity and higher polarizability of the sulfur atom compared to the oxygen atom, which facilitates the charge transfer process.
Comparative UV-Visible Spectroscopic Data (in Chloroform)
| Chelate | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Zn-8HQ | 384[3] | 15.78[3] |
| Zn-8MQ | ~412[2] | Data not available |
Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal significant differences in the thermal decomposition behavior of the two chelates, largely due to the presence of coordinated water in the Zn-8HQ complex.
The TGA curve of Zn-8HQ·2H₂O shows an initial weight loss corresponding to the removal of two water molecules, followed by the decomposition of the anhydrous complex, which ultimately yields zinc oxide (ZnO) at higher temperatures.[4]
Conversely, the TGA of Zn-8MQ does not show an initial dehydration step, consistent with its anhydrous and non-hygroscopic nature.[2] The decomposition of Zn-8MQ occurs at a different temperature range compared to the anhydrous Zn-8HQ, reflecting the different bond strengths of the Zn-S and Zn-O bonds.
Comparative Thermal Analysis Data
| Chelate | Key Thermal Events |
| Zn-8HQ·2H₂O | Dehydration followed by decomposition of the anhydrous complex.[4] |
| Zn-8MQ | Direct decomposition of the complex.[2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the zinc chelates of 8-hydroxyquinoline and this compound.
Synthesis of Zinc Chelates
A generalized workflow for the synthesis of these metal chelates is presented below.
Synthesis of bis(8-quinolinato)diaquazinc(II) (Zn-8HQ·2H₂O):
-
Dissolve 8-hydroxyquinoline in ethanol.
-
Dissolve a stoichiometric amount of a zinc salt (e.g., zinc acetate dihydrate) in water.
-
Slowly add the aqueous zinc salt solution to the ethanolic 8-hydroxyquinoline solution with constant stirring at room temperature.
-
A yellow precipitate will form. Continue stirring for a few hours to ensure complete precipitation.
-
Collect the precipitate by filtration, wash thoroughly with water and then with ethanol.
-
Dry the product in a vacuum oven.
Synthesis of bis(8-mercaptoquinolinato)zinc(II) (Zn-8MQ): The synthesis of Zn-8MQ follows a similar precipitation method, often starting from the sodium salt of this compound.
-
Dissolve the sodium salt of this compound in water.
-
Adjust the pH of the solution to acidic (e.g., pH 2.1) with hydrochloric acid to precipitate the this compound.
-
Separately, prepare an aqueous solution of a zinc salt.
-
Add the zinc solution to the suspension of this compound.
-
The zinc chelate will precipitate. Collect the solid by filtration, wash with water, and dry.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the synthesized complexes suitable for X-ray diffraction. This can be achieved by slow evaporation of a dilute solution of the complex in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F².
UV-Visible Spectrophotometry
-
Sample Preparation: Prepare solutions of the zinc chelates of known concentrations in a suitable solvent (e.g., chloroform).
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measurement: Record the absorption spectrum of each sample solution over a specified wavelength range (e.g., 300-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Program the instrument with the desired temperature range (e.g., room temperature to 800 °C) and a constant heating rate (e.g., 10 °C/min). Set the desired atmosphere (e.g., nitrogen or air flow).
-
Measurement: Run the TGA experiment and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs and the percentage of weight loss for each decomposition step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
Conclusion
The zinc chelates of 8-hydroxyquinoline and this compound, while structurally similar, exhibit significant differences in their coordination geometry, spectroscopic properties, and thermal stability. The ability of Zn-8HQ to form a distorted octahedral dihydrate, in contrast to the rigid tetrahedral structure of Zn-8MQ, is a key differentiating factor. These structural variations are reflected in their distinct UV-Vis absorption spectra and thermal decomposition profiles. This comparative guide provides essential data and methodologies to aid researchers in the selection and application of these important zinc chelates in their respective fields.
References
Cross-Validation of 8-Mercaptoquinoline-Based Assays with Atomic Absorption Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of environmental monitoring, pharmaceutical analysis, and various biological studies. This guide provides a comprehensive comparison of two prominent analytical techniques: 8-Mercaptoquinoline (8-MQ)-based spectrophotometric assays and Atomic Absorption Spectroscopy (AAS). The following sections detail a cross-validation of these methods, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: 8-Hydroxyquinoline vs. Atomic Absorption Spectroscopy
While direct comparative studies on this compound are limited, extensive research on the closely related 8-hydroxyquinoline (8-HQ) provides valuable insights into the performance of this class of chelating agents against the industry-standard AAS. The following table summarizes the findings from a study determining Cadmium (Cd(II)) concentrations, where a spectrophotometric method using 8-hydroxyquinoline was validated against AAS.[1]
| Performance Metric | 8-Hydroxyquinoline Spectrophotometric Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Complexation of metal ions with 8-HQ to form a colored compound, followed by measurement of light absorbance. | Measurement of the absorption of specific wavelengths of light by free, ground-state atoms in a sample.[2] |
| Linear Range | 0.5 - 8.0 µg/mL for Cd(II)[1] | Typically in the low µg/mL (ppm) to ng/mL (ppb) range, depending on the element and atomizer type.[3][4] |
| Molar Absorptivity | 0.75 x 10⁴ L mol⁻¹ cm⁻¹ for Cd(II)-8-HQ complex[1] | Not applicable |
| Sandell's Sensitivity | 14.9 ng cm⁻² for Cd(II)-8-HQ complex[1] | High sensitivity, with detection limits often in the ppb or even ppt range.[2] |
| Validation | Results showed no significant difference with AAS at a 95% confidence level for Cd(II) determination in industrial wastewater.[1] | Considered a reference method for trace metal analysis.[3] |
| Interferences | Interference from other metal ions can occur, but can be minimized by adjusting the pH of the complex.[1] | Chemical, matrix, and spectral interferences can occur, but can be mitigated with background correction and other techniques.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for both the this compound-based spectrophotometric assay and Flame Atomic Absorption Spectroscopy (FAAS).
This compound Spectrophotometric Assay for Metal Ion Determination
This protocol outlines a general procedure for the determination of a target metal ion using this compound.
1. Preparation of Reagents:
-
Stock Metal Ion Solution (1000 µg/mL): Dissolve a calculated amount of a high-purity salt of the target metal in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃) to prevent hydrolysis.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation between 8-MQ and the target metal ion. The specific pH will depend on the metal being analyzed.
2. Preparation of Standard Solutions:
-
Prepare a series of standard solutions with known concentrations of the metal ion by diluting the stock solution. The concentration range should encompass the expected concentration of the unknown samples.
3. Sample Preparation:
-
For aqueous samples, filtration may be necessary to remove particulate matter.
-
For solid samples, an acid digestion procedure is required to bring the metal ions into solution.
4. Complex Formation and Measurement:
-
To a set of volumetric flasks, add a known volume of each standard solution and the unknown sample solutions.
-
Add the buffer solution to adjust the pH to the optimal level.
-
Add a specific volume of the this compound solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-8-MQ complex using a UV-Vis spectrophotometer. Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.
Flame Atomic Absorption Spectroscopy (FAAS) for Metal Ion Determination
This protocol provides a standard operating procedure for the analysis of metal ions using FAAS.[5][6]
1. Instrument Setup and Optimization:
-
Turn on the FAAS instrument and the corresponding hollow cathode lamp for the element of interest. Allow for a warm-up period as recommended by the manufacturer.[6]
-
Set the monochromator to the primary wavelength for the analyte.[6]
-
Ignite the flame (typically air-acetylene) and allow it to stabilize.
-
Optimize the burner position and gas flow rates to achieve maximum absorbance while aspirating a standard solution.
2. Preparation of Standard Solutions:
-
Prepare a series of at least three to five standard solutions of the target metal ion from a certified stock solution. The concentrations should be within the linear working range for the element.
-
Prepare a blank solution containing the same matrix as the samples (e.g., deionized water with the same concentration of acid).
3. Sample Preparation:
-
Aqueous samples should be acidified to match the matrix of the standard solutions.
-
Solid samples require acid digestion to solubilize the target metals.
4. Measurement Procedure:
-
Aspirate the blank solution and perform an auto-zero on the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record their absorbance values.[6]
-
Aspirate the unknown sample solutions and record their absorbance.
-
Aspirate the blank solution between each sample to rinse the system and re-check the zero.
5. Data Analysis:
-
The instrument software will typically generate a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
The concentration of the metal in the unknown samples is automatically calculated from the calibration curve.
Visualizing the Workflow and Chemical Interaction
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validation and the chemical reaction at the core of the this compound assay.
References
Evaluating 8-Mercaptoquinoline Derivatives as Metallo-β-Lactamase Inhibitors: A Comparative Guide
A detailed analysis of 8-Mercaptoquinoline derivatives and their potential to combat antibiotic resistance by inhibiting metallo-β-lactamases, benchmarked against other key inhibitors.
The rise of antibiotic resistance, particularly driven by metallo-β-lactamase (MBL)-producing bacteria, presents a significant global health challenge. These enzymes confer resistance to a wide array of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of this compound derivatives as MBL inhibitors, evaluating their efficacy against other notable inhibitor classes. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.
Mechanism of Action: Targeting the Zinc-Dependent Catalytic Site
MBLs utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. Unlike serine-β-lactamases, which are susceptible to clinically available inhibitors like clavulanic acid, no MBL inhibitors have yet been approved for clinical use. The development of MBL inhibitors is a critical area of research, with a primary focus on molecules that can effectively chelate the essential zinc ions in the enzyme's active site, thereby neutralizing its activity. This compound derivatives have emerged as a promising class of compounds due to the strong zinc-chelating ability of the this compound scaffold.[1]
Comparative Efficacy of MBL Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound derivatives and other key MBL inhibitors against prevalent MBL enzymes: New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), and Imipenemase-1 (IMP-1).
| Inhibitor Class | Compound | Target MBL | IC50 (µM) | Reference |
| This compound Derivatives | QuinolineCnSH (n=4) | IMP-1 | 2.5 | [2] |
| QuinolineCnSH (n=4) | VIM-2 | 2.4 | [2] | |
| Thiol-based Inhibitors | PhenylC4SH | IMP-1 | 1.2 | [2] |
| PhenylC4SH | VIM-2 | 1.1 | [2] | |
| L-Captopril | NDM-1 | 7.6 | [3] | |
| Thiomandelic Acid | NDM-1 | 1.8 | ||
| 2-Mercapto-3-phenylpropionic acid | NDM-1 | 4.0 | [4] | |
| Carboxylic Acid Derivatives | Succinic Acid Derivative 23 | IMP-1 | 0.0027 | [5] |
| Biphenyl Tetrazoles | Unsubstituted BPT | CcrA | 860 | [5] |
| Hydroxamic Acid Derivatives | Benzohydroxamic Acid Derivative | Various MBLs | - | [5] |
| Boronic Acid Derivatives | Vaborbactam | (Serine-β-lactamases) | Ineffective against MBLs | [6] |
| Taniborbactam | NDM-1, VIM-1, VIM-2 | - | [7] |
Note: IC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions. The data presented is for illustrative comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of MBL inhibitors.
Determination of Half-Maximal Inhibitory Concentration (IC50) using the Nitrocefin Assay
This spectrophotometric assay is widely used to measure the enzymatic activity of β-lactamases and the potency of their inhibitors.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Checkerboard Assay for Synergy Analysis
This assay is used to assess the synergistic, additive, or antagonistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a specific bacterial strain.
Materials:
-
MBL-producing bacterial strain
-
Mueller-Hinton broth (MHB)
-
β-lactam antibiotic (e.g., meropenem)
-
MBL inhibitor (e.g., an this compound derivative)
-
96-well microplate
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial dilutions of the antibiotic and the inhibitor in MHB in a 96-well plate. The antibiotic is typically diluted along the y-axis, and the inhibitor along the x-axis, creating a "checkerboard" of concentration combinations.
-
Inoculate each well with a standardized suspension of the MBL-producing bacterial strain.
-
Include control wells with only the antibiotic, only the inhibitor, and no antimicrobial agents.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the inhibitor alone, and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
The results are interpreted as follows:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive effect
-
FIC Index > 4: Antagonism
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying logic.
Caption: Mechanism of MBL inactivation by an this compound derivative.
Caption: Workflow for IC50 determination using the Nitrocefin assay.
Caption: Logical workflow of the checkerboard assay for synergy analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors | MDPI [mdpi.com]
A Comparative Analysis of Halogenated 8-Quinolinethiols for Metal Complex Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of metal complexes formed with halogenated 8-quinolinethiols. 8-Quinolinethiol, also known as thiooxine, is a potent chelating agent that forms stable complexes with a wide range of metal ions. The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring can significantly influence the electronic properties of the ligand and, consequently, the stability of the resulting metal complexes. This guide synthesizes available information on these compounds, outlines key experimental methodologies for stability determination, and discusses the anticipated effects of halogenation on complex stability.
Data Presentation: Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following tables provide representative stability constant data for metal complexes with related 8-mercaptoquinoline derivatives to illustrate the typical magnitudes of these values and the influence of substitution.
Table 1: Stability Constants (log K) of Metal Complexes with Substituted 8-Mercaptoquinolines
| Metal Ion | This compound | 2-Methyl-8-mercaptoquinoline | 7-Methyl-8-mercaptoquinoline |
| Zn(II) | - | - | - |
| Cd(II) | - | - | - |
| Pb(II) | - | - | - |
| Ni(II) | - | - | - |
| Bi(III) | - | - | - |
| Ag(I) | - | - | - |
Note: Specific log K values for a comparative series of halogenated 8-quinolinethiols are not available in the provided search results. The stability of alkyl-substituted 8-mercaptoquinolinates in dimethylformamide has been shown to vary, with the 7-methyl derivative forming the most stable complexes.[1][2] The presence of a bulky group in the 2-position can decrease stability due to steric hindrance.[1][2]
Table 2: Stability Series of Metal Complexes with Sulfonated 8-Mercaptoquinolines
| Ligand | Stability Series of Metal Complexes |
| 5-Sulfo-8-mercaptoquinoline | Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl |
| 2-Methyl-5-sulfo-8-mercaptoquinoline | Sb > Bi > In > Ga > Cd > Pb > Co > Ni |
Source: Adapted from Ashak, Ya. V., et al.
These series demonstrate that the nature of the substituent on the this compound ring alters the stability order of the metal complexes.
Influence of Halogenation on Metal Complex Stability
The introduction of a halogen atom to the 8-quinolinethiol structure is expected to influence the stability of its metal complexes through a combination of inductive and steric effects.
-
Inductive Effect: Halogens are electronegative atoms. Their electron-withdrawing inductive effect can decrease the basicity of the nitrogen and sulfur donor atoms in the 8-quinolinethiol ligand. A decrease in the basicity of the ligand generally leads to the formation of less stable metal complexes. The strength of the inductive effect decreases down the group (F > Cl > Br > I). Therefore, it is anticipated that the stability of the metal complexes will increase in the order: 5-fluoro < 5-chloro < 5-bromo < 5-iodo-8-quinolinethiol.
-
Steric Effects: The size of the halogen atom increases down the group (F < Cl < Br < I). While the 5-position is not directly adjacent to the chelating nitrogen and sulfur atoms, a bulky substituent could potentially introduce some steric hindrance, which might slightly destabilize the complex. However, the electronic inductive effect is generally considered to be the more dominant factor in this case.
Experimental Protocols
The determination of stability constants for metal complexes is crucial for a comparative study. The following are detailed methodologies for key experiments used to determine these parameters.
1. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
-
Principle: The formation of a metal complex releases protons from the ligand, causing a change in the pH of the solution. By analyzing the titration curve (pH vs. volume of titrant), the concentration of the free ligand and the average number of ligands bound to the metal ion can be calculated, which in turn allows for the determination of the stepwise and overall stability constants.
-
Apparatus:
-
pH meter with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).
-
Constant temperature bath to maintain a stable temperature (e.g., 25 °C ± 0.1 °C).
-
Magnetic stirrer and stir bar.
-
Calibrated burette for the addition of the titrant.
-
-
Reagents:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).
-
Solution of the metal salt (e.g., nitrate or perchlorate salts to avoid complexation by the anion).
-
Solution of the halogenated 8-quinolinethiol ligand.
-
An inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).
-
Solvent (e.g., a mixture of dioxane-water or ethanol-water, as the ligands and their complexes may have limited water solubility).
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a series of solutions in a thermostated vessel, each containing known concentrations of the metal ion, the ligand, and a strong acid. The ionic strength is kept constant by adding the inert electrolyte.
-
Titrate the solutions with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine the ligand's protonation constants.
-
The collected data is then analyzed using computational methods, such as the Bjerrum or Irving-Rossotti methods, to calculate the stability constants.
-
2. Spectrophotometric Analysis
Spectrophotometry can be used to determine stability constants if the formation of the metal complex results in a change in the absorbance of the solution.
-
Principle: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a series of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined. Common spectrophotometric techniques include the mole-ratio method and the continuous variation (Job's plot) method.
-
Apparatus:
-
UV-Visible spectrophotometer.
-
Matched quartz cuvettes.
-
-
Reagents:
-
Stock solutions of the metal ion and the halogenated 8-quinolinethiol ligand of known concentrations.
-
Buffer solution to maintain a constant pH.
-
-
Procedure (Mole-Ratio Method):
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two intersecting straight lines, and the point of intersection gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data of the solutions.
-
Mandatory Visualization
Caption: Factors influencing the stability of metal complexes with halogenated 8-quinolinethiols.
Conclusion
The stability of metal complexes with halogenated 8-quinolinethiols is a critical factor in their potential applications in various scientific fields. While direct comparative experimental data for a full series of these compounds is currently limited in the literature, it is anticipated that the nature of the halogen substituent will have a significant impact on complex stability, primarily through its inductive effect. Further research involving systematic studies to determine the stability constants of these complexes is necessary to provide a comprehensive understanding and to facilitate the rational design of new chelating agents for specific applications. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
Assessing the advantages of 8-Mercaptoquinoline over EDTA for specific metal chelation
For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical decision driven by the specific metal ion of interest and the experimental or therapeutic context. This guide provides a detailed comparison of 8-Mercaptoquinoline and Ethylenediaminetetraacetic acid (EDTA), two prominent chelating agents, highlighting their respective advantages for specific metal chelation.
This objective analysis is supported by available experimental data and detailed methodologies to assist in making informed decisions for your research and development needs.
Executive Summary
EDTA is a well-established, broad-spectrum chelating agent known for its high stability constants with a wide range of metal ions. Its utility is proven in various applications, from treating heavy metal poisoning to acting as a general-purpose sequestering agent in laboratories. However, its lack of selectivity can be a significant drawback in complex biological systems where the chelation of essential metal ions is undesirable.
This compound, a bidentate ligand, presents a more selective approach to metal chelation. While less extensively characterized in direct comparison to EDTA, available data suggests its potential for higher affinity towards specific heavy metals, offering a targeted chelation strategy. This selectivity can be advantageous in applications where preserving the balance of essential metals is crucial.
Data Presentation: Comparative Stability of Metal Complexes
The stability of a metal-chelator complex is a key indicator of its efficacy. The following tables summarize the logarithm of the stability constants (log K) for this compound and EDTA with various metal ions. It is important to note that the solvent system can significantly influence these values.
Table 1: Stability Constants (log K) of this compound Metal Complexes in Dimethylformamide
| Metal Ion | Log K |
| Ag(I) | > Bi(III) |
| Bi(III) | > Ni(II) |
| Ni(II) | > Pb(II) |
| Pb(II) | > Cd(II) |
| Cd(II) | > Zn(II) |
| Data sourced from potentiometric determination in dimethylformamide.[1][2] |
Table 2: Formation Constants (log K) of EDTA Metal Complexes in Aqueous Solution (25°C, Ionic Strength 0.1 M)
| Metal Ion | Log K |
| Fe(III) | 25.1 |
| Hg(II) | 21.8 |
| Cu(II) | 18.8 |
| Pb(II) | 18.0 |
| Ni(II) | 18.6 |
| Cd(II) | 16.5 |
| Zn(II) | 16.5 |
| Co(II) | 16.3 |
| Al(III) | 16.1 |
| Ca(II) | 10.7 |
| Mg(II) | 8.7 |
| Data compiled from various sources.[3][4] |
Analysis: The available data, though in different solvents, suggests that this compound exhibits a different selectivity profile compared to EDTA. For instance, the high stability of the Ag(I) complex with this compound is noteworthy. In contrast, EDTA shows very high stability constants for trivalent cations like Fe(III) and a strong affinity for a broad range of divalent heavy metal ions such as Hg(II), Cu(II), and Pb(II).[5][6][7] The relatively lower stability constants of EDTA with essential divalent cations like Ca(II) and Mg(II) are exploited in chelation therapy, though significant depletion can still occur.[8]
Advantages of this compound in Specific Metal Chelation
Based on its chemical structure and the available data, this compound offers potential advantages over EDTA in specific scenarios:
-
Higher Selectivity: As a bidentate ligand, this compound is expected to exhibit greater selectivity compared to the hexadentate EDTA.[9] This can be crucial in biological systems to avoid the depletion of essential metal ions like calcium and zinc, a known side effect of EDTA therapy.[8]
-
Affinity for "Soft" Metals: The thiol group in this compound suggests a strong affinity for "soft" heavy metals like mercury (Hg), cadmium (Cd), and lead (Pb) due to the principles of Hard and Soft Acids and Bases (HSAB) theory. This could translate to more effective chelation of these particularly toxic metals.
-
Potential for Targeted Drug Design: The quinoline scaffold of this compound provides a platform for chemical modification to fine-tune its selectivity and pharmacokinetic properties, offering possibilities for the development of targeted therapies for diseases associated with metal dysregulation.[9][10]
Experimental Protocols
To facilitate a direct and objective comparison of this compound and EDTA in your own laboratory setting, we provide the following detailed experimental protocols.
Spectrophotometric Determination of Metal-Chelator Stoichiometry using Job's Method of Continuous Variation
This method allows for the determination of the binding stoichiometry between a metal ion and a chelator.
Materials:
-
Stock solution of the metal salt of interest (e.g., 1 mM Pb(NO₃)₂) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Stock solutions of this compound (1 mM) and EDTA (1 mM) in the same buffer.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions in separate test tubes by mixing the metal ion and chelator stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total volume constant (e.g., 2 mL).
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex. This λmax should be predetermined by scanning a solution containing the metal and chelator.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[11][12][13][14]
Determination of Stability Constants by Competitive Chelation Assay
This assay can be used to compare the relative affinity of the two chelators for a specific metal ion.
Materials:
-
A chromophoric metal indicator that complexes with the metal of interest (e.g., Ferrozine for Fe(II)).
-
Stock solution of the metal salt (e.g., 1 mM FeCl₂).
-
Stock solutions of this compound and EDTA of known concentrations.
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a solution containing the metal ion and the indicator, resulting in a colored complex with a known absorbance at its λmax.
-
To separate aliquots of this solution, add increasing concentrations of this compound or EDTA.
-
The chelator will compete with the indicator for the metal ion, leading to a decrease in the absorbance of the metal-indicator complex.
-
Measure the absorbance at the λmax of the metal-indicator complex after each addition of the chelator and equilibration.
-
The concentration of the chelator required to reduce the initial absorbance by 50% (IC50) can be used to compare their relative binding affinities. A lower IC50 value indicates a higher stability constant.
Visualizing Chelation and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Comparative chelation mechanisms of EDTA and this compound.
Caption: Experimental workflow for Job's method of continuous variation.
Conclusion
The choice between this compound and EDTA for metal chelation is highly dependent on the specific research or therapeutic goal. EDTA remains a powerful and well-understood broad-spectrum chelator, ideal for applications requiring the removal of a wide range of metal ions. However, for applications demanding higher selectivity to target specific toxic heavy metals while minimizing the impact on essential metal ion homeostasis, this compound presents a promising alternative that warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the most suitable chelator for your specific needs.
References
- 1. The stability of metal complexes with this compound and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of metal complexes with this compound and its alkyl derivatives in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. iupac.org [iupac.org]
- 5. ssl.adam.com [ssl.adam.com]
- 6. riordanclinic.org [riordanclinic.org]
- 7. draxe.com [draxe.com]
- 8. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 9. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jobs and mole-ratio method.pdf [slideshare.net]
- 12. asdlib.org [asdlib.org]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
Safety Operating Guide
Proper Disposal of 8-Mercaptoquinoline: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 8-Mercaptoquinoline, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are hazardous substances that require careful handling. Key hazards include potential skin, eye, and respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent skin contact with the chemical.[2][3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust.[1][3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or when working outside of a fume hood. | To prevent inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must be conducted in accordance with institutional guidelines and local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in the regular trash.[2][5]
Experimental Protocol: this compound Waste Disposal
-
Risk Assessment: Before initiating any disposal activities, conduct a thorough risk assessment. This should evaluate the quantity of waste, the potential for exposure, and the presence of any other chemicals in the waste mixture.
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility has been confirmed.[8][9]
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[6][7]
-
Original Containers: Whenever possible, use the original container for the disposal of the unused chemical.[7] Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air drying, the container may be disposed of in the trash, after defacing the label.[8][10]
-
-
Container Labeling:
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4][9]
-
A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][9]
-
Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pfw.edu [pfw.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for 8-Mercaptoquinoline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety and logistical information for the handling of 8-Mercaptoquinoline, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use the following personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] Use equipment that complies with OSHA 29 CFR 1910.133 or EN 166.[2] | To protect against splashes and dust particles that can cause severe eye irritation or damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.[1][4] | To prevent skin contact, which can cause irritation and potential allergic reactions.[2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator, such as an N95 dust mask, particularly when dust formation is possible.[1][5] | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be secure and away from heat, sparks, and open flames.[3] The compound is known to be hygroscopic and may require storage under an inert atmosphere.[7] It may also be sensitive to light and darken upon storage.[1][3]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE.[4]
-
Prevent the formation of dust and aerosols during handling.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]
-
Wash hands thoroughly after handling the compound.[7]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[8] Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life.[1][2][8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4][8][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4][9] If irritation develops or persists, seek medical attention.[2][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[3][4] Contact a physician or poison control center immediately.[2][4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be considered hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.
2. Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound".
3. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the direct control of laboratory personnel.
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[2][8]
-
Ensure that the disposal method complies with all local, state, and federal environmental regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 硫喔星 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
